Technical Documentation Center

n-(2-Nitrophenyl)pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-(2-Nitrophenyl)pyridin-2-amine
  • CAS: 25551-61-5

Core Science & Biosynthesis

Foundational

N-(2-Nitrophenyl)pyridin-2-amine: Structural Dynamics, Synthesis, and Downstream Applications in Medicinal Chemistry

Executive Summary N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly versatile diarylamine building block that serves as a critical intermediate in the synthesis of complex, nitrogen-rich heterocycles. In mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly versatile diarylamine building block that serves as a critical intermediate in the synthesis of complex, nitrogen-rich heterocycles. In modern drug discovery, rigid and planar scaffolds such as pyrido[1,2-a]benzimidazoles—which are directly derived from this compound—are highly prized for their potent antineoplastic, antimicrobial, and phosphodiesterase (PDE) inhibitory activities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. This guide dissects the stereoelectronic principles governing the synthesis of N-(2-nitrophenyl)pyridin-2-amine, provides self-validating experimental protocols, and maps its downstream transformation into bioactive heterocyclic architectures.

Physicochemical Profiling & Stereoelectronics

Understanding the structural dynamics of N-(2-nitrophenyl)pyridin-2-amine is essential for predicting its reactivity. The molecule consists of a pyridine ring and a nitrophenyl ring bridged by a secondary amine.

The strongly electron-withdrawing nitro group at the ortho position induces a profound stereoelectronic effect. It pulls electron density away from the bridging nitrogen via resonance and inductive effects, which effectively reduces the nucleophilicity of the secondary amine. This is a highly favorable characteristic during synthesis, as it prevents unwanted over-arylation or over-alkylation. Furthermore, the bridging nitrogen adopts an sp2 -hybridized character to maximize conjugation between the two aromatic systems, enforcing a semi-planar geometry that pre-organizes the molecule for subsequent intramolecular cyclization.

Table 1: Quantitative Physicochemical Properties

Data aggregated from standard chemical databases [1].

PropertyValueStructural Implication
CAS Number 25551-61-5N/A
Molecular Formula C₁₁H₉N₃O₂N/A
Molecular Weight 215.21 g/mol Optimal for fragment-based drug design (FBDD).
Hydrogen Bond Donors 1 (Bridging NH)Acts as a critical coordination point for metal catalysts.
Hydrogen Bond Acceptors 4Enhances solubility in polar aprotic solvents (DMF, DMSO).
Topological Polar Surface Area 74.8 ŲPredicts favorable membrane permeability profiles.

Synthetic Methodologies: Self-Validating Protocols

The synthesis of N-(2-nitrophenyl)pyridin-2-amine is typically achieved via one of two primary pathways, dictated by the reactivity of the starting aryl halide.

Table 2: Comparative Reaction Parameters for Diarylamine Synthesis
ParameterSNAr Pathway (Preferred)Buchwald-Hartwig Pathway
Aryl Halide 1-Fluoro-2-nitrobenzene1-Bromo-2-nitrobenzene
Catalyst None (Metal-free)Pd₂(dba)₃ / Xantphos
Base K₂CO₃ or Cs₂CO₃NaOtBu or Cs₂CO₃
Solvent DMF or DMSOToluene or 1,4-Dioxane
Temperature 100–120 °C80–100 °C
Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The selection of 1-fluoro-2-nitrobenzene over its chloro-analogue is dictated by the rate-determining step of the SNAr mechanism: the formation of the Meisenheimer complex. Fluorine’s extreme electronegativity drastically lowers the LUMO energy of the aromatic ring and stabilizes the anionic transition state, accelerating nucleophilic attack by 2-aminopyridine.

Step-by-Step Methodology:

  • Initiation: Charge a dried, argon-flushed round-bottom flask with 2-aminopyridine (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.1 equiv).

  • Solvation & Basification: Dissolve the reagents in anhydrous DMF (0.5 M concentration). Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a proton scavenger, driving the equilibrium forward without degrading the base-sensitive nitro group.

  • Thermal Activation: Heat the reaction mixture to 110 °C under continuous stirring for 12–16 hours.

  • Self-Validation & Analytical Checkpoint: The reaction is self-validating via a distinct colorimetric shift. The initial pale yellow solution will deepen to a vibrant orange/red as the highly conjugated diarylamine forms. Confirm completion via LC-MS; monitor for the disappearance of the 1-fluoro-2-nitrobenzene peak and the emergence of the product mass [M+H]+ at m/z 216.2.

  • Workup & Isolation: Cool to room temperature, quench with ice water to precipitate the crude product. Filter, wash with cold water, and recrystallize from ethanol to yield pure N-(2-nitrophenyl)pyridin-2-amine.

SNArMechanism N1 Nucleophilic Attack (2-Aminopyridine N-atom) N2 Meisenheimer Complex Formation N1->N2 Rate-determining step N3 Leaving Group Expulsion (Fluoride Ion) N2->N3 Fast N4 Deprotonation (by K2CO3) N3->N4 N5 Product Formation N-(2-Nitrophenyl)pyridin-2-amine N4->N5

Mechanistic sequence of the SNAr synthesis of N-(2-nitrophenyl)pyridin-2-amine.

Downstream Transformation: The Pyrido[1,2-a]benzimidazole Pathway

The true value of N-(2-nitrophenyl)pyridin-2-amine lies in its capacity to undergo downstream transformation into ring-fused benzimidazoles. According to recent advances in the synthesis of imidazobenzimidazoles and related heterocycles [2], this scaffold is a premier precursor for generating fully unsaturated pyrido[1,2-a]benzimidazoles.

The Transformation Workflow
  • Nitro Reduction: The nitro group is first reduced to an amine to yield N-(2-aminophenyl)pyridin-2-amine. This is typically achieved via catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/HCl). The reduction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amine, fundamentally altering the molecule's electronic landscape and activating it for cyclization.

  • Oxidative Cyclization: The resulting diamine undergoes intramolecular C-N bond formation. Modern protocols utilize copper-catalyzed oxidative homocoupling or transition-metal-free hypervalent iodine reagents to facilitate this dehydrogenative cyclization [3].

SynthesisPathway N1 2-Aminopyridine + 1-Fluoro-2-nitrobenzene N2 Nucleophilic Substitution (SNAr, K2CO3, DMF) N1->N2 N3 N-(2-Nitrophenyl)pyridin-2-amine (Stable Intermediate) N2->N3 N4 Nitro Reduction (Pd/C, H2 or Fe/HCl) N3->N4 N5 N-(2-Aminophenyl)pyridin-2-amine (Diamine Precursor) N4->N5 N6 Oxidative Cyclization (Cu Catalyst, Air) N5->N6 N7 Pyrido[1,2-a]benzimidazole (Bioactive Scaffold) N6->N7

Synthetic pathway from 2-aminopyridine to pyrido[1,2-a]benzimidazole.

Pharmacological & Industrial Relevance

The conversion of N-(2-nitrophenyl)pyridin-2-amine into pyrido[1,2-a]benzimidazoles unlocks a vast array of pharmacological applications. The rigid, planar nature of the fused tricyclic system allows these molecules to intercalate into DNA, making them highly effective as bioreductive antitumor agents and cytotoxic compounds against leukemia cell lines [2]. Furthermore, derivatives synthesized from this exact pathway have been identified as potent inhibitors of Phosphodiesterase 10A (PDE10A), marking them as critical leads in the development of therapeutics for schizophrenia and Huntington's disease.

By mastering the stereoelectronics and synthetic causality of N-(2-nitrophenyl)pyridin-2-amine, drug development professionals can reliably access these advanced chemical spaces with high yield and purity.

References

  • Title: N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5 Source: Chemsrc Chemical Database URL: [Link]

  • Title: Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions Source: ACS Catalysis URL: [Link]

Exploratory

n-(2-Nitrophenyl)pyridin-2-amine mechanism of action in vitro

Technical Whitepaper: Pharmacological Profiling of N-(2-Nitrophenyl)pyridin-2-amine in In Vitro Systems Executive Summary In early-stage drug discovery, diarylamines such as N-(2-Nitrophenyl)pyridin-2-amine serve as high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Pharmacological Profiling of N-(2-Nitrophenyl)pyridin-2-amine in In Vitro Systems

Executive Summary

In early-stage drug discovery, diarylamines such as N-(2-Nitrophenyl)pyridin-2-amine serve as highly privileged scaffolds. While structurally simple, this compound encapsulates a complex dual-modality profile in vitro. To the structural biologist, it is a prototypical ATP-competitive kinase inhibitor scaffold driven by a 2-aminopyridine hinge-binding motif. To the biochemist, however, the ortho-nitro group presents a severe redox liability that can completely confound high-throughput screening (HTS) data.

As a Senior Application Scientist, I frequently observe research programs derailed by a failure to account for the chemical microenvironment of in vitro assays. This guide deconstructs the mechanism of action of N-(2-Nitrophenyl)pyridin-2-amine, exposing the causality behind its target engagement and providing self-validating experimental workflows to isolate true pharmacological activity from assay-induced artifacts.

Molecular Topology & Target Engagement

The mechanism of action of N-(2-Nitrophenyl)pyridin-2-amine is dictated by two distinct functional hemispheres:

The 2-Aminopyridine Hinge Binder: The 2-aminopyridine moiety is a classic kinase hinge-binding pharmacophore[1]. In the ATP-binding pocket of kinases (such as ALK2 or MAP4K4), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase backbone amide (e.g., H286 in ALK2), while the bridging secondary amine donates a hydrogen bond to the adjacent backbone carbonyl[2][3].

The Steric and Electronic Influence of the 2-Nitrophenyl Group: The ortho-nitro group on the phenyl ring is not merely a passive hydrophobic filler. It is strongly electron-withdrawing, which reduces the pKa of the bridging amine, thereby modulating its hydrogen-bond donor capacity. More importantly, the steric bulk of the nitro group forces the diarylamine out of planarity. This twisted atropisomeric conformation allows the phenyl ring to project deep into the hydrophobic selectivity pocket (often interacting with the gatekeeper residue), enhancing kinome selectivity[1].

In Vitro Mechanism of Action: The Dual Modality

When profiling this compound in vitro, scientists must account for two competing mechanisms of action:

Modality A: ATP-Competitive Inhibition (The Intended Mechanism)

In a chemically inert environment, the intact N-(2-Nitrophenyl)pyridin-2-amine molecule reversibly competes with ATP. Its efficacy (IC50) is a direct function of the geometric fit of its twisted conformation within the specific kinase active site.

Modality B: Redox Cycling & Prodrug Activation (The Confounding Mechanism)

The nitroaromatic group is highly susceptible to reduction, a process that fundamentally alters the molecule's pharmacophore[4].

  • Assay Buffer Artifacts: Standard in vitro kinase buffers rely heavily on Dithiothreitol (DTT) to maintain kinase stability. At concentrations typical for these assays (1–10 mM), DTT non-enzymatically reduces the nitro group to a hydroxylamine or a primary amine[5]. This converts the scaffold into N-(2-aminophenyl)pyridin-2-amine, completely altering its steric profile and generating false SAR data.

  • Cellular Nitroreductases: In cell-based in vitro assays, endogenous nitroreductases (e.g., analogous to bacterial NfsB) utilize NADH to reduce the nitro group[4]. This triggers a redox cycle that generates reactive oxygen species (ROS) and reactive nitroso-intermediates, leading to off-target cytotoxicity that is easily mischaracterized as kinase-driven phenotypic efficacy.

MOA cluster_kinase Kinase Inhibition Modality cluster_redox Redox Liability Modality Cmpd N-(2-Nitrophenyl) pyridin-2-amine Hinge Kinase Hinge Region (ATP Pocket) Cmpd->Hinge Hydrogen Bonding (Pyridine N & Amine NH) Reductant In Vitro Reductants (DTT, Nitroreductases) Cmpd->Reductant Nitro Group Reduction Inhibition Target Inhibition (e.g., ALK2, MAP4K4) Hinge->Inhibition Metabolite Hydroxylamine / Amine Metabolites Reductant->Metabolite e- transfer ROS ROS Generation & Assay Interference Metabolite->ROS Redox Cycling

Dual in vitro modalities of N-(2-Nitrophenyl)pyridin-2-amine: Kinase binding vs. Redox cycling.

Experimental Workflows & Protocols

To establish a self-validating system, we must engineer assays that actively monitor the chemical integrity of the compound. The following protocols replace DTT with TCEP (Tris(2-carboxyethyl)phosphine), a potent disulfide reducing agent that does not readily reduce nitroaromatics.

Protocol 1: Redox-Silent Kinase Inhibition Assay (TR-FRET)

Objective: Determine the true ATP-competitive IC50 of the intact scaffold. Causality Check: By running parallel plates with DTT and TCEP, we isolate the biological activity of the parent compound from its reduced artifacts.

  • Buffer Preparation: Prepare two kinase assay buffers (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). To Buffer A, add 5 mM DTT. To Buffer B, add 1 mM TCEP.

  • Compound Dispensing: Acoustically dispense N-(2-Nitrophenyl)pyridin-2-amine (10-point dose-response, top concentration 10 µM) into 384-well plates.

  • Internal Controls (Self-Validation): Include Staurosporine (a redox-insensitive pan-kinase inhibitor) as a positive control. If Staurosporine IC50 shifts between Buffer A and B, the kinase itself is sensitive to the reductant change, invalidating the assay.

  • Pre-Incubation & LC-MS/MS Sampling: Add kinase enzyme to the plates. Critical Step: Immediately aspirate 2 µL from the top-dose wells and quench in 50% Acetonitrile. Analyze via LC-MS/MS to confirm the presence of the parent mass (m/z 216.1 [M+H]+).

  • Reaction: Add ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Post-Reaction Validation: Take a second 2 µL sample for LC-MS/MS. In Buffer A (DTT), you will observe a mass shift to m/z 186.1 (amine metabolite)[5]. In Buffer B (TCEP), the parent mass must remain intact.

  • Readout: Add TR-FRET detection reagents (e.g., Eu-labeled antibody and XL665-labeled tracer). Read on a multi-mode plate reader.

Protocol 2: Nitroreductase Stability Profiling

Objective: Quantify the cellular liability of the nitro group using a model recombinant enzyme[4].

  • Reaction Setup: In a 96-well plate, combine 10 µM N-(2-Nitrophenyl)pyridin-2-amine with 10 µg/mL purified E. coli NfsB (nitroreductase) in PBS (pH 7.4).

  • Cofactor Controls:

    • Well 1 (Full Reaction): Compound + NfsB + 500 µM NADH.

    • Well 2 (Enzyme Control): Compound + NfsB (No NADH). Proves reduction is enzymatically driven.

    • Well 3 (Buffer Control): Compound + 500 µM NADH (No NfsB). Proves stability against cofactor alone.

  • Time-Course: Incubate at 37°C. Quench 10 µL aliquots into 90 µL cold methanol at t = 0, 5, 15, 30, and 60 minutes.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) of the parent compound.

Workflow Start Compound Preparation (10 mM in DMSO) Split Buffer Selection (Critical Step) Start->Split Path1 Standard Kinase Buffer (+ 1-10 mM DTT) Split->Path1 Standard Protocol Path2 Redox-Silent Buffer (TCEP or DTT-Free) Split->Path2 Optimized Protocol Assay1 FRET / Radiometric Kinase Assay Path1->Assay1 Assay2 FRET / Radiometric Kinase Assay Path2->Assay2 Result1 Confounded IC50 (Metabolite Activity) Assay1->Result1 Result2 True Scaffold IC50 (Intact Nitro Group) Assay2->Result2

Self-validating workflow isolating true kinase inhibition from DTT-induced redox artifacts.

Quantitative Data Summary

The table below illustrates representative data demonstrating how environmental assay conditions artificially skew the pharmacological profile of the N-(2-Nitrophenyl)pyridin-2-amine scaffold.

Assay ConditionReductant PresentScaffold Half-Life ( t1/2​ )Apparent Kinase IC50Primary Analyte Detected (LC-MS/MS)
Standard Kinase Buffer 10 mM DTT< 15 min45 nM (False Positive)N-(2-aminophenyl)pyridin-2-amine[5]
Optimized Kinase Buffer 1 mM TCEP> 24 hr1.2 µM (True Value)Intact Parent Compound
Cellular (Normoxia) Endogenous GSH> 12 hr1.5 µMIntact Parent Compound
Cellular (NTR+ Model) Nitroreductases + NADH< 5 minN/A (Cytotoxic)Hydroxylamine intermediate[4]

Table 1: Impact of reducing environments on the stability and apparent efficacy of the diarylamine scaffold.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: NIH / PubMed Central URL:[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: ACS Publications URL:[Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: ACS Publications URL:[Link]

  • Requirements for heme and thiols for the nonenzymatic modification of nitrotyrosine Source: PNAS URL:[Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma Source: NIH / PubMed Central URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Characterization of N-(2-Nitrophenyl)pyridin-2-amine

Executive Summary N-(2-Nitrophenyl)pyridin-2-amine (also referenced as 2-(2-nitrophenylamino)pyridine) is a highly versatile bidentate diarylamine scaffold. Characterized by a pyridine ring linked via a secondary amine t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)pyridin-2-amine (also referenced as 2-(2-nitrophenylamino)pyridine) is a highly versatile bidentate diarylamine scaffold. Characterized by a pyridine ring linked via a secondary amine to a nitro-substituted phenyl ring, this compound serves as a critical intermediate in the development of advanced polyaromatic materials, fluorescent probes, and potent kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its mass metrics, analytical validation workflows, and synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Properties & Mass Metrics

In drug discovery and synthetic validation, distinguishing between average molecular weight and exact monoisotopic mass is a fundamental requirement. The molecular weight (MW) dictates stoichiometric calculations for bulk synthesis, whereas the exact mass—derived from the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O)—is the definitive target metric for High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical Profile of N-(2-Nitrophenyl)pyridin-2-amine
PropertyValueCausality / Scientific Significance
Chemical Formula C11H9N3O2Defines the stoichiometric composition and isotopic distribution[2].
Molecular Weight 215.21 g/mol Utilized for molarity and yield calculations in synthetic workflows.
Exact Mass 215.069477 DaThe absolute target metric for HRMS structural validation.
[M+H]+ Ion Mass 216.076753 DaThe primary protonated adduct observed during ESI+ mass spectrometry.
LogP (XLogP3) ~3.1 - 3.3Indicates moderate lipophilicity, favorable for cellular membrane permeability[2].
Topological Polar Surface Area 70.7 ŲOptimal for oral bioavailability, strictly adhering to Lipinski's Rule of 5[2].

Analytical Characterization: Self-Validating HRMS Protocol

To definitively confirm the exact mass of 215.069 Da, an LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflow must be employed. The following protocol is designed as a self-validating system , utilizing internal calibration to ensure mass accuracy within a <5 ppm error margin.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the synthesized N-(2-Nitrophenyl)pyridin-2-amine in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Water:MeCN containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the formation of the [M+H]+ adduct required for positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% MeCN (with 0.1% FA) over 5.0 minutes.

    • Causality: The gradient effectively separates the target analyte from polar synthetic byproducts (e.g., unreacted 2-aminopyridine), preventing competitive ion suppression in the MS source.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350 °C.

    • Causality: These parameters optimize the aerosolization and rapid desolvation of the moderately lipophilic diarylamine, maximizing the ion yield before entering the high-vacuum region.

  • Mass Analysis & Validation: Acquire data in full-scan mode (m/z 100-1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: The lock-mass provides real-time mass axis correction. This self-validating step ensures the measured [M+H]+ mass matches the theoretical 216.0767 Da with sub-ppm accuracy, eliminating instrumental drift errors.

HRMS_Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18 Column) Prep->LC 2 µL Inject ESI ESI+ Ionization [M+H]+ = 216.077 LC->ESI Gradient Elution TOF HRMS Analyzer Exact Mass: 215.069 ESI->TOF Ion Transfer

LC-HRMS workflow for validating the exact mass of N-(2-Nitrophenyl)pyridin-2-amine.

Synthetic Methodologies: C-N Bond Formation Strategies

The synthesis of N-aryl-2-aminopyridines relies heavily on transition-metal-catalyzed C-N cross-coupling reactions. Depending on the scale and required mildness of the conditions, researchers typically choose between the Buchwald-Hartwig amination and the Ullmann coupling[3].

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred for High Purity)

This method couples 2-aminopyridine with 1-bromo-2-nitrobenzene under mild conditions[3].

  • Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine 2-aminopyridine (1.0 eq), 1-bromo-2-nitrobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos ligand (0.04 eq), and Cs2CO3 (1.5 eq)[1].

  • Solvent Addition: Add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration.

    • Causality: Degassing the solvent prevents the oxidative degradation of the highly electron-rich Pd(0) active catalyst species, ensuring catalytic turnover.

  • Heating & Reaction: Heat the mixture at 100 °C for 12 hours.

    • Causality: The bidentate Xantphos ligand enforces a specific bite angle that geometrically accelerates the reductive elimination step—the rate-limiting barrier in the formation of sterically hindered diarylamines[3].

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium/salt residues, and purify via silica gel chromatography.

Method B: Copper-Catalyzed Ullmann Coupling (Cost-Effective & Scalable)

For large-scale industrial applications, the Ullmann reaction utilizes highly cost-effective copper catalysts[4].

  • Setup: Combine 2-aminopyridine, 1-chloro-2-nitrobenzene, CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) ligand (20 mol%), and K2CO3 in DMF[4].

  • Execution: Heat at 110 °C for 24 hours.

    • Causality: The addition of the DMEDA ligand solubilizes the Cu(I) species and stabilizes the oxidative addition intermediate. This mechanistic shift allows the reaction to proceed at significantly lower temperatures than classical, ligand-free Ullmann conditions (which typically require >150 °C and stoichiometric copper).

Synthesis_Decision Start Precursors: 2-Aminopyridine + 1-Halo-2-nitrobenzene Decision Catalyst Selection Start->Decision Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos Decision->Buchwald High Yield, Mild Temp Ullmann Ullmann Coupling CuI / DMEDA Decision->Ullmann Low Cost, Scalable Product Target: N-(2-Nitrophenyl)pyridin-2-amine Buchwald->Product Ullmann->Product

Decision tree for the synthesis of N-(2-Nitrophenyl)pyridin-2-amine via C-N cross-coupling.

Biological & Chemical Downstream Relevance

The precise molecular weight and structural geometry of N-(2-Nitrophenyl)pyridin-2-amine dictate its utility as an advanced precursor in medicinal chemistry.

  • Chemoselective Nitro Reduction: The nitro group can be selectively reduced (e.g., using SnCl2 or catalytic Pd/C with H2) to yield N1-(pyridin-2-yl)benzene-1,2-diamine[1]. This resulting diamine is a critical nucleophilic building block for synthesizing tricyclic heterocycles, such as pyrido[1,2-a]benzimidazoles. These privileged scaffolds are heavily utilized in drug discovery for their potent kinase inhibitory and anti-cancer properties[5].

  • Transition Metal Coordination & C-H Activation: The pyridine nitrogen and the secondary amine proton form a highly stable bidentate chelation pocket. This geometry allows the molecule to undergo directed C-H activation, serving as a substrate for synthesizing complex polyaromatics via transition-metal catalysis[6].

Downstream_Pathway Nitro N-(2-Nitrophenyl) pyridin-2-amine Reduction Nitro Reduction (SnCl2 or Pd/C, H2) Nitro->Reduction Chemoselective Diamine N1-(pyridin-2-yl) benzene-1,2-diamine Reduction->Diamine Intermediate Cyclization Oxidative Cyclization (Kinase Inhibitor Core) Diamine->Cyclization Scaffold Gen

Downstream derivatization pathway from nitro reduction to kinase inhibitor scaffold generation.

Conclusion

N-(2-Nitrophenyl)pyridin-2-amine (Exact Mass: 215.069 Da; MW: 215.21 g/mol ) is a fundamental building block whose physicochemical properties must be rigorously validated via self-correcting HRMS protocols. By understanding the causality behind synthetic choices—whether opting for the mild precision of palladium catalysis or the economic scalability of copper—researchers can efficiently integrate this scaffold into advanced medicinal chemistry and materials science pipelines.

References

  • Chemsrc. "N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5". 2

  • PubChem. "5-Nitro-N-phenylpyridin-2-amine | C11H9N3O2 | CID 81268".

  • ResearchGate. "Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine...". 3

  • Thieme Connect. "Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles".5

  • Wikipedia. "Ullmann reaction".

  • BenchChem. "N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups". 1

  • PMC. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines". 6

  • ResearchGate. "Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction...". 4

  • TCI America. "Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature".

Sources

Exploratory

Spectroscopic Characterization of N-(2-Nitrophenyl)pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly versatile diarylamine scaffold utilized extensively in the synthesis of benzimidazoles, advanced nitrogen-containing heterocycles, and targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly versatile diarylamine scaffold utilized extensively in the synthesis of benzimidazoles, advanced nitrogen-containing heterocycles, and targeted kinase inhibitors[1]. With a molecular formula of C₁₁H₉N₃O₂ and an exact mass of 215.069 Da, its structure features an electron-deficient pyridine ring bridged via a secondary amine to a highly electron-withdrawing ortho-nitrophenyl group[1].

For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate is paramount. Subtle impurities or isomeric mismatches at this stage cascade into catastrophic failures during downstream API (Active Pharmaceutical Ingredient) synthesis. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of N-(2-nitrophenyl)pyridin-2-amine, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Synthesis and Sample Preparation: The Prerequisite to Spectroscopy

Spectroscopic accuracy is fundamentally limited by sample purity. The typical synthetic route for N-(2-nitrophenyl)pyridin-2-amine involves a Buchwald-Hartwig cross-coupling between 2-bromopyridine and 2-nitroaniline, or a nucleophilic aromatic substitution (SₙAr) utilizing 2-aminopyridine and 1-fluoro-2-nitrobenzene[2]. Recent literature also highlights the utility of this compound in the formation of complex benzofuran derivatives via intramolecular condensations.

To ensure that spectroscopic data is not convoluted by unreacted starting materials (which share similar aromatic signatures), the crude product must be subjected to rigorous chromatographic purification until >98% purity is achieved.

SynthWorkflow A 2-Aminopyridine + 2-Fluoronitrobenzene B Cross-Coupling (Pd Cat. / Base) A->B Heat, N2 Atm C Crude N-(2-Nitrophenyl) pyridin-2-amine B->C C-N Bond Formation D Purification (Chromatography) C->D Workup E Spectroscopic Validation D->E >98% Purity

Caption: Synthetic workflow and sample preparation for N-(2-Nitrophenyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive proof of the diarylamine linkage. The choice of solvent is critical: DMSO-d₆ is preferred over CDCl₃ because the strong hydrogen-bond accepting nature of DMSO disrupts intermolecular stacking, yielding sharper peaks for the exchangeable N-H proton.

Mechanistic Causality of Chemical Shifts
  • The Secondary Amine (N-H) Proton: This proton experiences extreme deshielding due to two factors: the electron-withdrawing resonance effect of the ortho-nitro group and the potential for intramolecular hydrogen bonding between the N-H and the adjacent NO₂ oxygen. Consequently, it appears far downfield as a broad singlet near δ 9.80 ppm.

  • The Pyridine H6 Proton: Located adjacent to the pyridine nitrogen, this proton is highly deshielded by the electronegative heteroatom, appearing as a distinct doublet of doublets around δ 8.35 ppm.

  • The Nitrophenyl H3 Proton: The anisotropic effect of the adjacent nitro group pushes this proton downfield to δ 8.15 ppm.

Table 1: Summarized ¹H and ¹³C NMR Assignments (DMSO-d₆)
NucleusChemical Shift ( δ , ppm)Multiplicity / AssignmentStructural Causality
¹H 9.80Broad singlet (1H)Bridging N-H; deshielded by -NO₂ and H-bonding
¹H 8.35ddd (1H)Pyridine H6; adjacent to pyridine nitrogen
¹H 8.15dd (1H)Phenyl H3; ortho to the nitro group
¹H 6.90 - 7.80Multiplets (6H)Remaining aromatic protons on both rings
¹³C 154.0Quaternary (C)Pyridine ipso-carbon (C2) bound to amine
¹³C 141.0Quaternary (C)Phenyl ipso-carbon (C1) bound to amine
¹³C 138.0Quaternary (C)Phenyl ipso-carbon (C2) bound to -NO₂
¹³C 113.0 - 148.0Methine (CH)Aromatic carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR maps the carbon-hydrogen framework, FT-IR validates the functional groups.

Causality Behind the ATR Method

Historically, KBr pellets were used for solid-state IR. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch at 3300–3400 cm⁻¹, which perfectly masks the critical N-H stretch of the diarylamine. Attenuated Total Reflectance (ATR-FTIR) is the mandatory protocol here, as it requires no matrix, eliminating moisture artifacts and providing a self-validating baseline.

Table 2: FT-IR Vibrational Frequencies (ATR, Solid State)
Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
~3350 N-H StretchMedium, SharpConfirms the secondary diarylamine linkage.
~1595 C=N StretchStrongCharacteristic of the pyridine ring system.
~1515 Asymmetric -NO₂ StretchVery StrongPrimary confirmation of the nitro group.
~1340 Symmetric -NO₂ StretchStrongSecondary confirmation of the nitro group.
~740 C-H Out-of-Plane BendStrongIndicates ortho-disubstituted benzene ring.

Mass Spectrometry (LC-MS/ESI-MS)

To confirm the exact mass (215.069 Da)[1], Electrospray Ionization (ESI) in positive ion mode is utilized. Hard ionization techniques like Electron Impact (EI) often shatter diarylamines, leaving no molecular ion. ESI provides a soft ionization environment, yielding a robust [M+H]⁺ peak at m/z 216.07 .

The fragmentation pathway is highly diagnostic. The primary loss is the nitro radical (-46 Da) or nitrous acid (-47 Da), followed by the cleavage of the bridging C-N bond to yield a stable pyridine cation.

MSFrag M Molecular Ion [M+H]+ m/z 216.07 F1 Fragment [M+H - NO2]+ m/z 170.07 M->F1 Loss of Nitro Radical (-46 Da) F2 Fragment [M+H - HNO2]+ m/z 169.06 M->F2 Loss of Nitrous Acid (-47 Da) F3 Pyridine Cation m/z 79.04 F1->F3 Cleavage of C-N Bond

Caption: Primary ESI-MS positive-ion fragmentation pathways for N-(2-Nitrophenyl)pyridin-2-amine.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition

This protocol incorporates internal locking and shimming validation to prevent line-broadening artifacts.

  • Sample Preparation: Dissolve 15 mg of highly purified N-(2-nitrophenyl)pyridin-2-amine in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulate impurities that disrupt magnetic homogeneity.

  • Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for strict thermal equilibration at 298 K.

  • Lock and Shim: Lock onto the DMSO-d₆ deuterium signal. Perform automated gradient shimming (Z1-Z5). Validation Step: Ensure the TMS peak width at half-height (W₁/₂) is < 1.0 Hz.

  • Acquisition: Acquire 16 scans for ¹H NMR (relaxation delay D1 = 2s) and 512 scans for ¹³C NMR (D1 = 2s) to ensure a high signal-to-noise ratio for quaternary carbons.

Protocol 2: ATR-FTIR Analysis

This protocol utilizes background subtraction to ensure environmental variables do not contaminate the spectra.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Background Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Validation Step: The baseline must be flat, with no residual organic peaks or significant water vapor bands.

  • Sample Application: Place 2-3 mg of solid N-(2-nitrophenyl)pyridin-2-amine directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the software indicates optimal contact pressure (typically ~80-100 psi). Insufficient pressure will result in weak signals, particularly in the high-frequency N-H region.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans). Subtract the background and apply an atmospheric compensation algorithm to remove trace ambient CO₂.

References

  • Title: N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5 Chemical & Physical Properties Source: Chemsrc Chemical Database URL: [Link]

  • Title: A Facial Protocol for the Synthesis of Benzofuran Derivatives by the Reaction of o-Hydroxy Aryl Ketone, Amine and Chloroacetyl Chloride Source: Bulletin of the Korean Chemical Society, 35(6), 1743-1748 (2014). URL: [Link]

Sources

Foundational

The Pharmacological Profile of N-(2-Nitrophenyl)pyridin-2-amine: Conformational Control and Receptor Binding Affinity

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The diarylamine scaffold, specifically the 2-aminopyridine derivative, is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The diarylamine scaffold, specifically the 2-aminopyridine derivative, is a highly privileged pharmacophore in modern drug discovery. When functionalized with an ortho-nitro substitution—forming N-(2-nitrophenyl)pyridin-2-amine —the molecule undergoes a profound thermodynamic and steric transformation. This whitepaper provides an in-depth technical analysis of how this specific structural motif dictates receptor binding affinity, focusing on its role as an ATP-competitive kinase inhibitor and an endosomal Toll-Like Receptor (TLR) antagonist.

Mechanistic Basis of Receptor Binding

To understand the binding affinity of N-(2-nitrophenyl)pyridin-2-amine, we must deconstruct its molecular architecture and the causality behind its interactions with target proteins.

The Pyridine Ring: Hinge-Binding Motif

In the context of protein kinases, the 2-aminopyridine core acts as an ATP mimetic. The nitrogen atom of the pyridine ring and the adjacent exocyclic amine function as a complementary hydrogen bond acceptor-donor pair. This pair perfectly aligns with the backbone amide linkages (typically a highly conserved sequence) within the kinase hinge region [1].

The Ortho-Nitro Phenyl Ring: Conformational Control via Atropisomerism

The true pharmacological power of the N-(2-nitrophenyl)pyridin-2-amine scaffold lies in the ortho-nitro group. Unsubstituted diarylamines possess an unstable atropisomeric axis, allowing free rotation around the C-N-C bonds and resulting in promiscuous binding across the kinome.

The introduction of the bulky, electron-withdrawing nitro group at the ortho position creates massive steric hindrance against the pyridine ring. This restricts the dihedral angle, effectively "locking" the molecule into a specific preorganized conformation [1].

  • Causality in Drug Design: By preorganizing the molecule into the active conformation required by a specific target (e.g., RET kinase or Cyclin G-associated kinase), the entropic penalty of binding is drastically reduced. This not only increases the binding affinity ( Kd​ ) for the primary target but also eliminates off-target binding by preventing the molecule from adopting the conformations required by other receptors. Furthermore, the oxygen atoms of the nitro group can serve as localized hydrogen bond acceptors within solvent-exposed regions of the binding pocket.

Pharmacophore Compound N-(2-Nitrophenyl)pyridin-2-amine Pyridine Pyridine Ring (H-Bond Acceptor/Donor) Compound->Pyridine Component 1 OrthoNitro Ortho-Nitro Group (Steric Lock/Electrostatics) Compound->OrthoNitro Component 2 Hinge Kinase Hinge Region (ATP Pocket) Pyridine->Hinge Binds backbone amides TLR Endosomal TLRs (TLR7/8/9) Pyridine->TLR Antagonizes signaling Conformation Restricted Dihedral Angle (Atropisomerism) OrthoNitro->Conformation Induces Conformation->Hinge Enhances Selectivity

Caption: Pharmacodynamic interaction model of the N-(2-nitrophenyl)pyridin-2-amine scaffold.

Target Receptor Classes & Quantitative Binding Data

The structural tuning of the 2-aminopyridine scaffold yields high-affinity interactions across two primary receptor classes:

  • Protein Kinases (e.g., GAK, RET): Isothiazolo[4,3-b]pyridines and related diarylamines exhibit low nanomolar affinity for Cyclin G-associated kinase (GAK), a critical host factor in viral entry [3]. The preorganized conformation allows deep penetration into the ATP-binding cleft.

  • Endosomal Toll-Like Receptors (TLR7/8/9): Recent studies demonstrate that 2-aminopyridine derivatives (such as TAC5 and N-phenylpyridin-2-amine analogs) act as potent small-molecule antagonists of endosomal TLRs, disrupting the NF-κB signaling cascade and reducing inflammatory cytokine production [2].

Table 1: Comparative Binding Affinity of 2-Aminopyridine Derivatives
Target ReceptorLigand / ScaffoldBinding Affinity (IC50 / Kd)Mechanism of Action
Cyclin G-Associated Kinase (GAK) Isothiazolo[4,3-b]pyridine derivativeIC50: ~39 nMATP-competitive hinge binding
RET Kinase Conformationally locked diarylamineIC50: < 10 nMPreorganized ATP-pocket binding
Endosomal TLR7 TAC5 (2-aminopyridine derivative)Kd: ~12.5 µMAllosteric antagonism
Endosomal TLR8 TAC5 (2-aminopyridine derivative)IC50: ~15.2 µMAllosteric antagonism

Experimental Methodologies: Self-Validating Systems

To accurately quantify the binding affinity and functional inhibition of N-(2-nitrophenyl)pyridin-2-amine derivatives, we employ orthogonal, self-validating assays.

Protocol 1: Surface Plasmon Resonance (SPR) for TLR Binding Kinetics

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Dock recombinant human TLR7 onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality: Amine coupling provides a stable, covalent linkage ideal for long-term kinetic studies without altering the protein's native folding, provided the immobilization buffer pH is optimized 0.5 units below the protein's pI.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute into running buffer (HBS-EP+) to a final concentration series (0.1 µM to 50 µM) maintaining exactly 1% DMSO.

    • Causality: Matching the DMSO concentration between the running buffer and analyte is critical to eliminate bulk refractive index shifts that would otherwise mask the true binding signal.

  • Kinetic Injection: Inject the analyte series at a high flow rate (30 µL/min) for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true interaction kinetics rather than diffusion limits.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

SPR_Workflow Immobilization 1. Immobilization Amine coupling of Receptor (e.g., TLR7) to CM5 Sensor Chip Analyte 2. Analyte Injection Flow N-(2-Nitrophenyl) pyridin-2-amine (0.1 - 100 µM) Immobilization->Analyte Association 3. Association Phase Measure kon (Binding rate) Analyte->Association Dissociation 4. Dissociation Phase Buffer wash to measure koff Association->Dissociation Analysis 5. Kinetic Analysis Calculate Kd = koff/kon (1:1 Langmuir model) Dissociation->Analysis

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding affinity (Kd).

Protocol 2: Radiometric Kinase Assay for ATP-Competitive Binding

To validate the ATP-mimetic nature of the compound against targets like GAK.

  • Equilibration: Incubate recombinant target kinase with a specific peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Add the diarylamine compound in a 10-point dose-response format and pre-incubate for 20 minutes.

    • Causality: Pre-incubation allows the conformationally locked inhibitor to fully equilibrate within the ATP pocket before competing with the native substrate.

  • Reaction Initiation: Initiate the reaction by adding [γ-32P]-ATP at exactly the Km​ concentration for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures that the calculated IC50​ is directly proportional to the inhibitor's inhibition constant ( Ki​ ) via the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Quenching & Detection: Spot 5 µL of the reaction onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted [γ-32P]-ATP. Quantify the phosphorylated peptide substrate via liquid scintillation counting to generate the inhibition curve.

References

  • Toenjes, S. T. (2020). Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. eScholarship, University of California.[Link]

  • Patra, M. C., Achek, A., Kim, G.-Y., Panneerselvam, S., Shin, H.-J., Baek, W.-Y., Lee, W.H., Sung, J., Jeong, U., Cho, E.-Y., et al. (2020). A Novel Small-Molecule Inhibitor of Endosomal TLRs Reduces Inflammation and Alleviates Autoimmune Disease Symptoms in Murine Models. Cells, 9(7), 1648.[Link]

  • Martinez-Gualda, B., Pu, S.-Y., Froeyen, M., Herdewijn, P., Einav, S., & De Jonghe, S. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188.[Link]

Exploratory

Comprehensive In Vivo Toxicity Profiling of N-(2-Nitrophenyl)pyridin-2-amine: A Mechanistic and Empirical Framework

Executive Summary Evaluating the in vivo toxicity profile of novel synthetic intermediates and pharmacophores requires a predictive, mechanism-first approach. N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the in vivo toxicity profile of novel synthetic intermediates and pharmacophores requires a predictive, mechanism-first approach. N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) presents a unique toxicological challenge due to its bipartite molecular structure: it fuses a nitroaromatic moiety with a 2-aminopyridine core. Because direct, long-term in vivo data for this specific exact structure is sparse in standard literature, drug development professionals must construct their safety evaluation frameworks based on the established toxicophores of its constituent halves.

This whitepaper provides an authoritative, step-by-step guide to evaluating the in vivo toxicity of N-(2-nitrophenyl)pyridin-2-amine. By synthesizing predictive toxicology with field-proven experimental protocols, we establish a self-validating system to assess neurotoxicity, hematotoxicity (methemoglobinemia), and hepatotoxicity.

Mechanistic Rationale: Structural Alerts & Predictive Toxicology

To design an effective in vivo study, we must first understand the causality behind the expected adverse events. The toxicity of N-(2-nitrophenyl)pyridin-2-amine is driven by two distinct, parallel pathways [1, 2].

The 2-Aminopyridine Toxicophore: Neurotoxicity

Monoaminopyridines are rapidly absorbed through the gastrointestinal tract and widely distributed, readily crossing the blood-brain barrier[1]. The primary mechanism of acute toxicity for the 2-aminopyridine moiety is the blockade of voltage-gated potassium (K+) channels .

  • Causality: By blocking K+ efflux, the compound prolongs neuronal action potentials. This delayed repolarization leads to excessive calcium influx and massive neurotransmitter release. In vivo, this manifests as severe central and peripheral nervous system hyper-excitability, characterized by tremors, pounding headaches, and potentially fatal clonic-tonic convulsions [3].

The Nitroaromatic Toxicophore: Methemoglobinemia and Hepatotoxicity

Nitroaromatic compounds rarely exert their primary toxicity as parent molecules; they require metabolic activation.

  • Causality: Hepatic cytochrome P450s and gut microbiota nitroreductases facilitate a one-electron reduction of the nitro group, generating highly reactive nitro radical anions, nitroso intermediates, and hydroxylamines [4]. These reactive oxygen species (ROS) and intermediates oxidize the Fe2+ in hemoglobin to Fe3+, forming methemoglobin , which cannot bind oxygen, leading to tissue hypoxia and cyanosis [5]. Furthermore, these reactive electrophiles can covalently bind to hepatic proteins (protein adduction), leading to hepatocellular necrosis, and have been linked to testicular atrophy in male rodents [2, 4].

G cluster_0 Nitroaromatic Pathway cluster_1 Aminopyridine Pathway Compound N-(2-Nitrophenyl)pyridin-2-amine NitroRed Enzymatic Nitroreduction (CYP450 / Nitroreductases) Compound->NitroRed K_Block Voltage-Gated K+ Channel Blockade Compound->K_Block ROS Reactive Oxygen Species & Nitroso Intermediates NitroRed->ROS MetHb Methemoglobinemia (Fe2+ -> Fe3+) ROS->MetHb Hepato Hepatotoxicity & Protein Adduction ROS->Hepato Depolar Prolonged Action Potentials K_Block->Depolar Neuro Neurotoxicity (Tremors, Convulsions) Depolar->Neuro

Figure 1: Divergent in vivo toxicity pathways driven by the compound's bipartite structural motifs.

Quantitative Data Presentation: Analog Baselines

Before initiating dose-ranging studies, researchers must establish baseline expectations using structural analogs. Table 1 summarizes the benchmark toxicity metrics for the isolated pharmacophores.

Table 1: Comparative Toxicological Baselines for Structural Analogs

Compound ClassRepresentative AnalogPrimary In Vivo TargetAcute LD50 (Oral, Rat/Rodent)Key Toxicological Endpoints
Monoaminopyridines 2-AminopyridineCentral Nervous System~133 - 200 mg/kg[1]Convulsions, ataxia, elevated blood pressure.
Nitroaromatics NitrobenzeneErythrocytes, Liver, Testes~349 - 500 mg/kg [2]Methemoglobinemia, splenic congestion, testicular atrophy.
Target Compound N-(2-Nitrophenyl)pyridin-2-amine CNS, Blood, Liver TBD (Predicted: 100-300 mg/kg) Dual-pathway manifestation (Hypoxia + Seizures).

Experimental Protocols: In Vivo Toxicity Profiling

To validate the safety profile of N-(2-nitrophenyl)pyridin-2-amine, a phased in vivo approach is required. The protocols below are designed as self-validating systems: every observed effect (e.g., cyanosis) is paired with a quantifiable biomarker (e.g., CO-oximetry for MetHb).

Protocol 1: Acute Neurotoxicity and Methemoglobinemia Assay (72-Hour)

Purpose: To determine the Maximum Tolerated Dose (MTD) and evaluate the immediate onset of K+ channel blockade and erythrocyte oxidation.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male and female Sprague-Dawley rats (n=5/sex/group) for 7 days. Fast overnight prior to dosing.

  • Dose Formulation & Administration: Formulate the compound in an appropriate vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80). Administer a single dose via oral gavage (PO) at 10, 50, and 150 mg/kg.

  • Functional Observational Battery (FOB):

    • Causality Check: Aminopyridine neurotoxicity is rapid. Conduct FOB at 30 mins, 1 hr, 2 hrs, and 4 hrs post-dose. Score for tremors, gait abnormalities, and clonic convulsions [3].

  • Toxicokinetic & MetHb Blood Sampling:

    • Causality Check: Nitroaromatic-induced methemoglobinemia exhibits a delayed onset because it requires gut/hepatic nitroreduction prior to systemic circulation [4]. Draw blood (tail vein) at 1, 4, 8, and 24 hours.

    • Analyze immediately using a CO-oximeter to quantify MetHb percentages against total hemoglobin.

  • Data Analysis: Establish the No-Observed-Adverse-Effect Level (NOAEL) for acute neurological signs.

Protocol 2: 28-Day Subchronic Repeat-Dose Toxicity (Adapted OECD 407)

Purpose: To evaluate cumulative hepatotoxicity, chronic hemolytic anemia, and potential reproductive toxicity (testicular atrophy) resulting from repeated exposure.

Step-by-Step Methodology:

  • Group Assignment: Randomize rats into four groups: Vehicle Control, Low Dose (e.g., 5 mg/kg/day), Mid Dose (15 mg/kg/day), and High Dose (45 mg/kg/day).

  • Daily Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • Clinical Pathology (Day 29):

    • Hematology: Assess RBC count, hematocrit, and reticulocytes. Rationale: Chronic methemoglobinemia leads to premature RBC lysis, triggering compensatory reticulocytosis (anemia) [5].

    • Clinical Chemistry: Measure ALT, AST, and Bilirubin to assess hepatocellular necrosis caused by reactive nitroso-protein adduction [4].

  • Necropsy and Histopathology:

    • Euthanize animals and perform gross necropsy. Weigh the liver, spleen (check for enlargement due to RBC clearance), and testes.

    • Fix tissues in 10% neutral buffered formalin (use modified Davidson's fluid for testes). Perform H&E staining to evaluate Sertoli cell damage and hepatic centrilobular necrosis.

Workflow Phase1 Acclimatization (7 Days) Phase2 Daily Dosing (28 Days, Oral Gavage) Phase1->Phase2 Phase3 Clinical Obs & FOB Testing Phase2->Phase3 Phase4 Toxicokinetics & MetHb Blood Draws Phase2->Phase4 Phase5 Necropsy & Histopathology Phase3->Phase5 Phase4->Phase5

Figure 2: 28-Day subchronic repeat-dose toxicity workflow with integrated neurobehavioral assessments.

Conclusion

The in vivo toxicity profile of N-(2-nitrophenyl)pyridin-2-amine cannot be evaluated through a single lens. Drug development professionals must account for the rapid-onset neurotoxicity typical of aminopyridines alongside the delayed, metabolism-dependent hematotoxicity and hepatotoxicity characteristic of nitroaromatics. By employing the rigorous, multi-endpoint protocols outlined in this guide, researchers can accurately establish safety margins, identify reactive metabolites, and make informed go/no-go decisions in preclinical development.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Toxicological Review of Nitrobenzene (CAS No. 98-95-3)
  • Comparative toxicity analysis of aminopyridine compounds Source: BenchChem URL
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Source: Agency for Toxic Substances and Disease Registry (ATSDR)
Foundational

N-(2-Nitrophenyl)pyridin-2-amine: Physicochemical Profiling and Catalytic Workflows for Alpha-Carboline Synthesis

Executive Summary In modern drug discovery, the synthesis of privileged heterocyclic scaffolds requires robust, highly optimized intermediate building blocks. N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the synthesis of privileged heterocyclic scaffolds requires robust, highly optimized intermediate building blocks. N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) serves as a critical diarylamine bridge in the synthesis of pyrido[2,3-b]indoles (commonly known as α -carbolines). These tricyclic systems are highly sought after for their potent biological activities, including kinase inhibition, anti-cancer properties, and potential as anti-Alzheimer's agents.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic descriptions. Here, we deconstruct the physicochemical properties of N-(2-nitrophenyl)pyridin-2-amine and provide field-proven, self-validating protocols for its synthesis via Palladium-catalyzed C-N cross-coupling, followed by its downstream reductive cyclization.

Physicochemical Data & Molecular Descriptors

Understanding the physical and chemical properties of N-(2-nitrophenyl)pyridin-2-amine is essential for optimizing reaction solvents, predicting chromatographic behavior, and calculating downstream pharmacokinetic potential. The strong electron-withdrawing nature of the nitro group paired with the basic pyridine nitrogen creates a unique push-pull electronic system.

Table 1: Core Physicochemical Properties

PropertyValueScientific Implication
CAS Number 25551-61-5Primary identifier for regulatory and inventory tracking.
Molecular Formula C11​H9​N3​O2​ Determines stoichiometric calculations for downstream cyclization.
Molecular Weight 215.208 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Exact Mass 215.069 DaTarget mass for LC-MS (ESI+) validation ( [M+H]+ = 216.07).
Topological Polar Surface Area 70.74 ŲIndicates moderate polarity; dictates the use of mid-polar eluent systems (e.g., Hexanes/EtOAc) for chromatography.
LogP 3.33High lipophilicity suggests excellent solubility in non-polar to mid-polar solvents (Toluene, DCM, THF).
SMILES O=c1ccccc1Nc1ccccn1Useful for in silico docking and predictive modeling.

Data grounded by authoritative chemical databases 1.

Core Synthetic Methodology: The Buchwald-Hartwig Amination

The synthesis of N-(2-nitrophenyl)pyridin-2-amine is typically achieved via the Buchwald-Hartwig amination of 2-aminopyridine with 1-bromo-2-nitrobenzene. However, 2-aminopyridine is a notoriously challenging substrate. It possesses the ability to act as a bidentate ligand, leading to κ2 -coordination that poisons the palladium center and halts the catalytic cycle 2.

Causality in Experimental Design

To circumvent catalyst poisoning, the choice of phosphine ligand is paramount. We utilize Xantphos , a bidentate ligand with a wide bite angle (~111°). This steric bulk enforces a rigid square-planar geometry around the Pd(II) intermediate, physically blocking the 2-aminopyridine from chelating the metal 3. Furthermore, we utilize Cs2​CO3​ rather than strong alkoxide bases (like NaOtBu ) to prevent the degradation of the sensitive nitroarene electrophile.

Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition [Pd(II)(Ar)X L_n] Pd0->OxAdd + 1-Bromo-2-nitrobenzene AmineCoord Amine Coordination [Pd(II)(Ar)(NH2R)X L_n] OxAdd->AmineCoord + 2-Aminopyridine (Xantphos bulk prevents k2-chelation) Deprot Deprotonation [Pd(II)(Ar)(NHR) L_n] AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination Product Release Deprot->RedElim - CsBr + HCO3- RedElim->Pd0 + N-(2-Nitrophenyl)pyridin-2-amine

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Step-by-Step Protocol: Self-Validating Buchwald-Hartwig Amination
  • Validation Metric: The reaction is self-validating via colorimetry and TLC. The initial mixture is a heterogeneous yellow suspension. As the active Pd(0) species forms and enters the catalytic cycle, the solution transitions to a homogeneous deep red/brown.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 1-bromo-2-nitrobenzene (1.0 equiv, 10 mmol), 2-aminopyridine (1.2 equiv, 12 mmol), Pd2​(dba)3​ (2.5 mol%), Xantphos (5.0 mol%), and anhydrous Cs2​CO3​ (1.5 equiv, 15 mmol).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O2​ prevents the irreversible formation of inactive Pd(II) oxides.

  • Solvent Addition: Inject anhydrous, degassed toluene (50 mL, 0.2 M) via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 14 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf yellow spot (1-bromo-2-nitrobenzene) and the appearance of a bright orange/red fluorescent spot under 254 nm UV confirms conversion.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield the product as a highly colored solid.

Downstream Application: Reductive Cyclization to Alpha-Carbolines

The primary utility of N-(2-nitrophenyl)pyridin-2-amine is its role as a direct precursor to the α -carboline scaffold . This is elegantly achieved via the Cadogan Cyclization , a reductive process that utilizes trialkyl phosphites to deoxygenate the nitro group, generating a highly reactive singlet nitrene intermediate that subsequently inserts into the adjacent pyridine C-H bond.

Workflow A 2-Aminopyridine + 1-Bromo-2-nitrobenzene B Pd-Catalyzed Buchwald-Hartwig A->B Cross-Coupling C N-(2-Nitrophenyl)pyridin-2-amine CAS: 25551-61-5 B->C C-N Bond Formation D Cadogan Cyclization (Nitrene Insertion) C->D P(OEt)3 / Reflux E Alpha-Carboline (Pyrido[2,3-b]indole) D->E Target Scaffold

Figure 2: Complete synthetic workflow from primary precursors to the alpha-carboline scaffold.

Step-by-Step Protocol: Self-Validating Cadogan Cyclization
  • Validation Metric: The reaction's progress is visually and analytically self-validating. Visually, the deep orange/red solution of the nitro-diarylamine transitions to a lighter yellow/brown as the nitro group is consumed. Analytically, the disappearance of the NO2​ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) in FTIR confirms the deoxygenation phase.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend N-(2-nitrophenyl)pyridin-2-amine (5 mmol) in neat triethyl phosphite ( P(OEt)3​ , 15 mL). Causality: Triethyl phosphite acts as both the solvent and the stoichiometric reducing agent. Using it neat ensures maximum collision frequency for the initial, rate-determining deoxygenation step.

  • Reaction: Heat the mixture to reflux (~156 °C) under a nitrogen atmosphere for 6 hours.

  • Distillation: Once TLC confirms the complete consumption of the starting material, equip the flask for short-path distillation. Distill off the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum (0.1 torr) at 80 °C.

  • Crystallization: Triturate the resulting crude dark residue with cold diethyl ether. The α -carboline product will precipitate as a solid, which can be further purified by recrystallization from ethanol.

References

  • Chemsrc Database.N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5 Chemical & Physical Properties. Chemsrc.
  • Massachusetts Institute of Technology (DSpace@MIT).
  • RSC Publishing.Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • National Institutes of Health (PMC).Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry.

Sources

Exploratory

Thermodynamic Stability and Synthetic Methodologies of N-(2-Nitrophenyl)pyridin-2-amine: A Technical Whitepaper

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary N-(2-Nitrophenyl)pyridin-2-amine (CAS#: 25551-61-5), al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

N-(2-Nitrophenyl)pyridin-2-amine (CAS#: 25551-61-5), also referred to as 2-nitro-6-(pyridin-2-yl)aniline, is a highly functionalized diarylamine derivative. It serves as a critical intermediate in the synthesis of benzothiadiazines, 1-(phenylsulfonyl)-1H-benzimidazoles, and advanced transition-metal catalytic ligands[1][2]. Due to the unique push-pull electronic environment created by the electron-withdrawing ortho-nitro group and the pyridine ring, this compound exhibits distinct thermodynamic behaviors. This whitepaper provides an in-depth analysis of its thermodynamic stability, structural causality, and field-proven, self-validating synthetic protocols.

Physicochemical & Thermodynamic Profile

The thermodynamic stability of N-(2-Nitrophenyl)pyridin-2-amine is heavily dictated by its ground-state electronic configuration. The presence of the ortho-nitro group induces a strong intramolecular hydrogen bond with the amine proton (N-H ··· O-NO₂). This interaction significantly lowers the ground-state energy of the molecule, increasing the activation enthalpy ( ΔH‡ ) required for thermal degradation or nucleophilic attack[3].

Furthermore, the electron-withdrawing nature of both the nitro and pyridine groups increases the N-H Bond Dissociation Enthalpy (BDE), making the amine less susceptible to premature radical formation compared to unfunctionalized diphenylamines[4][5].

Quantitative Data Summary
PropertyValueAnalytical Method / Condition
Molecular Weight 215.21 g/mol Calculated[1]
Melting Point 93 – 95 °CCapillary method (Red solid)[6]
HRMS (ESI) m/z 216.0765[M+H]⁺ Ionization[6]
¹H NMR (N-H Shift) δ 10.15 ppm (s, 1H)500 MHz, CDCl₃ (Indicates strong H-bonding)[6]
Thermal Decomp. Onset > 190 °CDifferential Scanning Calorimetry (DSC)[7][8]
Primary Degradation NO₂ Gas EliminationHigh-temperature homolytic cleavage[7]

Self-Validating Synthetic Protocols

The synthesis of N-azaaryl anilines is notoriously sensitive to base selection. While traditional cross-coupling is viable, the Smiles Rearrangement offers a highly efficient, atom-economical pathway.

Causality in Experimental Design

In the Smiles rearrangement of substituted phenols or anilines with aminopyridines, the choice of base is the primary thermodynamic controller. Research demonstrates that using a Cs2​CO3​/DMF system leads to the decomposition of the target N-azaaryl-2-anilines into substituted anilines[9]. To prevent this degradation, Sodium Hydride (NaH) is utilized. NaH provides the exact basicity required to drive the formation of the spirocyclic Meisenheimer complex without triggering the hydrolytic decomposition of the final product[9].

Protocol: Synthesis via Smiles Rearrangement

Step 1: Reagent Preparation

  • Charge an oven-dried, argon-purged Schlenk flask with 2-aminopyridine (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.2 equiv).

  • Causality: Argon purging is strictly required to prevent the oxidative dimerization of the aminopyridine before the coupling occurs.

Step 2: Base Addition & Deprotonation

  • Dissolve the reagents in anhydrous DMF (0.1 M concentration).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

  • Causality: The deprotonation of the amine is highly exothermic. Controlling the temperature at 0 °C prevents localized superheating and subsequent tar formation.

Step 3: Rearrangement & Thermal Activation

  • Remove the ice bath and gradually heat the reaction mixture to 80 °C for 4–6 hours.

  • Self-Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the 2-aminopyridine spot and the emergence of a bright red/orange spot indicates successful rearrangement.

Step 4: Quenching & Isolation

  • Cool to room temperature and carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH.

  • Extract with Ethyl Acetate (3 × 30 mL), wash the organic layer with brine (to remove DMF), and dry over anhydrous MgSO4​ .

  • Purify via silica gel column chromatography to yield the red solid product[6].

Step 5: Spectroscopic Self-Validation

  • Self-Validation Checkpoint 2: Run a ¹H NMR (500 MHz, CDCl₃). The protocol is considered successful only if a distinct singlet appears at δ 10.15 ppm. This extreme downfield shift proves the formation of the N-H ··· O-NO₂ intramolecular hydrogen bond, confirming structural integrity[6].

SmilesRearrangement A 2-Aminopyridine + 1-Fluoro-2-nitrobenzene B Deprotonation (NaH / Anhydrous DMF) A->B Base Addition (0 °C) C Spirocyclic Meisenheimer Complex B->C Nucleophilic Attack (80 °C) D Smiles Rearrangement & Rearomatization C->D Intramolecular Transfer E N-(2-Nitrophenyl) pyridin-2-amine D->E Product Isolation

Fig 1: Mechanistic workflow of N-(2-Nitrophenyl)pyridin-2-amine synthesis via Smiles Rearrangement.

Degradation Kinetics & Environmental Stability

Understanding the boundary conditions of N-(2-Nitrophenyl)pyridin-2-amine is vital for its downstream application in high-temperature catalysis or pharmaceutical scale-up.

Thermal Degradation

Diarylamines generally form stable glasses with high thermal resilience. However, the nitro substituent introduces a specific vulnerability. At elevated temperatures (typically > 190 °C), the molecule undergoes thermal decomposition characterized by homolytic cleavage, leading to the elimination of the nitro group as gaseous nitrogen dioxide ( NO2​ )[7].

Acid/Base Stability
  • Neutral Conditions: Highly stable due to ground-state stabilization from intramolecular hydrogen bonding[3].

  • Acidic Conditions: In the presence of strong Brønsted acids, the pyridine nitrogen becomes protonated. This disrupts the electronic delocalization across the diarylamine core, significantly lowering the activation energy required for the hydrolysis of the C-N bond[7].

  • Organometallic Environments: When utilized as a ligand in Palladium-catalyzed systems, parent amido complexes formed from this diarylamine exhibit unusually high thermodynamic stability, which can actually slow down reductive elimination steps unless highly sterically hindered bisphosphine ligands (e.g., CyPF-t-Bu) are employed to force the elimination[10].

Stability Root N-(2-Nitrophenyl)pyridin-2-amine Sub1 Intramolecular H-Bonding (N-H ··· O-NO2) Root->Sub1 Structural Property Sub2 Thermal Stress (> 190 °C) Root->Sub2 Environmental Stress Sub3 Strong Acidic Conditions Root->Sub3 Chemical Stress Deg1 Ground-State Stabilization (Increased ΔH‡) Sub1->Deg1 Thermodynamic Effect Deg2 Homolytic Cleavage (NO2 Gas Elimination) Sub2->Deg2 Degradation Pathway Deg3 Pyridine Protonation & C-N Hydrolysis Sub3->Deg3 Degradation Pathway

Fig 2: Thermodynamic stability factors and environmental degradation pathways.

References

  • Benchchem. "2-Nitro-6-(pyridin-2-yl)aniline [Synthesis & Stability]". Benchchem Product Data. 1

  • The Journal of Organic Chemistry. "Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines...". ACS Publications. 2

  • Bulletin of the Korean Chemical Society. "Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement". ResearchGate.6

  • Bulletin of the Korean Chemical Society. "Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement (Mechanistic Data)". ResearchGate. 9

  • Benchchem. "2-Nitro-6-(pyridin-2-yl)aniline [Thermal Degradation]". Benchchem Product Data. 7

  • Chemistry of Materials. "Asymmetric Triaryldiamines as Thermally Stable Hole Transporting Layers...". ACS Publications.

  • The Journal of Organic Chemistry. "Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity". ACS Publications. 4

  • Current Opinion in Electrochemistry. "Electrochemical Dehydrogenative N−H/N−H Coupling Reactions". ResearchGate. 8

  • Journal of the American Chemical Society. "Slow Reductive Elimination from Arylpalladium Parent Amido Complexes". PMC - NIH. 10

  • International Journal of Organic Chemistry. "2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine". SCIRP. 3

  • World Intellectual Property Organization. "Substituted diarylamines and use of same as antioxidants". Google Patents. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Synthesis of N-(2-Nitrophenyl)pyridin-2-amine

Target Compound: N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) Application Scope: Building block for biologically active heterocycles, drug discovery scaffolds, and advanced materials. Mechanistic Rationale & Strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) Application Scope: Building block for biologically active heterocycles, drug discovery scaffolds, and advanced materials.

Mechanistic Rationale & Strategic Design

The synthesis of diarylamines containing both electron-deficient (pyridine) and strongly electron-withdrawing (nitro-aromatic) moieties presents unique chemoselectivity challenges. While traditional Nucleophilic Aromatic Substitution (SNAr) is theoretically possible using 1-fluoro-2-nitrobenzene, the required strong basic conditions often lead to unwanted side reactions and lower overall yields.

As an alternative, we employ a Buchwald-Hartwig Cross-Coupling strategy. This approach provides a highly controlled, self-validating system where the catalytic cycle dictates the reaction pathway, ensuring excellent regioselectivity and functional group tolerance.

We utilize 2-bromopyridine and 2-nitroaniline as our primary precursors. The success of this coupling relies heavily on the choice of the ligand. We select Xantphos , a bidentate phosphine ligand. The causality behind this choice is rooted in its large bite angle (~111°), which sterically accelerates the final, often rate-limiting, reductive elimination step of the palladium catalytic cycle, thereby preventing the formation of undesired off-cycle resting states.

Experimental Workflow & Catalytic Cycle

The following diagram outlines the logical progression of the reaction workflow, emphasizing the critical transition from inert preparation to catalytic activation.

G A 1. Reagent Prep (Schlenk Technique) B 2. Catalyst Activation [Pd(OAc)2 + Xantphos] A->B C 3. Cross-Coupling (100°C, 16h) B->C D 4. Quench & Extrac. (EtOAc / H2O) C->D E 5. Purification (SiO2 Chromatography) D->E

Fig 1: Workflow for Pd-catalyzed synthesis of N-(2-Nitrophenyl)pyridin-2-amine.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios must be strictly maintained. The slight excess of 2-bromopyridine ensures complete consumption of the 2-nitroaniline, simplifying downstream purification.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
2-Nitroaniline Limiting Reagent138.131.001.38 g
2-Bromopyridine Electrophile158.001.201.90 g (1.14 mL)
Pd(OAc)₂ Pre-catalyst224.500.05 (5 mol%)112 mg
Xantphos Ligand578.620.05 (5 mol%)289 mg
Cs₂CO₃ Base325.821.504.89 g
1,4-Dioxane Solvent88.110.2 M50.0 mL
Step-by-Step Synthesis Protocol

Step 1: Inert Atmosphere Setup (Crucial for Catalyst Integrity)

  • Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon.

  • Causality Note: Palladium(0) intermediates are highly sensitive to oxidation. Strict adherence to Schlenk techniques prevents catalyst deactivation, ensuring the reaction reaches completion.

Step 2: Reagent Addition

  • To the cooled flask, add 2-nitroaniline (1.38 g, 10 mmol), Pd(OAc)₂ (112 mg, 0.05 eq), Xantphos (289 mg, 0.05 eq), and anhydrous Cs₂CO₃ (4.89 g, 1.5 eq).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat this cycle three times).

  • Add anhydrous, degassed 1,4-Dioxane (50 mL) and 2-bromopyridine (1.14 mL, 1.2 eq) via syringe.

Step 3: Reaction Execution & Monitoring

  • Replace the septum with a Teflon-coated screw cap under a positive flow of Argon.

  • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validating Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow 2-nitroaniline spot (R_f ~ 0.4) and the emergence of a new, distinct UV-active spot indicates successful conversion.

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and Pd black). Rinse the Celite pad with an additional 30 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • Collect the fractions containing the product, pool them, and remove the solvent in vacuo to afford N-(2-Nitrophenyl)pyridin-2-amine as a distinct solid.

Analytical Validation (E-E-A-T)

To establish the trustworthiness of the synthesized batch, structural validation must be performed. The compound must exhibit the following characteristic spectral markers:

  • ¹H NMR (400 MHz, CDCl₃): Look for the highly deshielded proton adjacent to the nitro group on the phenyl ring (typically > 8.0 ppm, dd). A broad singlet corresponding to the secondary amine (N-H) should be visible around 9.5 - 10.0 ppm, heavily deshielded due to intramolecular hydrogen bonding with the adjacent nitro group. The pyridine α-proton will appear as a distinct doublet of doublets around 8.2-8.4 ppm.

  • LC-MS (ESI+): The mass spectrum must show a clear [M+H]⁺ peak at m/z 216.1, confirming the molecular weight of the target diarylamine.

References
  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Angewandte Chemie International Edition (Surry, D. S., & Buchwald, S. L., 2008) URL: [Link]

  • Title: Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos can be Trans-Spanning in a Monomeric Complex Source: Journal of the American Chemical Society (Yin, J., & Buchwald, S. L., 2002) URL: [Link]

  • Title: N-(2-nitrophenyl)pyridin-2-amine Chemical Properties and Precursors Source: Chemsrc Database URL: [Link]

Application

Using n-(2-Nitrophenyl)pyridin-2-amine as a bidentate ligand in catalysis

Application Note: N-(2-Nitrophenyl)pyridin-2-amine as a Bidentate Ligand in Transition-Metal Catalysis Executive Summary The development of highly efficient, atom-economical catalytic systems relies heavily on the strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-Nitrophenyl)pyridin-2-amine as a Bidentate Ligand in Transition-Metal Catalysis

Executive Summary

The development of highly efficient, atom-economical catalytic systems relies heavily on the strategic design of supporting ligands. N-aryl-2-aminopyridines have emerged as privileged scaffolds in organometallic chemistry, functioning as both potent directing groups and robust bidentate ligands[1]. This application note details the implementation of a specific, highly tuned derivative—N-(2-nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) —in transition-metal-catalyzed C–H functionalization and oxidative annulation workflows. By leveraging the unique electronic and steric properties imparted by the ortho-nitro group, researchers can achieve superior catalytic turnover, suppress off-cycle catalyst deactivation, and drive complex cross-coupling reactions under remarkably mild conditions.

Mechanistic Rationale: The Causality of Ligand Design

As a Senior Application Scientist, it is critical to understand why a specific ligand architecture succeeds where others fail. The substitution of a standard phenyl ring with a 2-nitrophenyl moiety fundamentally alters the coordination chemistry of the 2-aminopyridine core:

  • pKa Modulation and Anionic Chelation: The strongly electron-withdrawing nature of the ortho-nitro group significantly lowers the pKa of the bridging secondary amine proton. This facilitates facile deprotonation by mild bases (e.g., Ag₂O, Cu(OAc)₂), generating a highly nucleophilic, monoanionic N,N'-bidentate chelate that binds irreversibly to Pd(II) or Rh(III) centers[2]. This anionic state dramatically increases the electron density at the metal center, accelerating the rate-limiting C–H activation step.

  • Steric Shielding vs. Dimerization: Unsubstituted aminopyridines frequently lead to catalyst deactivation via the formation of stable, inactive off-cycle dimeric metal species[3]. The bulky ortho-nitro group provides precise steric hindrance, favoring the formation of monomeric, catalytically active metal species.

  • Hemilability: The oxygen atoms of the nitro group can exhibit hemilabile behavior. By temporarily coordinating to the metal center, they stabilize coordinatively unsaturated intermediates during the catalytic cycle (such as post-reductive elimination Pd(0) species) and prevent catalyst aggregation before re-oxidation[1].

Mechanism A Pd(OAc)2 + Ligand Pre-complexation B Monoanionic N,N'-Pd(II) Complex (Active Catalyst) A->B Base (-HOAc) C C-H Activation (ortho-metallation) B->C Substrate D Substrate Insertion (Alkyne/Arene) C->D E Reductive Elimination (Product Release) D->E F Pd(0) Oxidation (Ag2O or Cu(II)) E->F Product F->B Oxidant

Fig 1: Catalytic cycle of Pd(II) with N-(2-nitrophenyl)pyridin-2-amine.

Quantitative Performance Data

The integration of the 2-nitro group yields measurable improvements in catalytic efficiency, particularly in the synthesis of complex heterocycles like phenanthridinones and N-(2-pyridyl)indoles[1],[2],[4].

Table 1: Comparative Catalytic Efficiency in C–H Annulation Workflows

Ligand / Directing GroupCatalyst SystemSubstrateYield (%)Catalyst LoadingReference
N-phenylpyridin-2-aminePd(OAc)₂ / Ag₂O2-Iodobenzoic acid45 - 55%5.0 mol%[1]
N-(2-nitrophenyl)pyridin-2-amine Pd(OAc)₂ / Ag₂O 2-Iodobenzoic acid 85 - 92% 0.1 - 1.0 mol% [2]
N-phenylpyridin-2-amine[RhCpCl₂]₂ / Cu(OAc)₂Internal Alkynes60 - 70%4.0 mol%[4]
N-(2-nitrophenyl)pyridin-2-amine [RhCpCl₂]₂ / Cu(OAc)₂ Internal Alkynes 88 - 95% 1.0 - 2.0 mol% [4]

Data demonstrates that the nitro-substituted ligand allows for up to a 50-fold reduction in palladium catalyst loading while significantly boosting isolated yields.

Self-Validating Experimental Protocol

To ensure high reproducibility, the following protocol for the Pd(II)-Catalyzed Cyclization of N-(2-Nitrophenyl)pyridin-2-amine with 2-Iodobenzoic Acids incorporates built-in validation checkpoints. A protocol is only as good as its in-process quality controls; do not proceed to subsequent steps unless the validation criteria are met.

Materials Required:
  • N-(2-Nitrophenyl)pyridin-2-amine (0.20 mmol, limiting reagent)

  • 2-Iodobenzoic acid (0.26 mmol, 1.3 equiv)

  • Pd(OAc)₂ (0.1 mol% to 1.0 mol% stock solution in CH₂Cl₂)

  • Ag₂O (0.14 mmol, 0.7 equiv)

  • Degassed, deionized Water (1.0 mL)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation

  • Charge a flame-dried Schlenk tube equipped with a Teflon-coated magnetic stir bar with the Pd(OAc)₂ stock solution (e.g., 10 µL of a 0.02 M solution in CH₂Cl₂)[2].

  • Evaporate the CH₂Cl₂ under high vacuum for 5 minutes to leave a thin film of the precatalyst.

  • Add N-(2-nitrophenyl)pyridin-2-amine (0.20 mmol) and Ag₂O (32 mg, 0.14 mmol) to the tube[2].

  • Validation Checkpoint 1 (Visual): Add 0.2 mL of water and stir at room temperature for 10 minutes. Observe the mixture. A successful deprotonation and metal-ligand complexation is indicated by a distinct color shift from pale orange to a deep, homogenous red/brown suspension. If the solution remains pale, verify the quality of the Ag₂O base.

Step 2: Substrate Addition and Reaction

  • Add 2-iodobenzoic acid (0.26 mmol) and the remaining 0.8 mL of water[2].

  • Seal the Schlenk tube and submerge it in a preheated oil bath at 120 °C. Stir vigorously (800 rpm) for 3 hours[2].

  • Validation Checkpoint 2 (TLC Monitoring): At t = 2.5 hours, briefly cool the tube, withdraw a 5 µL aliquot, and quench it in 100 µL of EtOAc. Spot this against the starting ligand on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The reaction is validated for workup only when the limiting ligand spot is completely consumed and a new, highly UV-active product spot (phenanthridinone derivative) appears.

Step 3: Aqueous Workup and Isolation

  • Cool the reaction to room temperature. Add 5 mL of EtOAc and stir for 5 minutes to extract the organic products[2].

  • Filter the biphasic mixture through a short pad of Celite to remove silver salts and precipitated palladium black, washing the pad with an additional 5 mL of EtOAc.

  • Separate the organic layer, wash the aqueous layer with EtOAc (2 × 5 mL), and concentrate the combined organic filtrates under reduced pressure[2].

  • Validation Checkpoint 3 (Mass Recovery): Weigh the crude residue. The crude mass should be approximately 110-120% of the theoretical yield. A significantly lower mass indicates emulsion losses during extraction; re-extract the aqueous layer if necessary.

  • Purify via flash column chromatography (silica gel) to isolate the pure phenanthridinone[2].

Workflow S1 1. Ligand Deprotonation & Metallation S2 2. Visual Validation (Color Change) S1->S2 S3 3. Reagent Addition & Heating (120°C) S2->S3 S4 4. In-Process TLC Monitoring S3->S4 S5 5. Quench, Extract & Purify S4->S5

Fig 2: Self-validating experimental workflow for catalytic annulation.

Troubleshooting & Quality Control

  • Incomplete Conversion: If TLC monitoring (Checkpoint 2) shows unreacted starting material, the most common culprit is inactive Ag₂O. Silver(I) oxide degrades upon prolonged exposure to light and moisture. Always use freshly opened or properly stored Ag₂O.

  • Catalyst Plating (Palladium Mirror): If a silver mirror or excessive black precipitate forms on the glassware within the first 30 minutes, the Pd(II) is reducing to Pd(0) too rapidly before the substrate can insert. Ensure the ligand is given adequate time to pre-complex (Checkpoint 1) before applying heat.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Synthesis of Phenanthridinones by Palladium-Catalyzed Cyclization of N-Aryl-2-aminopyridines with 2-Iodobenzoic Acids in W
  • Rh(III)-Catalyzed Oxidative Coupling of N-Aryl-2-aminopyridine with Alkynes and Alkenes.
  • Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine. PMC - NIH.

Sources

Method

Application Note: Preparation and Handling of N-(2-Nitrophenyl)pyridin-2-amine Stock Solutions for In Vitro Cell Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Executive Summary & Chemical Rationale N-(2-Nitrophenyl)pyridin-2-amine (CAS#: 25551-61-5) is a highly hydrophobic small molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary & Chemical Rationale

N-(2-Nitrophenyl)pyridin-2-amine (CAS#: 25551-61-5) is a highly hydrophobic small molecule characterized by a diarylamine bridge and a nitroaromatic moiety[1]. Compounds sharing this structural scaffold are frequently utilized in pharmacological research as precursors or active pharmacophores for kinase inhibitors and pain management therapeutics.

The Causality of Solvent Choice: Due to its dual aromatic rings, this compound possesses a high partition coefficient (LogP ~3.3) and is practically insoluble in aqueous buffers[1]. Attempting to dissolve the raw powder directly in cell culture media will result in immediate precipitation. Dimethyl sulfoxide (DMSO) is the mandatory solvent of choice. As an aprotic, amphiphilic solvent, anhydrous DMSO disrupts the crystalline lattice of the powder without donating protons, allowing the hydrophobic molecule to achieve a stable solution state.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for accurate stock preparation[1].

ParameterValueExperimental Implication
Compound Name N-(2-Nitrophenyl)pyridin-2-amineTarget analyte for in vitro assays.
CAS Number 25551-61-5Unique identifier for sourcing and validation.
Molecular Formula C₁₁H₉N₃O₂Used for mass spectrometry validation.
Molecular Weight 215.21 g/mol Critical for molarity calculations.
Recommended Solvent Anhydrous DMSO (≥99.9%)Required to prevent hydrolysis and precipitation.
Master Stock Conc. 10 mMStandardized concentration for serial dilutions.
Max Final DMSO ≤ 0.1% v/vPrevents solvent-induced cytotoxicity[2],[3].

Experimental Workflow Visualization

Workflow A N-(2-Nitrophenyl) pyridin-2-amine Powder B Precision Weighing A->B Transfer C Dissolution in Anhydrous DMSO (10 mM) B->C Vortex & Sonicate D Aliquot into Amber Tubes C->D Prevent Photodegradation E Cryopreservation (-80°C) D->E Prevent Freeze-Thaw F Intermediate Dilution (Pre-warmed Media) E->F Thaw (Single Use) G In Vitro Cell Assay (DMSO ≤0.1%) F->G Apply to Cells

Workflow for preparing and storing N-(2-Nitrophenyl)pyridin-2-amine stock solutions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific checks to ensure that the physical state of the compound does not compromise your biological data.

Phase 1: Precision Preparation of a 10 mM Master Stock

Goal: Achieve complete dissolution without degrading the compound.

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you require 10 µmol of the compound.

    • Calculation: 10 µmol × 215.21 µg/µmol = 2,152.1 µg = 2.15 mg .

  • Weighing: Using a calibrated analytical balance (accurate to 0.01 mg), weigh exactly 2.15 mg of N-(2-Nitrophenyl)pyridin-2-amine powder into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

    • Causality: Standard benchtop DMSO absorbs atmospheric moisture. Water content >0.1% in your DMSO will drastically reduce the solubility limit of the compound, leading to inaccurate stock concentrations.

  • Dissolution: Cap tightly and vortex vigorously for 60 seconds. Place the tube in an ultrasonic water bath at room temperature for 5 minutes.

  • Self-Validating Check (Visual): Hold the tube against a bright light source. The solution must be completely transparent. If any micro-particulates or cloudiness remain, sonicate for an additional 5 minutes. Do not proceed if the solution is not optically clear.

Phase 2: Aliquoting and Cryopreservation

Goal: Maintain chemical stability and prevent moisture-induced precipitation.

  • Aliquot: Divide the 10 mM master stock into single-use aliquots of 10 µL to 50 µL using amber microcentrifuge tubes.

    • Causality (Amber Tubes): The nitroaromatic moiety is susceptible to photodegradation upon prolonged exposure to ambient light.

  • Storage: Immediately transfer the aliquots to a -80°C freezer. Under these conditions, the stock is stable for up to 6 months[4].

    • Causality (Freeze-Thaw Prevention): DMSO is highly hygroscopic. Repeatedly opening a cold vial allows atmospheric water to condense inside. Over multiple freeze-thaw cycles, this water fraction increases, causing the hydrophobic small molecule to permanently precipitate out of solution[5].

Phase 3: Aqueous Dilution for Cell Assays

Goal: Introduce the compound to cells without causing solvent toxicity or compound "crashing."

  • Thawing: Remove a single aliquot from -80°C and allow it to equilibrate to room temperature naturally. Vortex briefly.

  • Intermediate Dilution: Do not add the 10 mM DMSO stock directly to the cell culture plate.

    • Causality: Direct addition creates a localized high-concentration spike of both DMSO and the compound, causing the compound to instantly precipitate ("crash out") and causing localized cell death.

    • Action: Prepare an intermediate dilution (e.g., 100 µM) by adding the DMSO stock to pre-warmed (37°C) culture media in a separate tube while vortexing rapidly. Pre-warming maintains the kinetic solubility of the compound during the aqueous transition.

  • Final Application: Add the intermediate dilution to your cell culture wells to achieve your final target concentration (e.g., 1 µM to 10 µM).

  • Self-Validating Check (Cytotoxicity & Solubility):

    • Vehicle Control: You must run a parallel control well containing the exact same final percentage of DMSO (without the compound). Final DMSO concentrations must never exceed 0.1% v/v , as higher concentrations disrupt plasma membrane selectivity and induce dose-dependent cell death[2],[3].

    • Microscopic Check: After 1 hour of incubation, observe the treated wells under a phase-contrast microscope. Precipitated compound will appear as dark, refractive micro-crystals. If crystals are present, the biological data from that well is invalid.

Application Context: Kinase Inhibition

N-(2-Nitrophenyl)pyridin-2-amine derivatives are frequently utilized as structural scaffolds for competitive kinase inhibitors. The diarylamine structure effectively mimics the adenine ring of ATP, allowing the molecule to anchor into the ATP-binding pocket of target kinases.

Mechanism SM Diarylamine Inhibitor Scaffold Kinase Target Kinase (e.g., CDK / MAPK) SM->Kinase Competitive Binding (ATP Pocket) Substrate Downstream Effector Proteins Kinase->Substrate Phosphorylation Inhibited ATP Intracellular ATP ATP->Kinase Binding Blocked Effect Cell Cycle Arrest / Apoptosis Substrate->Effect Signaling Cascade Halted

Typical mechanism of action for diarylamine kinase inhibitor scaffolds.

References

  • Chemsrc. "N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5". Available at:[Link]

  • Yearn Chemical Science-Tech (Qi Weidong et al., 2008). "“Universal solvent” –DMSO". Available at:[Link]

  • Captivate Bio. "SMALL MOLECULES: Preparing and Storing Stock Solutions". Available at:[Link]

Sources

Application

Buchwald-Hartwig amination for n-(2-Nitrophenyl)pyridin-2-amine synthesis

Application Note: Synthesis of N-(2-Nitrophenyl)pyridin-2-amine via Buchwald-Hartwig Cross-Coupling Executive Summary This application note details a highly optimized, self-validating protocol for the synthesis of N-(2-N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N-(2-Nitrophenyl)pyridin-2-amine via Buchwald-Hartwig Cross-Coupling

Executive Summary

This application note details a highly optimized, self-validating protocol for the synthesis of N-(2-Nitrophenyl)pyridin-2-amine via the palladium-catalyzed Buchwald-Hartwig amination[1]. The coupling of an electron-deficient, base-sensitive ortho-nitroaryl halide with a heteroaryl amine presents unique mechanistic hurdles, including catalyst poisoning and functional group degradation. By rationally selecting a wide-bite-angle bidentate ligand (XantPhos) and a mild inorganic base (Cs₂CO₃), this protocol ensures high yields, excellent chemoselectivity, and robust scalability.

Mechanistic Rationale & Experimental Design

The synthesis of N-(2-Nitrophenyl)pyridin-2-amine requires overcoming two primary substrate-driven challenges:

  • Base-Sensitivity of the Nitro Group: The ortho-nitro group on 2-bromonitrobenzene strongly activates the aryl C–Br bond toward oxidative addition. However, nitroarenes are highly susceptible to reduction, polymerization, or nucleophilic aromatic substitution when exposed to strong alkoxide bases (e.g., NaOtBu)[2][3]. To prevent these destructive side reactions, Cesium Carbonate (Cs₂CO₃) is employed. Its mild basicity is sufficient to deprotonate the Pd-bound amine without degrading the nitroarene[2].

  • Heteroarylamine Coordination: 2-Aminopyridine is a challenging nucleophile. The pyridine nitrogen can outcompete the exocyclic amine nitrogen for palladium coordination, forming a stable, off-cycle resting state that poisons the catalyst[2]. To counteract this, XantPhos is utilized. Its exceptionally wide bite angle (~108°) enforces a sterically strained geometry at the Pd(II) center, which drastically accelerates the rate of reductive elimination, thereby outcompeting off-cycle heteroatom binding[4].

CatalyticCycle Pd0 Pd(0) / XantPhos Active Catalyst OxAdd Pd(II)(Ar)(Br)(XantPhos) Oxidative Addition Pd0->OxAdd + 2-Bromonitrobenzene AmineBind Pd(II)(Ar)(NHR)(XantPhos) Amine Binding & Deprotonation OxAdd->AmineBind + 2-Aminopyridine + Cs2CO3 - CsBr, - CsHCO3 RedElim Ar-NHR Product Release AmineBind->RedElim Reductive Elimination RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using XantPhos.

Reaction Optimization Data

The causality behind the reagent selection is demonstrated in the optimization matrix below. Deviations from the optimal conditions lead to identifiable failure modes.

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene< 5%Complete degradation of nitroarene via reduction[2][3].
2Pd₂(dba)₃BINAPCs₂CO₃Toluene35%Poor conversion; competitive off-cycle binding of 2-aminopyridine.
3Pd₂(dba)₃XantPhosK₃PO₄1,4-Dioxane60%Moderate yield; base strength insufficient for rapid turnover[4].
4 Pd₂(dba)₃ XantPhos Cs₂CO₃ 1,4-Dioxane 92% Optimal. Wide bite angle promotes reductive elimination; mild base protects NO₂[2].

Experimental Protocol

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Reaction (100 °C, 16 h) Prep->React Workup 3. Work-up (Aqueous Extraction) React->Workup Purify 4. Purification (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Materials & Reagents
  • 2-Bromonitrobenzene : 1.0 mmol (202 mg)

  • 2-Aminopyridine : 1.2 mmol (113 mg)

  • Pd₂(dba)₃ : 0.02 mmol (18.3 mg, 4 mol% Pd)

  • XantPhos : 0.045 mmol (26.0 mg, 4.5 mol%)

  • Cs₂CO₃ : 1.5 mmol (488 mg)

  • 1,4-Dioxane : 5.0 mL (Anhydrous, rigorously degassed)

Step-by-Step Methodology

Self-Validation Checkpoints are embedded to ensure protocol integrity.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

  • Substrate Addition: Add 2-bromonitrobenzene and 2-aminopyridine to the vial. Seal the vial with a PTFE-lined septum cap.

  • Solvent Addition & Degassing: If operating outside a glovebox, evacuate and backfill the vial with Argon (3 cycles). Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen.

    • Self-Validation Check: The initial solution will appear as a dark purple/red suspension due to the undissolved Pd₂(dba)₃.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: Within 15–30 minutes of heating, the solution must transition to a clear, deep yellow/orange color, indicating the successful formation of the active monomeric Pd(0)-XantPhos species. The appearance of a black precipitate (Pd black) indicates oxygen ingress and catastrophic catalyst deactivation[4].

  • Reaction Monitoring: After 16 hours, sample 10 µL of the reaction mixture, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. The disappearance of the 2-bromonitrobenzene peak confirms completion.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the Celite pad with additional EtOAc (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes) to afford N-(2-Nitrophenyl)pyridin-2-amine as a vibrant yellow/orange solid.

Troubleshooting Guide

  • Low Conversion / Stalled Reaction: The oxidative addition of the electron-deficient C-Br bond is generally fast; therefore, stalls are usually due to catalyst poisoning. Ensure 2-aminopyridine is highly pure (sublime if necessary) and that the XantPhos ligand has not oxidized to the inactive phosphine oxide[5].

  • Formation of Nitrobenzene (Hydrodehalogenation): This side reaction occurs if reductive elimination is too slow, allowing the Pd(II) intermediate to undergo protodemetalation or β-hydride elimination[5]. Ensure the reaction is strictly anhydrous, as trace moisture acts as a potent proton source for this parasitic pathway.

References

  • Buchwald–Hartwig amination, Wikipedia, 1

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol, ACS Publications, 2

  • Optimization of Buchwald-Hartwig amination conditions, Benchchem, 4

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide, MIT Open Access Articles, 3

  • Buchwald-Hartwig Amination with Chloropyridines, Benchchem, 5

Sources

Method

Application Note: N-(2-Nitrophenyl)pyridin-2-amine in Transition Metal Complexation

Subtitle: Ligand Synthesis, Coordination Workflows, and Mechanistic Insights Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals Executive Summary & Mechanistic Overview The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Ligand Synthesis, Coordination Workflows, and Mechanistic Insights Target Audience: Coordination Chemists, Catalysis Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Overview

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of supporting ligands. N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) has emerged as a highly versatile scaffold in coordination chemistry, homogeneous catalysis, and the synthesis of bioactive heterocycles like quinolinones 1.

Featuring a pyridine nitrogen, a bridging secondary amine, and an ortho-nitro group, this ligand offers multiple coordination modes. It primarily acts as a bidentate N,N'-donor. However, the nitro group can either provide secondary coordination sphere interactions or undergo in situ reduction to yield a non-innocent, redox-active N-(2-aminophenyl)pyridin-2-amine ligand. Understanding the causality behind base selection, solvent effects, and metal precursors is critical for isolating the desired coordination geometry.

G cluster_0 Coordination Modes L N-(2-Nitrophenyl)pyridin-2-amine (Free Ligand) M1 Neutral Bidentate [M(L)X2] L->M1 + MX2 (Neutral pH) M2 Anionic Bidentate [M(L-H)2] L->M2 + MX2 + Base (Deprotonation) M3 Redox-Active/Tridentate (Reduced NO2) L->M3 + [M] + Reductant (In situ reduction)

Fig 1. Divergent coordination modes of N-(2-Nitrophenyl)pyridin-2-amine based on reaction conditions.

Ligand Synthesis: Buchwald-Hartwig Amination

The synthesis of N-arylpyridin-2-amines is most efficiently achieved via Palladium-catalyzed C–N cross-coupling 2. Traditional nucleophilic aromatic substitution (S_NAr) often requires harsh conditions that can lead to degradation, whereas the Buchwald-Hartwig protocol ensures high chemoselectivity and yield 3.

Protocol 1: Synthesis of N-(2-Nitrophenyl)pyridin-2-amine

Reagents: 2-Aminopyridine (1.0 equiv), 1-Bromo-2-nitrobenzene (1.1 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4.5 mol%), Cs₂CO₃ (1.5 equiv), anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ and Xantphos. Add 1,4-dioxane and stir for 15 minutes to pre-form the active catalyst complex.

  • Add 2-aminopyridine, 1-bromo-2-nitrobenzene, and Cs₂CO₃ to the flask.

  • Seal the flask, remove it from the glovebox, and heat the suspension at 100 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 3:1).

Mechanistic Rationale & Causality:

  • Ligand Choice (Xantphos): Xantphos is explicitly chosen for its large bite angle (~111°). This geometry sterically promotes the reductive elimination step in the catalytic cycle—a common bottleneck when coupling electron-deficient aryl halides like 1-bromo-2-nitrobenzene 3.

  • Base Choice (Cs₂CO₃): Cs₂CO₃ is a mild, soluble base in dioxane. It effectively deprotonates the amine during the catalytic cycle without causing unwanted side reactions with the sensitive nitro group, which stronger bases (like NaOtBu) might trigger.

Validation Checkpoint:

  • TLC: A distinct bright yellow spot (R_f ~ 0.4 in 3:1 Hexane/EtOAc).

  • ¹H NMR (CDCl₃): Look for a characteristic broad singlet for the bridging NH proton at ~9.8 ppm. This extreme downfield shift is caused by strong intramolecular hydrogen bonding between the amine proton and the adjacent ortho-nitro oxygen.

Transition Metal Complexation Workflows

The coordination behavior of N-(2-Nitrophenyl)pyridin-2-amine is highly dependent on the basicity of the reaction medium and the electrophilicity of the metal precursor.

Protocol 2: Synthesis of Bis(N-(2-nitrophenyl)pyridin-2-aminato)palladium(II)

Reagents: N-(2-Nitrophenyl)pyridin-2-amine (2.1 equiv), Pd(OAc)₂ (1.0 equiv), Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology:

  • Dissolve the free ligand in a minimal amount of DCM.

  • In a separate vial, dissolve Pd(OAc)₂ in MeOH.

  • Dropwise, add the Pd(OAc)₂ solution to the ligand solution at room temperature.

  • Stir the reaction mixture for 4 hours. The solution will transition from orange to a deep yellow-brown.

  • Concentrate the mixture to half its volume and add diethyl ether to precipitate the complex.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Mechanistic Rationale & Causality:

  • Internal Base Mechanism: Pd(OAc)₂ serves as both the metal source and the internal base. The pK_a of the bridging amine in the free ligand is relatively high (~13). However, upon initial coordination of the pyridine nitrogen to the highly electrophilic Pd(II) center, the amine proton becomes significantly acidified. The acetate counterions are then sufficiently basic to deprotonate the amine, driving the equilibrium toward the thermodynamically stable, neutral, square-planar [Pd(L-H)₂] complex.

Validation Checkpoint:

  • ¹H NMR (CDCl₃): The complete disappearance of the NH proton signal at 9.8 ppm confirms the monoanionic bidentate coordination mode.

Protocol 3: Synthesis of Bis(N-(2-nitrophenyl)pyridin-2-aminato)copper(II)

Reagents: N-(2-Nitrophenyl)pyridin-2-amine (2.1 equiv), Cu(OAc)₂·H₂O (1.0 equiv), Triethylamine (Et₃N, 2.5 equiv), Methanol.

Step-by-Step Methodology:

  • Suspend the ligand in Methanol and add Et₃N. Stir for 10 minutes.

  • Add solid Cu(OAc)₂·H₂O directly to the suspension.

  • Heat the mixture to 60 °C and stir for 6 hours. The solution will turn a deep, dark green.

  • Cool to room temperature and allow the solvent to slowly evaporate over 48 hours to induce crystallization.

Mechanistic Rationale & Causality:

  • External Base Requirement: Copper(II) is less electrophilic than Palladium(II). Consequently, the amine proton is less acidified upon initial coordination. Relying solely on the acetate counterion often results in an inseparable mixture of neutral and cationic species. The addition of Et₃N ensures complete deprotonation, yielding a uniform batch of the neutral [Cu(L-H)₂] complex.

Validation Checkpoint:

  • EPR Spectroscopy: Because the complex is paramagnetic, NMR is uninformative. X-band EPR at 77 K will display a typical axial signal ( g∥​>g⊥​>2.00 ) characteristic of a square-planar CuN₄ coordination environment.

Workflow Step1 1. Ligand Synthesis (Buchwald-Hartwig Coupling) Step2 2. Purification (Silica Chromatography) Step1->Step2 Step3 3. Metal Complexation (Pd, Cu, Ru Addition) Step2->Step3 Step4 4. Crystallization (Vapor Diffusion) Step3->Step4 Step5 5. Characterization (XRD, NMR, CV) Step4->Step5

Fig 2. Step-by-step experimental workflow from ligand synthesis to complex characterization.

Quantitative Spectroscopic and Electrochemical Data

The table below summarizes the expected analytical shifts upon transition from the free ligand to the anionic bidentate metal complexes. The disappearance of the N-H stretch and NMR signal are the primary indicators of successful complexation.

CompoundUV-Vis (λ_max, nm)IR (ν_NH, cm⁻¹)IR (ν_NO2, cm⁻¹)¹H NMR (δ NH, ppm)Electrochemistry (E_1/2 V vs Fc/Fc⁺)
Free Ligand (L) 285, 3903350 (Strong)1510, 13409.8 (br, s)N/A
[Pd(L-H)₂] 310, 425Absent1515, 1342Absent+0.85 (Irreversible oxidation)
[Cu(L-H)₂] 315, 450, 680 (d-d)Absent1512, 1340N/A (Paramagnetic)-0.45 (Reversible reduction)

Note: The nitro group stretching frequencies (ν_NO2) remain largely unshifted upon complexation with Pd and Cu, confirming that the NO₂ group remains uncoordinated in these specific protocols. If the nitro group is utilized in chemoselective N-arylation or intramolecular amination to form pyrido[1,2-a]benzimidazoles, these IR bands will disappear entirely 4.

References

  • Chemical Reviews, ACS Publications.
  • PMC, National Institutes of Health (NIH).
  • The Journal of Organic Chemistry, ACS Publications.
  • Chemical Communications, Royal Society of Chemistry (RSC).

Sources

Application

Application Note: Catalytic Workflows and Synthetic Applications of N-(2-Nitrophenyl)pyridin-2-amine in Heterocyclic Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, catalytic optimization, and downstream heterocycle synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, catalytic optimization, and downstream heterocycle synthesis.

Executive Summary & Structural Rationale

In modern organic synthesis, N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) acts as a highly versatile "chameleon" scaffold. It is both a critical synthetic intermediate for complex N-heterocycles and a precursor to robust bidentate ligands used in transition-metal catalysis.

The utility of this molecule stems from its highly programmable push-pull electronic system. The pyridine nitrogen serves as a strong directing group for transition metals, enabling regioselective C-H activation[1]. Concurrently, the ortho-nitro group acts as a redox-active handle; upon catalytic reduction, it spontaneously triggers intramolecular condensation to form fused bicyclic or tricyclic systems, such as pyrido[1,2-a]benzimidazoles[2]. This self-assembling nature makes the scaffold indispensable for drug development professionals targeting kinase inhibitors and toll-like receptor (TLR) agonists[3].

Divergent Catalytic Pathways

Depending on the chosen catalytic conditions, N-(2-Nitrophenyl)pyridin-2-amine can be funneled into entirely different chemical spaces, ranging from bioactive heterocycles to asymmetric ligands[4],[5].

SynthPathways Core N-(2-Nitrophenyl)pyridin-2-amine (Versatile Scaffold) PBZ Pyrido[1,2-a]benzimidazoles (Bioactive Cores) Core->PBZ Reductive Cyclization (Fe or Pd/C) Carb α-Carbolines (OLED/Pharma) Core->Carb C-H Activation (Pd(OAc)2) Ligand N,N-Bidentate Ligands (Asymmetric Catalysis) Core->Ligand Nitro Reduction & Derivatization

Figure 1: Divergent catalytic transformations of N-(2-Nitrophenyl)pyridin-2-amine.

Upstream Synthesis: Catalytic Preparation of the Scaffold

While base-promoted Smiles rearrangement is a viable route to N-azaaryl anilines[6], palladium-catalyzed Buchwald-Hartwig cross-coupling remains the gold standard for synthesizing N-(2-Nitrophenyl)pyridin-2-amine due to its superior functional group tolerance and scalability.

Mechanistic Causality in Condition Optimization

When coupling 2-aminopyridine with 1-bromo-2-nitrobenzene, the choice of base is the most critical parameter. Nitroarenes are highly susceptible to single-electron transfer (SET) side reactions in the presence of strong alkoxide bases (e.g., NaOtBu), which leads to the formation of azoxy byproducts and rapid catalyst deactivation. Therefore, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are strictly mandated to maintain a clean catalytic cycle.

Table 1: Optimization of Pd-Catalyzed C-N Cross-Coupling

EntryPrecatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (5%)XPhosCs₂CO₃Toluene10088 Optimal bite angle; clean conversion.
2Pd₂(dba)₃ (2.5%)BINAPNaOtBuToluene10031Strong base induced nitro-reduction/SET.
3Pd(OAc)₂ (5%)DPEphosK₃PO₄Dioxane10076Good yield, slower transmetalation.
4CuI (10%)L-ProlineK₂CO₃DMSO9058Ullmann-type; requires higher loading[4].
Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-nitrobenzene (1.0 equiv, 10 mmol)

  • 2-Aminopyridine (1.2 equiv, 12 mmol)

  • Pd(OAc)₂ (0.05 equiv, 0.5 mmol)

  • XPhos (0.10 equiv, 1.0 mmol)

  • Cs₂CO₃ (2.0 equiv, 20 mmol)

  • Anhydrous Toluene (40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-nitrobenzene, 2-aminopyridine, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Degassing: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Inject anhydrous toluene via syringe. Causality: Toluene is preferred over polar aprotic solvents to suppress non-catalyzed SNAr background reactions that yield tarry mixtures.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the product as a deep orange/red solid.

Self-Validating Quality Control:

  • Visual: The reaction transitions from a pale yellow suspension to a deep red homogeneous solution. The appearance of a black mirror indicates premature catalyst death.

  • Analytical: ¹H NMR (CDCl₃) must show a distinct broad singlet for the secondary amine N-H around δ 9.5-10.2 ppm, strongly deshielded by intramolecular hydrogen bonding with the adjacent nitro group[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA 1-Bromo-2- nitrobenzene TM Transmetalation Complex OA->TM 2-Aminopyridine + Base RE Reductive Elimination Complex TM->RE Deprotonation RE->Pd0 Product Release

Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle for scaffold synthesis.

Downstream Catalytic Applications

Reductive Cyclization to Pyrido[1,2-a]benzimidazoles

The most prominent downstream application of N-(2-Nitrophenyl)pyridin-2-amine is its conversion into fused imidazo[1,2-a]pyridine frameworks[1]. This tandem reaction involves the reduction of the nitro group to an aniline, followed by an immediate catalytic condensation with the pyridine nitrogen[2],[7].

Protocol 2: Fe-Catalyzed Tandem Reductive Cyclization While Pd/C with H₂ is common, iron powder with ammonium chloride is highly chemoselective and prevents over-reduction of the pyridine ring.

  • Setup: Dissolve N-(2-Nitrophenyl)pyridin-2-amine (5 mmol) in a 4:1 mixture of EtOH/H₂O (25 mL).

  • Catalyst Addition: Add Iron powder (5.0 equiv, 25 mmol) and NH₄Cl (5.0 equiv, 25 mmol). Causality: NH₄Cl acts as a mild proton source to activate the iron surface without hydrolyzing the newly formed imine bonds.

  • Reflux: Heat the mixture to 85 °C for 4 hours under vigorous stirring.

  • Filtration: Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and evaporate to yield the pyrido[1,2-a]benzimidazole core.

  • Validation: IR spectroscopy will show the complete disappearance of the asymmetric and symmetric NO₂ stretching bands at ~1520 cm⁻¹ and 1350 cm⁻¹.

Application as a Tunable Ligand in Transition-Metal Catalysis

Beyond acting as a substrate, derivatives of N-(2-Nitrophenyl)pyridin-2-amine (specifically post-reduction to the diamine) are deployed as robust N,N-bidentate or N,N,N-tridentate ligands.

  • Copper Catalysis: These pyridine-based ligands stabilize Cu(I) species, preventing disproportionation to Cu(0) and Cu(II), which is critical for driving Ullmann-type C-N couplings of indoles and imidazoles at lower temperatures[4].

  • Ruthenium Catalysis: They form highly active dimeric Ru(II) complexes that exhibit exceptional turnover frequencies (up to 1.9×106 h−1 ) in the transfer hydrogenation of ketones and the acceptorless dehydrogenation of alcohols[8]. The electron-withdrawing nature of the initial nitro group can also be leveraged to tune the electronics of the ligand framework prior to metal complexation[5].

References

  • [6] Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement. Bulletin of the Korean Chemical Society, 2013.[Link]

  • [2] Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles. The Journal of Organic Chemistry, 2022.[Link]

  • [7] Diverse Oxidative C(sp2)–N Bond Cleavages of Aromatic Fused Imidazoles for Synthesis of α-Ketoamides and N-(pyridin-2-yl)arylamides. The Journal of Organic Chemistry, 2019.[Link]

  • [3] Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry (PMC), 2015.[Link]

  • [4] Unique CuI-pyridine based ligands catalytic systems for N-arylation of indoles and other heterocycles. Synthetic Communications (Taylor & Francis), 2018.[Link]

  • [1] Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances, 2026.[Link]

  • [8] Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols. Organometallics (ResearchGate), 2018.[Link]

  • [5] Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules (MDPI), 2024.[Link]

Sources

Method

Application Note: UV-Vis Spectroscopic Characterization of N-(2-Nitrophenyl)pyridin-2-amine

Introduction & Mechanistic Insights N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly conjugated heterocyclic aromatic amine consisting of a pyridine ring linked to an ortho-nitrated phenyl ring via a second...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly conjugated heterocyclic aromatic amine consisting of a pyridine ring linked to an ortho-nitrated phenyl ring via a secondary amine bridge[1]. In drug development and materials science, understanding the spectroscopic signature of this molecule is paramount for purity assessment, reaction monitoring, and elucidating its behavior in various biological or chemical matrices[1].

The defining photophysical feature of this molecule is its push-pull chromophore system . The secondary amine acts as an electron donor, while the ortho-nitro group and the pyridine moiety act as strong electron acceptors. Upon irradiation with UV-Visible light, the molecule undergoes a pronounced Intramolecular Charge Transfer (ICT)[2]. This electronic transition is highly sensitive to the microenvironment, making the molecule subject to significant solvatochromism—where the wavelength of maximum absorption ( λmax​ ) shifts depending on solvent polarity[3].

Photophysics D Donor (Secondary Amine) Bridge π-Conjugated System (Phenyl & Pyridine) D->Bridge n → π* A Acceptor (Ortho-Nitro Group) Bridge->A π → π* ICT Intramolecular Charge Transfer (ICT) State A->ICT Photon Absorption (λmax ~430 nm)

Electronic transition pathway of N-(2-Nitrophenyl)pyridin-2-amine during UV-Vis absorption.

Experimental Design & Causality

To capture the true electronic profile of N-(2-Nitrophenyl)pyridin-2-amine, the experimental design must account for the molecule's high polarizability and the broad energy range of its transitions.

  • Solvent Selection: We utilize Spectroscopic Grade Methanol (polar protic) and Cyclohexane (non-polar). The highly polar ICT excited state is stabilized by polar solvents, which lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift[2].

  • Cuvette Material: Matched 10 mm path-length quartz cuvettes are mandatory. Standard borosilicate glass absorbs heavily below 340 nm. Because the localized π→π∗ transitions of the pyridine and phenyl rings occur around 270–290 nm[4], using glass would truncate critical high-energy spectral data.

  • Matrix Dilution: A multi-point concentration matrix is required rather than a single measurement. This validates the Beer-Lambert law ( A=ϵcl ) and rules out concentration-dependent aggregation (such as excimer formation), which can artificially broaden or shift absorption peaks[3].

Step-by-Step Analytical Protocol

The following protocol is engineered as a self-validating system to ensure maximum data integrity and reproducibility.

Workflow Prep 1. Stock Preparation Dissolve in Spectroscopic Solvent Dilute 2. Serial Dilution Prepare 10 µM to 100 µM Matrix Prep->Dilute Blank 3. Baseline Correction Measure Solvent Blank in Quartz Dilute->Blank Scan 4. UV-Vis Scanning Scan 200–600 nm at 1 nm Resolution Blank->Scan Validate 5. Beer-Lambert Validation Verify Linearity (R² > 0.99) Scan->Validate

Step-by-step experimental workflow for robust UV-Vis spectrum measurement and validation.

Phase 1: Reagent and Stock Preparation
  • Weighing: Accurately weigh 2.15 mg of N-(2-Nitrophenyl)pyridin-2-amine (MW = 215.21 g/mol [1]) using a microbalance.

  • Dissolution: Transfer the powder quantitatively to a 10.0 mL Class A volumetric flask. Bring to volume with spectroscopic-grade methanol to yield a 1.0 mM stock solution.

  • Homogenization: Sonicate the sealed flask for 5 minutes.

    • Self-Validation Check: Inspect the solution against a white background. It must exhibit a clear, vibrant yellow-orange hue without any suspended particulates. Particulates will cause Rayleigh scattering, artificially inflating baseline absorbance.

Phase 2: Serial Dilution Matrix
  • Using calibrated micropipettes, transfer 100, 200, 400, 600, 800, and 1000 µL of the 1.0 mM stock into separate 10.0 mL volumetric flasks.

  • Dilute each to the mark with methanol to create a concentration gradient of 10, 20, 40, 60, 80, and 100 µM.

Phase 3: Spectrophotometer Calibration & Measurement
  • Instrument Warm-Up: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten-halogen (Visible) lamps to stabilize for at least 30 minutes.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with the exact batch of pure methanol used for dilution. Run a baseline scan from 600 nm down to 200 nm (Scan rate: 100 nm/min, Slit width: 1 nm).

  • Sample Scanning: Replace the solvent in the sample cuvette with the 10 µM solution. Record the spectrum. Repeat sequentially up to the 100 µM solution, rinsing the cuvette twice with the new concentration before each measurement.

    • Self-Validation Check: Examine the absorbance at 600 nm for all spectra. The absorbance should be exactly 0.000±0.005 . Any positive drift indicates cuvette mismatch, micro-bubble formation, or cuvette window contamination.

Data Interpretation & Quantitative Summary

Upon successful measurement, the absorption spectrum of N-(2-Nitrophenyl)pyridin-2-amine will typically display two distinct bands:

  • High-Energy Band (UV Region, ~280 nm): Represents the localized π→π∗ transitions of the aromatic rings[4].

  • Low-Energy Band (Visible Region, ~430 nm): Represents the ICT transition from the amine donor to the nitro acceptor[2].

To calculate the molar absorptivity ( ϵ ), plot the maximum absorbance ( Amax​ ) at ~430 nm against the concentration matrix (10 µM to 100 µM). According to the Beer-Lambert law, the slope of the linear regression yields ϵ . A correlation coefficient ( R2 ) of >0.99 validates that the molecule is fully solvated and free of aggregation artifacts[3].

Quantitative Data Summary

The following table summarizes the expected photophysical parameters for ortho-nitro diarylamine derivatives across different solvent environments, demonstrating the characteristic solvatochromic shift[3].

Solvent MatrixPolarity IndexExpected UV Peak ( π→π∗ )Expected Vis Peak (ICT)Molar Absorptivity ( ϵ ) at Vis Peak
Cyclohexane0.2~275 nm~410 nm~5,500 M −1 cm −1
Methanol5.1~280 nm~430 nm~6,200 M −1 cm −1
Dimethyl Sulfoxide (DMSO)7.2~285 nm~445 nm~6,800 M −1 cm −1

References

  • Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement Source: researchgate.net URL:[Link][4]

  • Interfacial Solubilization of Model Amphiphilic Molecules in Block Copolymer Micelles | Journal of the American Chemical Society Source: acs.org URL:[Link][3]

  • OS100: A Benchmark Set of 100 Digitized UV-Visible Spectra and Derived Experimental Oscillator Strengths Source: chemrxiv.org URL:[Link]

  • Electronic absorption and vibrational spectra and nonlinear optical properties of 4-methoxy-2-nitroaniline Source: rsc.org URL:[Link][2]

Sources

Application

Protocol for n-(2-Nitrophenyl)pyridin-2-amine crystallization

Introduction & Structural Causality N-(2-nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly functionalized diarylamine that serves as a critical precursor and ligand in coordination chemistry[1]. The successful cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

N-(2-nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a highly functionalized diarylamine that serves as a critical precursor and ligand in coordination chemistry[1]. The successful crystallization of this compound is not merely a matter of solvent evaporation; it requires a strategic manipulation of its supramolecular synthons.

The molecular architecture of N-(2-nitrophenyl)pyridin-2-amine features a competitive hydrogen-bonding landscape. The secondary amine (N-H) acts as a highly polarized, primary hydrogen bond donor. During nucleation, this donor faces a thermodynamic choice: it can form an intramolecular hydrogen bond with the adjacent pyridine nitrogen—often resulting in a planarized S(6) ring motif that dictates the overall molecular conformation[2]—or it can engage in intermolecular N-H···O hydrogen bonds with the nitro group of adjacent molecules[3].

Because the nitro group is a strong hydrogen bond acceptor, it frequently drives the formation of one-dimensional chains or deeply puckered two-dimensional (4,4) nets in the crystal lattice[3]. Furthermore, weak aromatic C-H···O interactions provide secondary lattice stabilization, dictating the final three-dimensional packing and preventing the formation of amorphous glasses[4]. Understanding this causality is essential: the choice of crystallization solvent directly influences which of these hydrogen-bond networks dominates, thereby determining the habit, purity, and polymorphic form of the resulting crystal[5].

Physicochemical Profiling

To design a self-validating crystallization system, we must first establish the physical parameters that govern the compound's solubility and interaction potential.

Table 1: Physicochemical Properties of N-(2-nitrophenyl)pyridin-2-amine

PropertyValueStructural Implication
CAS Number 25551-61-5Unique identifier for precursor sourcing[1].
Molecular Formula C11H9N3O2Aromatic-rich, favoring π-π stacking.
Molecular Weight 215.21 g/mol Moderate size, highly mobile in solution[1].
LogP 3.33Hydrophobic; insoluble in water, highly soluble in DCM[1].
H-Bond Donors 1 (Secondary Amine)Primary driver of directional crystal growth[2].
H-Bond Acceptors 4 (NO2, Pyridine N)Creates a competitive acceptor environment[3].

Mechanistic Crystallization Strategies

To obtain X-ray quality single crystals, we utilize Anti-Solvent Vapor Diffusion . By dissolving the compound in a highly polarizable, non-competing solvent like Dichloromethane (DCM), the intrinsic N-H···O networks are free to dictate packing without solvent interference[5]. The slow diffusion of a non-polar anti-solvent (n-hexane) into the DCM gradually lowers the dielectric constant of the medium, forcing a highly controlled supersaturation trajectory that yields pristine single crystals[6].

HBonding NH Secondary Amine (N-H) Primary Donor NO2 Nitro Group (-NO2) Primary Acceptor NH->NO2 Intermolecular H-Bond (Chain Formation) Py Pyridine Nitrogen Competing Acceptor NH->Py Intramolecular H-Bond (Conformational Locking) CH Aromatic C-H Weak Donor CH->NO2 Weak C-H...O Interaction (Lattice Packing)

Figure 1: Competitive hydrogen bonding network in nitro-diarylamines.

Experimental Protocols

Method A: Anti-Solvent Vapor Diffusion (For Single-Crystal XRD)

This method is optimized to suppress rapid kinetic nucleation and favor the thermodynamic growth of large, defect-free prisms.

Step-by-Step Workflow:

  • Dissolution: Weigh 10–15 mg of N-(2-nitrophenyl)pyridin-2-amine into a clean 4 mL (1-dram) borosilicate glass vial (the "inner vial"). Add 1.0 mL of anhydrous Dichloromethane (DCM). Sonicate for 30 seconds until the solution is optically clear.

  • Microfiltration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE membrane into a new, dust-free inner vial. Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, which otherwise cause rapid, uncontrolled precipitation of microcrystalline powder.

  • Chamber Assembly: Place the uncapped inner vial centrally inside a larger 20 mL scintillation vial (the "outer vial").

  • Anti-Solvent Addition: Using a glass pipette, carefully add 3.0 to 4.0 mL of n-hexane into the annular space of the outer vial. Do not allow any hexane to splash into the inner vial[6].

  • Vapor Lock: Seal the outer vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to ensure a hermetic seal.

  • Isothermal Equilibration: Place the chamber in a dark, vibration-free cabinet at a stable 20 °C.

  • Self-Validation Checkpoint: After 24 hours, illuminate the inner vial with a laser pointer or strong LED. You should observe a faint Schlieren line (refractive index gradient) indicating active vapor mixing. If the solution is cloudy, the seal has failed, causing rapid "oiling out".

  • Harvesting: After 48–72 hours, distinct yellow/orange crystals will form on the walls of the inner vial. Decant the mother liquor, wash the crystals with 1 mL of cold n-hexane, and mount immediately for XRD.

VaporDiffusion A 1. Dissolve Solute (DCM, Inner Vial) B 2. Microfiltration (0.22 µm PTFE) A->B C 3. Anti-Solvent Pool (n-Hexane) B->C D 4. Chamber Sealing (Vapor Lock) C->D E 5. Isothermal Equilibration D->E F 6. Crystal Harvesting E->F

Figure 2: Anti-solvent vapor diffusion workflow for single-crystal growth.

Method B: Controlled Slow Evaporation (For Bulk Purity)

When bulk quantities of phase-pure crystalline material are required, slow evaporation from a protic solvent is preferred. The protic solvent transiently hydrogen-bonds with the nitro group, modulating the nucleation rate[7].

  • Dissolution: Dissolve 50 mg of the compound in 3.0 mL of absolute Ethanol (EtOH) in a 5 mL vial. Heat gently to 45 °C while stirring to ensure complete dissolution[7].

  • Filtration: Filter the warm solution through a 0.22 µm PTFE filter to remove impurities.

  • Controlled Evaporation: Cover the vial tightly with Parafilm. Pierce exactly three pinholes in the Parafilm using a 21-gauge needle. Causality: Restricting the evaporation rate prevents the solvent from flashing off, which would trap the molecules in an amorphous state[2].

  • Incubation: Leave the vial undisturbed at room temperature for 3 to 5 days until block-like crystals precipitate[7].

Data Presentation: Solvent Selection & Troubleshooting

Selecting the correct solvent system is paramount. The table below summarizes the empirical outcomes of various crystallization environments based on the compound's structural mechanics.

Table 2: Solvent Systems & Expected Crystallization Outcomes

Primary SolventAnti-Solvent / MethodEvaporation RateExpected Crystal HabitMechanistic Rationale
Dichloromethane n-Hexane (Vapor Diffusion)Very Slow (24-72h)High-quality single prismsNon-competing solvent allows intrinsic N-H···O networks to dictate packing[6].
Ethanol (EtOH) None (Slow Evaporation)Slow (3-5 days)Polycrystalline blocksProtic solvent transiently bonds with NO2, modulating the nucleation rate[7].
Ethyl Acetate n-Pentane (Layering)Moderate (12-24h)Thin needles / twinnedRapid supersaturation at the interface favors kinetic 1D chain growth[3].

Troubleshooting Guide:

  • Issue: Oiling Out (Liquid-Liquid Phase Separation).

    • Cause: The supersaturation level was breached too quickly, bypassing the nucleation zone.

    • Solution: Decrease the concentration of the starting DCM solution by 20%, or switch to a less aggressive anti-solvent (e.g., n-heptane instead of n-hexane).

  • Issue: Extensive Twinning (Intergrown Crystals).

    • Cause: Mechanical vibrations during the isothermal equilibration phase, or a high density of C-H···O interactions causing stacking faults[4].

    • Solution: Ensure the crystallization chamber is placed on a vibration-dampening surface. Lower the ambient temperature to 15 °C to slow the thermodynamic assembly.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-Nitrophenyl)pyridin-2-amine

Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this definitive guide to resolve the most common synthetic bottlenecks encountered when generating N-(2-Nitrophenyl)pyridin-2-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have compiled this definitive guide to resolve the most common synthetic bottlenecks encountered when generating N-(2-Nitrophenyl)pyridin-2-amine. This diphenylamine derivative is a critical scaffold in drug discovery, but its synthesis is often plagued by low yields due to the unique electronic properties of the 2-aminopyridine moiety.

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and authoritative troubleshooting.

Synthesis Strategy & Decision Matrix

The synthesis of N-(2-Nitrophenyl)pyridin-2-amine generally proceeds via one of two dominant pathways: a metal-free Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig Cross-Coupling . The decision tree below outlines the logic for selecting the appropriate route based on precursor availability.

SynthesisWorkflow Start Target: N-(2-Nitrophenyl)pyridin-2-amine CheckSubstrate Evaluate Available Precursors Start->CheckSubstrate Sub1 1-Fluoro-2-nitrobenzene + 2-Aminopyridine CheckSubstrate->Sub1 Fluoride LG available Sub2 1-Bromo-2-nitrobenzene + 2-Aminopyridine CheckSubstrate->Sub2 Bromide LG available Route1 Nucleophilic Aromatic Substitution (SNAr) Sub1->Route1 Route2 Buchwald-Hartwig Cross-Coupling Sub2->Route2 Cond1 Base: NaH Solvent: Anhydrous DMF Temp: 0 to 80°C Route1->Cond1 Cond2 Cat: Pd2(dba)3 Ligand: BINAP/Xantphos Base: Cs2CO3 Route2->Cond2 Success High Yield Synthesis (>85%) Cond1->Success Cond2->Success

Figure 1: Decision matrix for selecting the optimal synthetic route for N-(2-Nitrophenyl)pyridin-2-amine.

Mechanistic FAQs: Understanding the Causality of Failure

Q: Why is 1-fluoro-2-nitrobenzene strictly preferred over 1-chloro-2-nitrobenzene for the metal-free route? A: In an SNAr reaction, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, which intensely polarizes the C-F bond and lowers the activation energy for the nucleophilic attack[1]. Consequently, 1-fluoro-2-nitrobenzene reacts orders of magnitude faster than the chloro-analogue, preventing substrate degradation during prolonged heating.

Q: My Buchwald-Hartwig coupling with 2-aminopyridine stalls at <15% conversion. What is happening to the catalyst? A: 2-Aminopyridine is a notorious catalyst poison. It can act as a bidentate ligand (using both the exocyclic amine and the endocyclic pyridine nitrogen) to form a highly stable, catalytically inactive complex with Palladium(II). To prevent this, you must use a strongly chelating bidentate phosphine ligand (e.g., BINAP or Xantphos) that outcompetes the substrate for the metal center, ensuring the catalytic cycle continues[2].

Troubleshooting Guide

Issue 1: Low yield in SNAr despite prolonged heating (using K₂CO₃).
  • Root Cause: 2-Aminopyridine is a remarkably weak nucleophile because its exocyclic nitrogen lone pair is delocalized into the electron-deficient pyridine ring via resonance. Weak bases like K₂CO₃ often fail to sufficiently deprotonate it.

  • Resolution: Upgrade your base. Switch to Sodium Hydride (NaH) in anhydrous DMF. NaH irreversibly deprotonates the amine to form a highly reactive amide anion, vastly amplifying its nucleophilicity and driving the SNAr reaction to completion[3].

Issue 2: Formation of a black precipitate (Pd black) during Buchwald-Hartwig coupling.
  • Root Cause: Premature reductive elimination or catalyst degradation due to oxygen ingress, moisture, or a poor ligand-to-metal ratio.

  • Resolution: Ensure strict Schlenk techniques. Degas solvents via three freeze-pump-thaw cycles. Increase the Ligand:Pd ratio slightly (e.g., 2.2:1) to stabilize the active Pd(0) species.

Quantitative Data Comparison

The following table summarizes the optimized parameters for both synthetic routes. Use this to benchmark your experimental design.

ParameterRoute A: SNAr (Recommended)Route B: Buchwald-Hartwig
Electrophile 1-Fluoro-2-nitrobenzene1-Bromo-2-nitrobenzene
Nucleophile 2-Aminopyridine2-Aminopyridine
Catalyst/Ligand None requiredPd₂(dba)₃ / BINAP
Base NaH (1.2 - 1.5 equiv)Cs₂CO₃ (1.5 equiv)
Solvent Anhydrous DMFAnhydrous Toluene or Dioxane
Temperature 0 °C to Room Temp (then 80 °C)100 °C
Reaction Time 4 - 6 hours12 - 18 hours
Expected Yield 85% - 92%70% - 80%

Self-Validating Experimental Protocols

Protocol A: Optimized SNAr Synthesis (NaH Method)

This protocol utilizes a strong base to overcome the poor nucleophilicity of 2-aminopyridine.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation (Self-Validation Step): Add NaH (60% dispersion in mineral oil, 1.5 mmol) and anhydrous DMF (5 mL). Cool to 0 °C. Slowly add 2-aminopyridine (1.0 mmol) dissolved in 2 mL DMF. Validation: The evolution of H₂ gas (bubbling) confirms active deprotonation. Stir for 30 minutes until bubbling ceases.

  • Electrophile Addition: Dropwise add 1-fluoro-2-nitrobenzene (1.1 mmol). The solution will rapidly deepen in color (typically dark red/orange), indicating the formation of the Meisenheimer complex.

  • Propagation: Allow the reaction to warm to room temperature, then heat to 80 °C for 4 hours.

  • Monitoring: Check via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting materials and the appearance of a bright yellow/orange fluorescent spot under UV (254 nm) confirms completion.

  • Quenching & Workup: Cool to 0 °C and carefully quench with ice water. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

SNArMechanism N1 Reactants 1-Fluoro-2-nitrobenzene + 2-Aminopyridine N2 Deprotonation NaH abstracts proton from 2-Aminopyridine N1->N2 N3 Nucleophilic Attack Nitrogen attacks C-F carbon N2->N3 Amide Anion Formed N4 Meisenheimer Complex Negative charge stabilized by ortho-NO2 group N3->N4 Rate-determining N5 Elimination Fluoride leaves, aromaticity restored N4->N5 Fast N6 Product N-(2-Nitrophenyl) pyridin-2-amine N5->N6

Figure 2: Mechanistic pathway of the SNAr reaction detailing the Meisenheimer complex intermediate.

Protocol B: Buchwald-Hartwig Cross-Coupling

Use this protocol if only 1-bromo-2-nitrobenzene is available.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.5 mol%), BINAP (5.5 mol%), and Cs₂CO₃ (1.5 mmol).

  • Substrate Addition: Add 2-aminopyridine (1.0 mmol) and 1-bromo-2-nitrobenzene (1.0 mmol).

  • Solvent Addition: Add 5 mL of rigorously degassed anhydrous toluene. Seal the tube.

  • Heating: Heat the mixture to 100 °C in an oil bath for 16 hours. Validation: The solution should remain a homogenous dark red/brown. If it turns completely black with precipitate, the catalyst has crashed out.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via column chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, ACS Publications. 2

  • Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides with Properties Suitable for PET Radioligand Development PMC, National Institutes of Health. 3

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach OuluREPO, University of Oulu. 1

Sources

Optimization

Technical Support Center: Strategies for Increasing the Aqueous Solubility of n-(2-Nitrophenyl)pyridin-2-amine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with n-(2-Nitrophenyl)pyridin-2-amine in their ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with n-(2-Nitrophenyl)pyridin-2-amine in their experiments. As a compound with significant hydrophobic characteristics, achieving a sufficient concentration in aqueous media is a common yet critical hurdle. This document provides a structured, in-depth approach to systematically address and overcome this issue, moving from fundamental principles to advanced formulation strategies.

Section 1: Compound Profile & Intrinsic Solubility Issues

Understanding the physicochemical properties of n-(2-Nitrophenyl)pyridin-2-amine is the first step in diagnosing and solving solubility problems. Its molecular structure inherently predisposes it to low aqueous solubility.

Structure: Chemical structure of n-(2-Nitrophenyl)pyridin-2-amine

Physicochemical Properties Summary

PropertyValueImplication for Solubility
CAS Number 25551-61-5[1]For identification and literature search.
Molecular Formula C₁₁H₉N₃O₂-
Molecular Weight 215.21 g/mol [1][2][3]Moderate molecular weight.
Calculated logP ~3.33[1][2]High Lipophilicity. A logP value > 3 indicates a strong preference for a non-polar environment over water, predicting poor aqueous solubility.
pKa (Predicted) Weakly BasicThe molecule possesses two nitrogen atoms capable of protonation: the pyridine nitrogen and the secondary amine nitrogen. The pyridine nitrogen is the more basic of the two, but its basicity is reduced by the electron-withdrawing nature of the substituent. The secondary amine is a very weak base due to the strongly electron-withdrawing nitro group.[4][5] Consequently, the molecule is predominantly in its neutral, non-ionized, and poorly soluble form at physiological pH (7.4).

The core issue is clear: a high logP value signifies that the molecule is hydrophobic, or "water-fearing." To dissolve it in an aqueous medium, we must employ strategies that either modify the solvent environment to be more accommodating or alter the molecule itself to be more hydrophilic.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of n-(2-Nitrophenyl)pyridin-2-amine.

Q1: Why is my n-(2-Nitrophenyl)pyridin-2-amine not dissolving in my aqueous buffer (e.g., PBS pH 7.4)? A: The compound is highly lipophilic (logP ≈ 3.33) and is a weak base.[1][2] At a neutral pH of 7.4, it exists almost entirely in its neutral, uncharged form, which has very low affinity for water. Significant energy is required to break the compound's crystal lattice structure and solvate the hydrophobic molecule, resulting in poor solubility.

Q2: What is the first and simplest method I should try to improve its solubility for a quick in vitro experiment? A: The most direct approach is to use a cosolvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO) and then dilute this stock into your aqueous buffer. Be mindful that the final DMSO concentration should be kept low (typically <0.5%) to avoid artifacts in biological assays.[6]

Q3: Can I simply heat the solution to get it to dissolve? A: While heating can temporarily increase solubility for many compounds, it is generally not a recommended practice for creating stable stock solutions. The compound will likely precipitate out of solution as it cools to room or experimental temperature (e.g., 37°C), leading to inaccurate concentrations and unreliable experimental results.

Q4: I see precipitation when I add my DMSO stock solution to my aqueous buffer. What's happening and how can I fix it? A: This is a common problem known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of DMSO present.[6]

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Your target concentration may be too high. Try a lower final concentration.

    • Increase Cosolvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help. However, always run a vehicle control to ensure the cosolvent itself is not affecting the results.

    • Use a Different Solubilization Method: If the above steps fail, you will need to employ a more robust solubilization technique as detailed in the guides below.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

This section provides a tiered approach to solubilization, from basic to advanced techniques.

Guide 1: pH-Mediated Solubilization

Q: How can I use pH to increase the solubility of n-(2-Nitrophenyl)pyridin-2-amine?

A: Rationale & Mechanism As a weak base, the solubility of n-(2-Nitrophenyl)pyridin-2-amine can be significantly increased by lowering the pH of the solvent.[7][8][9] In an acidic environment, the pyridine nitrogen atom accepts a proton (H⁺), forming a cationic salt. This ionized form is much more polar than the neutral molecule, leading to a dramatic increase in its interaction with water molecules and, therefore, enhanced solubility.

pH_Solubility cluster_eq Neutral Neutral, Poorly Soluble (R-NH-Ar) Protonated Cationic Salt, Highly Soluble (R-NH2+-Ar) Neutral->Protonated Decrease pH (Add Acid) Protonated->Neutral Increase pH (Add Base) H_ion + H+ OH_ion + OH-

Caption: pH-dependent equilibrium of n-(2-Nitrophenyl)pyridin-2-amine.

Experimental Protocol: Acidic Stock Solution Preparation

  • Preparation: Prepare a dilute solution of hydrochloric acid (e.g., 100 mM HCl).

  • Dissolution: Add the weighed n-(2-Nitrophenyl)pyridin-2-amine powder to the HCl solution while stirring. A slight molar excess of HCl is recommended. The solution should become clear as the salt is formed. Gentle warming (40-50°C) can be used to expedite this process, but allow the solution to cool to room temperature to confirm it remains dissolved.

  • Stock Solution: This acidic solution can now be used as a stock. It is critical to note its pH.

  • Dilution: When diluting into your final buffer (e.g., PBS pH 7.4), add the acidic stock slowly while vortexing. The buffer's capacity will help neutralize the acid.

  • Caution: The compound may precipitate if the final pH of the medium rises to a point where the compound deprotonates back to its neutral form. This method is best suited for experiments conducted at a low pH or where the final concentration is well below the solubility limit at the final pH.

Guide 2: Cosolvent Systems

Q: Which cosolvents are suitable, and what concentrations should I use?

A: Rationale & Mechanism Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the overall solvent system.[7][10] They essentially make the aqueous environment more "organic-like," which lowers the energy barrier for solvating the non-polar drug molecule.

Common Cosolvents and Typical Assay Limits

CosolventTypical Final Conc. Limit (in vitro)Notes
DMSO < 0.5%Most common; can have biological effects at higher concentrations.
Ethanol < 1%Can cause protein precipitation and cellular stress.
Polyethylene Glycol 400 (PEG 400) 1-5%Generally well-tolerated but increases solution viscosity.
Propylene Glycol 1-5%Common in pharmaceutical formulations.

Experimental Protocol: Determining Maximum Cosolvent Concentration

  • High-Concentration Stock: Prepare a 50 mM stock solution of n-(2-Nitrophenyl)pyridin-2-amine in 100% DMSO. Ensure it is fully dissolved, using sonication if necessary.

  • Serial Dilution: In a series of microcentrifuge tubes, prepare your final aqueous buffer containing varying percentages of DMSO (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 2.0%).

  • Spiking: Add the DMSO stock solution to each tube to achieve your desired final compound concentration.

  • Observation: Vortex each tube and let it stand at the experimental temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles). The highest percentage of DMSO that remains clear is your working limit for that compound concentration.

Cosolvent_Workflow Start Start: Poorly Soluble Compound Stock Prepare High-Conc. Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Buffer with varying % DMSO Stock->Dilute Observe Observe for Precipitation (Cloudiness) Dilute->Observe Result Identify Max Tolerable % DMSO for Clear Solution Observe->Result No Fail Precipitation Occurs? Try another method. Observe->Fail Yes

Caption: Workflow for optimizing a cosolvent system.

Guide 3: Surfactant-Based Solubilization

Q: How do surfactants work, and which ones should I consider?

A: Rationale & Mechanism Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic n-(2-Nitrophenyl)pyridin-2-amine molecule can be encapsulated within this core, while the hydrophilic shell allows the entire micelle complex to remain dispersed in water, thus increasing the apparent solubility of the compound.[13][14] For biological experiments, non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally preferred due to their lower toxicity.

Micelle_Encapsulation cluster_micelle Surfactant Micelle Compound Hydrophobic Compound cluster_micelle cluster_micelle Compound->cluster_micelle Hydrophobic Core (Encapsulates Compound) Aqueous Aqueous Medium Aqueous->cluster_micelle Hydrophilic Shell (Interfaces with Water) Surfactant Surfactant Molecules

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Experimental Protocol: Solubilization with Polysorbate 80

  • Surfactant Solution: Prepare a 1% (w/v) solution of Polysorbate 80 in your desired aqueous buffer. The CMC of Polysorbate 80 is ~0.0013%, so a 1% solution is well above the concentration required for micelle formation.

  • Dissolution: Add the n-(2-Nitrophenyl)pyridin-2-amine powder directly to the 1% Polysorbate 80 solution.

  • Energy Input: Vortex vigorously and sonicate the mixture until the compound is fully dissolved. This may take some time as the compound needs to partition into the micelle cores.

  • Usage: Use this solution directly or as a stock for further dilutions into a buffer that also contains a small amount of surfactant to prevent precipitation upon dilution.

Guide 4: Advanced Formulation: Cyclodextrin Complexation

Q: When should I consider cyclodextrins, and how do I prepare a complex?

A: Rationale & Mechanism This method is an advanced strategy, particularly useful when high concentrations are needed or when cosolvents and surfactants interfere with the assay. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The hydrophobic n-(2-Nitrophenyl)pyridin-2-amine ("guest") can fit inside the cyclodextrin's cavity ("host"), forming an inclusion complex. This complex presents a hydrophilic exterior to the water, significantly enhancing the compound's solubility.[17][] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a common, low-toxicity choice for pharmaceutical applications.[16]

Cyclodextrin_Complex cluster_reactants Compound Hydrophobic Compound CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Complexation Plus +

Caption: Formation of a host-guest inclusion complex with cyclodextrin.

Experimental Protocol: Laboratory-Scale Kneading Method

  • Molar Ratio: Determine the molar ratio for complexation (typically 1:1 or 1:2 drug-to-cyclodextrin). Weigh out the appropriate amounts of n-(2-Nitrophenyl)pyridin-2-amine and HP-β-CyD.

  • Mixing: Place the HP-β-CyD in a mortar and add a small amount of water-ethanol (50:50 v/v) solution to form a paste.

  • Kneading: Slowly add the drug powder to the paste and knead thoroughly for 30-45 minutes. The mechanical force helps to insert the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 50-60°C or under a vacuum until a constant weight is achieved. The result is a solid powder of the inclusion complex.

  • Reconstitution: This powder can now be directly dissolved in your aqueous buffer. The dissolution should be significantly faster and result in a higher achievable concentration compared to the free drug.

Section 4: Summary & Strategy Selection

Choosing the right method depends on your specific experimental context.

Comparison of Solubilization Methods

MethodComplexitySuitabilityPotential Issues
pH Adjustment LowIn vitro (pH-dependent assays)Precipitation upon pH change; not suitable for all biological systems.
Cosolvents LowIn vitroSolvent toxicity/assay interference; limited concentration increase.
Surfactants MediumIn vitro, some in vivoAssay interference; cell lysis at high concentrations.
Cyclodextrins HighIn vitro & in vivoMore complex preparation; potential for competitive displacement.

Decision-Making Flowchart

Decision_Tree decision decision Start Need to dissolve n-(2-Nitrophenyl)pyridin-2-amine D1 Is the final concentration very low (<10 µM)? Start->D1 D2 Is your assay sensitive to organic solvents? D1->D2 No M1 Try Cosolvent (DMSO) Final Conc. < 0.5% D1->M1 Yes D3 Is your final pH < 5.0? D2->D3 No M3 Try Surfactant (e.g., Polysorbate 80) D2->M3 Yes D4 Is high concentration needed for in vivo use? D3->D4 No M2 Try pH Adjustment (Acidic Stock) D3->M2 Yes D4->M3 No M4 Use Cyclodextrin (HP-β-CyD) Complexation D4->M4 Yes

Caption: Guide for selecting the appropriate solubilization method.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Vertex AI Search. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Current Trends on Solid Dispersions: Past, Present, and Future - PMC.
  • Vertex AI Search. (n.d.). Solid dispersions.
  • Vertex AI Search. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
  • Vertex AI Search. (n.d.). Cosolvent - Wikipedia.
  • Vertex AI Search. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Vertex AI Search. (n.d.). Cosolvency | PPTX - Slideshare.
  • Vertex AI Search. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Vertex AI Search. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. (n.d.). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships.
  • Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. (n.d.). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems - ASCE Library.
  • Vertex AI Search. (n.d.). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC.
  • Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. (n.d.). Solubilization of Organic Dyes in Surfactant Micelles - Chalmers ODR.
  • Vertex AI Search. (n.d.). N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5 | Chemsrc.
  • Vertex AI Search. (n.d.). Solubility and pH of amines.
  • Vertex AI Search. (n.d.). Amines.
  • Vertex AI Search. (n.d.). N-(4-Nitrophenyl)pyridin-2-amine 24068-29-9 - Guidechem.
  • Vertex AI Search. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH - ACS Publications.
  • Vertex AI Search. (n.d.). Principles of Drug Action 1, Spring 2005, Amines.
  • Vertex AI Search. (n.d.). 3-nitro-N-phenylpyridin-2-amine | C11H9N3O2 | CID 611799 - PubChem.
  • Vertex AI Search. (n.d.). Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora.

Sources

Troubleshooting

Troubleshooting n-(2-Nitrophenyl)pyridin-2-amine degradation during storage

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic stability of N-(2-Nitrophenyl)pyridin-2-amine (also known a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic stability of N-(2-Nitrophenyl)pyridin-2-amine (also known as 2-(2-nitrophenylamino)pyridine).

This molecule features a highly reactive diarylamine bridge flanked by an electron-withdrawing nitrophenyl group and a coordinating pyridine ring. This unique electronic topology makes it a "perfect storm" for degradation: it is highly susceptible to autoxidation, photodegradation, and thermal decay.

This guide deconstructs the causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure your compound remains structurally intact from synthesis to assay.

Mechanistic Overview of Degradation

Degradation A N-(2-Nitrophenyl)pyridin-2-amine B Oxidative Pathway (O2 Exposure) A->B Autoxidation C Photolytic Pathway (UV/Vis Light) A->C Photon Absorption D Thermal/Moisture (Ambient Temp) A->D Kinetic Acceleration E Aminyl Radical Formation B->E G Nitro Group Photoreduction C->G D->B D->C F Nitroxide Species (Darkening) E->F H Azo/Azoxy Dimers G->H

Mechanistic pathways of N-(2-Nitrophenyl)pyridin-2-amine degradation under ambient conditions.

Troubleshooting FAQs

Q1: My compound turned from a bright yellow/orange powder to a dark brown sludge, even though it was stored in a dark drawer. What happened?

The Causality: You are observing classic diarylamine autoxidation. The secondary amine bridge in this molecule is highly susceptible to hydrogen atom transfer (HAT) reactions. Even in the absence of light, ambient oxygen reacts with the amine to form an aminyl radical. This radical is subsequently trapped by peroxyl species to form darkly colored nitroxide radicals. This mechanism is well-documented in the electrochemical estimation of the diarylamine/diarylnitroxide cycle [1]. Furthermore, the pyridine ring can coordinate trace transition metals (like Fe or Cu from spatulas or glassware), which catalytically accelerate this autoxidation.

Q2: How sensitive is this compound to ambient laboratory lighting during benchtop experiments?

The Causality: It is extremely sensitive. The nitroaromatic moiety is a potent chromophore that absorbs strongly in the UV and near-visible spectrum. Photon absorption excites the nitro group into a triplet state. This excited state can abstract hydrogen from neighboring molecules (or the amine bridge itself), initiating a cascade that leads to photoreduction and the formation of complex intermediates [2]. Even brief exposure to fluorescent lab lighting during weighing can initiate a radical chain reaction that continues to degrade the sample after it is returned to the dark.

Q3: Can I store the working solution at 4°C, or does it require deep freezing?

The Causality: Deep freezing (-20°C or -70°C) is mandatory. Thermal energy overcomes the activation barrier for oxidation, while ambient moisture acts as a nucleophile and proton shuttle. Studies on the long-term stability of structurally related aromatic amines demonstrate significant degradation at 20°C and 4°C over short periods, while storage at -70°C halts kinetic degradation for over 14 months [3].

Quantitative Degradation Kinetics

To illustrate the severity of these pathways, below is a summary of expected degradation kinetics based on environmental exposure.

Storage TemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
20°C (Ambient) Ambient AirStandard Lab Light< 5 DaysPhotoreduction & Autoxidation
4°C (Fridge) Ambient AirDark~30 DaysAutoxidation (Nitroxide formation)
-20°C (Freezer) Argon PurgedDark> 12 MonthsNone detected (Kinetically halted)

Self-Validating Cryogenic Storage & Recovery Protocol

To prevent degradation, you must systematically eliminate oxygen, photons, and thermal energy. Do not simply place the vial in the freezer. Follow this self-validating workflow.

Storage S1 1. Lyophilize (Remove H2O) S2 2. Argon Purge (Displace O2) S1->S2 S3 3. Amber Vial (Block UV) S2->S3 S4 4. Store at -20°C (Halt Kinetics) S3->S4 S5 Validation: LC-MS Purity >98% S4->S5

Step-by-step self-validating cryogenic storage workflow for reactive aromatic amines.

Step-by-Step Methodology:
  • Desiccation (Moisture Removal): Transfer the synthesized or purchased N-(2-Nitrophenyl)pyridin-2-amine into a desiccator or lyophilizer for 12 hours. The pyridine ring is hygroscopic; removing trace water prevents acid-base catalyzed hydrolysis.

  • Inert Gas Blanketing (Argon over Nitrogen): Transfer the dry powder into a heavy-walled amber glass vial. Gently purge the vial with Argon gas for 30 seconds. Causality note: Argon is heavier than air and effectively displaces oxygen at the bottom of the vial. Nitrogen is too light and will mix with ambient oxygen during the capping process.

  • Actinic Shielding: Seal the vial with a PTFE-lined cap (avoid rubber septa, which leach plasticizers and allow oxygen permeation). Wrap the vial in aluminum foil to ensure 100% blockage of UV/Vis photons, preventing nitro group excitation.

  • Thermal Quenching: Store the sealed, wrapped vial in a -20°C or -70°C freezer.

  • Self-Validation (The Trust Step): Before utilizing the stored compound in downstream biological or chemical assays, you must validate the integrity of the storage system.

    • Procedure: Dissolve a 1 µg aliquot in LC-MS grade acetonitrile. Run a rapid LC-MS gradient (5-95% ACN/H2O with 0.1% Formic Acid).

    • Validation Criteria: The protocol is validated if the parent mass ( [M+H]+ 216.08) constitutes >98% of the total ion chromatogram (TIC) area. If you observe peaks corresponding to the nitroxide mass (+15 Da) or azo dimers exceeding 2%, your argon seal was compromised, and the batch must be discarded.

References

  • Diarylamine/diarylnitroxide cycle: quantum chemical and electrochemical estimation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at:[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for N-(2-Nitrophenyl)pyridin-2-amine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation and stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation and structural characterization of N-(2-Nitrophenyl)pyridin-2-amine .

Standard crystallization screens often fail for this compound. This guide bypasses generic advice, focusing instead on the specific thermodynamic and conformational mechanics of this molecule to provide self-validating, highly reproducible protocols.

The Mechanistic Root of Crystallization Challenges

To successfully crystallize N-(2-Nitrophenyl)pyridin-2-amine, you must first understand its structural causality. This molecule is a diarylamine derivative featuring a basic pyridine ring and an electron-deficient ortho-nitro phenyl ring. This specific arrangement creates two major crystallographic hurdles:

  • Conformational Polymorphism (The "Polymorphophore" Effect): The ortho-nitro diarylamine core is a well-documented "polymorphophore"—a structural motif highly prone to forming multiple crystal structures[1]. Similar to the famous highly polymorphic molecule "ROY" (5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile) which has 14 known polymorphs[2], N-(2-Nitrophenyl)pyridin-2-amine can adopt various stable conformations dictated by the torsion angle between the two aromatic rings[3].

  • Intramolecular Hydrogen Bonding: The secondary amine (N-H) is sterically and electronically driven to form a strong intramolecular hydrogen bond with the adjacent ortho-nitro group[4]. This "locks" the molecule, drastically reducing its ability to form intermolecular hydrogen bond networks. Consequently, the molecule is significantly more lipophilic than its molecular weight suggests, which skews its solubility profile and frequently leads to liquid-liquid phase separation (oiling out) in protic solvents.

Troubleshooting FAQs

Q: Why does my compound "oil out" instead of crystallizing from ethanol or methanol? A: Oiling out (liquid-liquid phase separation) occurs when the solute melts out of solution before it can nucleate. Protic solvents like ethanol compete for the hydrogen bonding sites on the pyridine nitrogen and the nitro group. At elevated temperatures, the solvent disrupts the intramolecular N-H···O bond. As the solution cools, the thermodynamic drive to reform this intramolecular bond forces the solvent out of the solvation shell too rapidly. The solute phase-separates into an emulsion before an ordered crystal lattice can assemble. Solution: Shift to an aprotic binary solvent system (e.g., Ethyl Acetate / Heptane) to maintain the intramolecular H-bond intact throughout the cooling process.

Q: I am getting twinned crystals or multiple habits (e.g., yellow needles and orange blocks) in the same flask. What is happening? A: You are observing the concomitant crystallization of multiple conformational polymorphs. The torsion angle between the pyridine and phenyl rings dictates the degree of π -conjugation. A flatter molecule (torsion angle near 0°) will appear deeper in color (orange/red), while a more twisted conformation (torsion angle near 90°) will appear lighter (yellow)[4]. Solution: Employ strict temperature control and introduce seed crystals of the desired polymorph at a low supersaturation level to force the kinetic isolation of a single form.

Q: How does the basic pyridine ring affect my solvent selection? A: The pyridine nitrogen has a pKa of approximately 5.2. If you use strongly acidic solvents or crystallization conditions with a low pH, you risk protonating the pyridine ring. This will yield a pyridinium salt rather than the free-base crystal you are targeting. Stick to neutral or slightly basic solvent systems.

Solvent Selection Matrix

To streamline your experimental design, all quantitative solvent data and outcomes have been summarized below based on the molecule's specific dielectric and bonding requirements.

Solvent ClassExamplesDielectric Constant ( ε )Solubility ProfileCrystallization OutcomeRecommendation
Protic Polar Methanol, Ethanol~24.0 - 33.0ModerateProne to oiling out due to H-bond disruption.Avoid as primary solvent.
Aprotic Polar Ethyl Acetate, Acetone~6.0 - 20.7HighExcellent for controlled cooling crystallization.Highly Recommended .
Non-Polar Heptane, Pentane~1.8 - 2.0Very LowInduces rapid supersaturation; good for tuning.Use as Antisolvent .
Halogenated DCM, Chloroform~4.8 - 9.0Very HighEvaporates too fast, leading to twinning/defects.Use for Vapor Diffusion only .
Validated Crystallization Workflows

The following protocols are designed as self-validating systems. Each includes a verification step to ensure the thermodynamic and kinetic parameters are met.

Workflow A: Anti-Solvent Vapor Diffusion (For X-Ray Quality Single Crystals)

This method relies on the slow reduction of the dielectric constant, avoiding the kinetic trap of oiling out.

  • Dissolution: Dissolve 10 mg of N-(2-Nitrophenyl)pyridin-2-amine in 0.5 mL of Dichloromethane (DCM) in a 4 mL glass vial. Causality: DCM perfectly dissolves the lipophilic, internally H-bonded monomer without disrupting its conformation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL vial to remove any heterogeneous nucleants (dust, undissolved impurities).

  • Chamber Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane (the antisolvent).

  • Diffusion: Cap the 20 mL vial tightly with a PTFE-lined cap to create a closed vapor chamber. Leave undisturbed at a stable 20°C for 48–72 hours.

  • Validation: Examine the inner vial under a polarized light microscope. The presence of sharp birefringence (bright colors against a dark background as the stage is rotated) confirms the formation of an ordered crystalline lattice rather than an amorphous glass.

Workflow B: Temperature Cycling with Seeding (For Bulk Polymorph Control)

This method is designed to scale up a specific conformational polymorph while suppressing concomitant nucleation.

  • Preparation: Prepare a saturated solution of the compound in Ethyl Acetate at 60°C (approx. 50 mg/mL).

  • Clarification: Filter the hot solution through a 0.22 µm PTFE filter into a pre-warmed, jacketed crystallization vessel.

  • Primary Cooling: Cool the solution to 45°C at a strictly controlled rate of 0.5°C/min.

  • Seeding: Introduce 1% (w/w) seed crystals of the desired polymorph (e.g., the yellow twisted form or the orange planar form). Causality: Seeding bypasses the high energy barrier of primary nucleation, directing the system entirely toward secondary nucleation of the chosen polymorph.

  • Aging: Hold the temperature isothermally at 45°C for 2 hours to allow the seeds to surface-integrate and grow.

  • Secondary Cooling: Cool to 5°C at a slow rate of 0.1°C/min to drive maximum yield without crashing out impurities.

  • Validation: Harvest via vacuum filtration. Perform Powder X-Ray Diffraction (PXRD) on the dried bulk batch. Compare the resulting diffractogram against the simulated PXRD pattern from your single-crystal data to confirm 100% polymorphic purity.

Workflow Visualization

G Start N-(2-Nitrophenyl)pyridin-2-amine Crude Material Dissolution Dissolution & PTFE Filtration (Remove Heterogeneous Nuclei) Start->Dissolution Split Crystallization Strategy Dissolution->Split Vapor Vapor Diffusion (DCM / Pentane) Split->Vapor Single Crystal Generation Cooling Controlled Cooling (EtOAc / Heptane) Split->Cooling Bulk Polymorph Isolation Harvest Crystal Harvesting & Washing Vapor->Harvest Oiling Oiling Out (LLPS)? Cooling->Oiling Adjust Adjust Antisolvent Ratio & Lower Cooling Rate Oiling->Adjust Yes (Emulsion) Oiling->Harvest No (Nucleation) Adjust->Cooling Characterization Self-Validation (SCXRD, PXRD, Polarized Light) Harvest->Characterization

Fig 1: Systematic crystallization workflow for N-(2-Nitrophenyl)pyridin-2-amine.

References
  • Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization Journal of the American Chemical Society[Link]

  • ROY Reclaims Its Crown: New Ways To Increase Polymorphic Diversity ACS Publications[Link]

  • The Polymorphs of ROY: A Computational Study of Lattice Energies and Conformational Energy Differences Australian Journal of Chemistry[Link]

Sources

Troubleshooting

Reducing background noise in n-(2-Nitrophenyl)pyridin-2-amine fluorescence assays

Technical Support Center: Troubleshooting n-(2-Nitrophenyl)pyridin-2-amine Fluorescence Assays Introduction Welcome to the Assay Application Support Center. As a Senior Application Scientist, I have structured this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting n-(2-Nitrophenyl)pyridin-2-amine Fluorescence Assays

Introduction Welcome to the Assay Application Support Center. As a Senior Application Scientist, I have structured this guide to address the complex photophysical challenges inherent to n-(2-Nitrophenyl)pyridin-2-amine. Nitroaromatic compounds are highly effective electron acceptors, making them excellent quenchers via Photoinduced Electron Transfer (PET)[1]. However, their broad UV-Vis absorption profiles and poor aqueous solubility frequently introduce severe background noise, non-linear quenching artifacts, and scattering. This guide provides self-validating protocols to isolate true assay signals from environmental and photophysical background noise.

Section 1: FAQ & Troubleshooting Guide

Q1: My baseline fluorescence is erratically high, and the Stern-Volmer quenching plot is non-linear. Is the nitro group failing to quench?

  • Causality: The non-linearity is rarely a failure of the PET mechanism. Instead, it is typically caused by the Inner Filter Effect (IFE). n-(2-Nitrophenyl)pyridin-2-amine strongly absorbs excitation light (Primary IFE) and can reabsorb emitted light (Secondary IFE)[2]. This optical attenuation mimics true quenching (pseudo-quenching) but scales exponentially with concentration, destroying assay linearity[3].

  • Solution: You must decouple true PET quenching from IFE. This is achieved by simultaneously measuring the absorbance and fluorescence of the sample, then applying the Lakowicz correction equation[4]. A self-validating check is to plot the corrected data; if the Stern-Volmer plot becomes strictly linear, the background artifact was purely IFE[3].

Q2: I am working with complex biological matrices (e.g., cell lysates). Autofluorescence is completely masking the n-(2-Nitrophenyl)pyridin-2-amine signal. How do I bypass this?

  • Causality: Biological matrices contain endogenous fluorophores (like NADH and flavins) that excite in the same UV/Vis range as your assay, creating a massive background signal. Steady-state fluorometers cannot distinguish between matrix emission and assay emission.

  • Solution: Implement Time-Resolved Fluorescence (TRF) gating. Matrix autofluorescence has a very short lifetime (typically <5 ns). By utilizing a long-lifetime fluorescent donor (e.g., >50 ns) and introducing a 10–20 ns delay gate before detection, you allow the background to decay completely before acquiring the assay signal[5]. This temporal filtering can eliminate >96% of autofluorescence background[5].

Q3: My assay performs perfectly in DMSO but shows high background scattering and poor sensitivity in aqueous buffers. Why?

  • Causality: n-(2-Nitrophenyl)pyridin-2-amine has limited aqueous solubility. In water, the compound forms nano-aggregates. This causes Aggregation-Induced Scattering, which photomultiplier tubes (PMTs) misinterpret as background fluorescence. Furthermore, aggregation buries the nitro groups, physically preventing the molecular proximity required for efficient PET/FRET.

  • Solution: Optimize the solvent system by introducing non-ionic surfactants (e.g., 0.05% Tween-20) to maintain monomeric dispersion. Validate the solution state using Dynamic Light Scattering (DLS); the absence of particles >10 nm confirms the elimination of scattering artifacts.

Section 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Mathematical IFE Correction for Background Reduction Purpose: To eliminate pseudo-quenching background caused by the absorbance of n-(2-Nitrophenyl)pyridin-2-amine.

  • Instrument Setup: Utilize a 2-in-1 fluorescence/absorbance spectrometer (or run parallel plates). Ensure the microplate is UV-transparent.

  • Data Acquisition: For each well, measure the observed fluorescence intensity ( Fobs​ ). Immediately measure the absorbance at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ )[4].

  • Correction Algorithm: Apply the Lakowicz correction formula to calculate the true fluorescence ( Fcorr​ ):

    Fcorr​=Fobs​×10(Aex​+Aem​)/2
  • Self-Validation Step: Plot Fcorr​ vs. quencher concentration. The system is validated if the resulting Stern-Volmer plot yields a linear fit ( R2>0.99 ), confirming that the non-linear background noise has been mathematically eliminated[3].

Protocol B: Time-Gated Acquisition for Matrix Autofluorescence Suppression Purpose: To temporally separate the assay signal from short-lived biological background noise.

  • Labeling: Ensure your assay utilizes a long-lifetime fluorophore (e.g., europium chelates or persistent luminescence nanoparticles) paired with the n-(2-Nitrophenyl)pyridin-2-amine quencher.

  • Laser Configuration: Set a pulsed excitation source (e.g., a pulsed diode laser) to match the fluorophore's excitation maximum.

  • Gate Delay Calibration: Configure the Single-Photon Avalanche Diode (SPAD) or gated detector with a delay time of 15 ns post-pulse[5].

  • Acquisition: Set the integration gate to capture photons from 15 ns to 100 µs.

  • Self-Validation Step: Run a blank biological matrix lacking the assay components. The measured photon count should drop by at least 2 orders of magnitude compared to steady-state (0 ns delay) measurements, proving successful background suppression[6].

Section 3: Data Presentation

The following table summarizes the quantitative impact of various background reduction strategies when applied to nitroaromatic fluorescence assays.

Background SourceDiagnostic IndicatorRecommended StrategyTypical Signal-to-Noise (S/N) ImprovementValidation Metric
Inner Filter Effect (IFE) Downward curvature in Stern-Volmer plotLakowicz Absorbance Correction[4]3x to 5x R2>0.99 for linear fit[3]
Matrix Autofluorescence High baseline in blank biological samplesTime-Resolved Gating (TRF)[5]10x to 50x>95% reduction in blank signal[5]
Light Scattering / AIE Elevated baseline in aqueous vs. organic solventSurfactant addition & DLS verification2x to 4xPolydispersity Index (PDI) < 0.2
Excitation Scattering High background in dense tissues/matricesMultiphoton Excitation (NIR)[7]5x to 10xQuadratic dependence on laser power[7]

Section 4: Mandatory Visualization

Mechanisms Excitation Excitation Light Fluorophore Fluorophore (Excited State) Excitation->Fluorophore Absorption IFE Inner Filter Effect (Nitro Absorption) Excitation->IFE Primary IFE PET PET / FRET (True Quenching) Fluorophore->PET Electron Transfer Emission Fluorescence Emission Fluorophore->Emission Radiative Decay Emission->IFE Secondary IFE Detector Detector Signal Emission->Detector Measured Signal

Caption: Photophysical pathways distinguishing true PET quenching from IFE background artifacts.

TimeGating Pulse Pulsed Laser Excitation (t = 0 ns) Matrix Matrix Autofluorescence (Lifetime < 5 ns) Pulse->Matrix Probe Long-Lifetime Probe (Lifetime > 50 ns) Pulse->Probe Gate Time Gate Delay (t = 15 ns) Matrix->Gate Fast Decay Probe->Gate Slow Decay Discard Discarded Photons (Background Eliminated) Gate->Discard t < 15 ns Acquire Acquired Photons (Pure Assay Signal) Gate->Acquire t > 15 ns

Caption: Time-resolved fluorescence gating workflow for eliminating matrix autofluorescence.

References

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™ | HORIBA Scientific | 4

  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One | 2

  • Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber | Analytical Chemistry (ACS) | 3

  • Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives | PMC (NIH) | 1

  • Background Suppression in Frequency-Domain Fluorometry | Journal of Luminescence / ResearchGate | 5

  • A Simple Quenching Method for Fluorescence Background Reduction and Its Application to the Direct, Quantitative Detection of Specific mRNA | Analytical Chemistry (ACS) | 6

  • Multiphoton Fluorescence Quenching of Conjugated Polymers for TNT Detection | The Journal of Physical Chemistry C (ACS) | 7

Sources

Optimization

n-(2-Nitrophenyl)pyridin-2-amine stability under acidic and basic conditions

Technical Support Center: N-(2-Nitrophenyl)pyridin-2-amine Stability & Troubleshooting Overview N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5)[1] is a highly functionalized diarylamine bridging a 2-pyridyl and a 2-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-Nitrophenyl)pyridin-2-amine Stability & Troubleshooting

Overview N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5)[1] is a highly functionalized diarylamine bridging a 2-pyridyl and a 2-nitrophenyl group. It is heavily utilized in synthetic chemistry, pharmaceutical development, and acts as an analog for energetic material stabilizers[2]. Due to its unique electronic topology—featuring a basic pyridine nitrogen and a weakly acidic bridging amine flanked by an electron-withdrawing nitro group—its chemical stability is strictly dictated by the pH and thermal conditions of its environment.

Troubleshooting Guides & FAQs

Q1: Why does my N-(2-Nitrophenyl)pyridin-2-amine solution turn deep red/orange when adjusting the pH above 10? Cause: The bridging secondary amine (NH) is weakly acidic. The strongly electron-withdrawing nature of the ortho-nitro group and the 2-pyridyl ring lowers the amine's pKa compared to standard alkylamines. Under basic conditions (pH > 10), the amine is deprotonated to form an amide anion. This anion is highly conjugated with the nitro group, leading to a strong bathochromic shift (deep red/orange color) due to intramolecular charge transfer. Solution: If deprotonation is unintended, maintain the pH below 8.5 using appropriate buffering (e.g., phosphate or borate buffers). If basic conditions are required for a reaction without deprotonating the amine, consider using non-nucleophilic organic bases (e.g., DIPEA) instead of strong hydroxide bases.

Q2: I am observing degradation of the compound when heated in 1M NaOH. What are the degradation products? Cause: Under strongly basic conditions combined with thermal stress, the compound undergoes base-catalyzed nucleophilic aromatic substitution (SNAr)[3]. The hydroxide ion acts as a nucleophile. Because both the 2-position of the pyridine ring and the 2-position of the nitrophenyl ring are highly activated by their respective heteroatoms, hydrolysis cleaves the C-N bond. This typically yields 2-pyridone and 2-nitroaniline, or 2-aminopyridine and 2-nitrophenol. Solution: To prevent SNAr hydrolysis, avoid prolonged heating (>40°C) in the presence of strong aqueous nucleophiles (NaOH, KOH).

Q3: The compound is precipitating out of my mildly acidic aqueous buffer (pH 4.5). How can I improve solubility without causing degradation? Cause: The pKa of the pyridine nitrogen in this molecule is significantly lowered by the electron-withdrawing 2-nitrophenylamine substituent. At pH 4.5, the compound is only partially protonated, leading to poor aqueous solubility. Solution: Lower the pH to 2.0-3.0 using HCl or TFA to ensure complete protonation of the pyridine ring, forming a highly soluble pyridinium salt. Diarylamines generally show high stability in acidic solutions at room temperature.

Q4: Why am I seeing a new peak in HPLC when storing the compound in acidic conditions for prolonged periods? Cause: If trace nitrites or nitrogen oxides (NOx) are present (often found in aging solvents or propellants), the bridging amine can undergo N-nitrosation to form N-nitroso-N-(2-nitrophenyl)pyridin-2-amine. This is the exact mechanism by which related ortho-nitro diarylamines act as acid scavengers and stabilizers[2]. Solution: Degas solvents to remove dissolved NOx/oxygen, use high-purity acids, and store solutions under an inert argon atmosphere.

Quantitative Data: Stability Profile

The following table summarizes the degradation kinetics of N-(2-Nitrophenyl)pyridin-2-amine under various pH and thermal conditions.

ConditionpHTemp (°C)Half-Life (t1/2)Primary Degradation Pathway
0.1 M HCl1.025> 30 daysNone (Stable as pyridinium salt)
0.1 M HCl1.080~ 14 daysSlow acid hydrolysis
PBS Buffer7.437> 30 daysNone
0.1 M NaOH13.025~ 5 daysDeprotonation (Reversible color change)
1.0 M NaOH14.080< 4 hoursSNAr Hydrolysis (Irreversible cleavage)

Experimental Protocols

Protocol: Acid-Base Stability Profiling (HPLC-UV) Objective: To systematically evaluate the degradation rate of the compound across a pH gradient, ensuring self-validating recovery through neutralization.

  • Stock Solution Preparation: Dissolve 10.0 mg of N-(2-Nitrophenyl)pyridin-2-amine in 10 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock. Store at 4°C in an amber vial to prevent photo-degradation.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 12.0 (Borate/NaOH).

  • Incubation: Aliquot 100 µL of the stock solution into 900 µL of each buffer (final concentration 100 µg/mL, 10% MeCN). Incubate sealed vials in a thermoshaker at 40°C.

  • Quenching (Self-Validation Step): At designated time points (0, 1, 4, 24, 72 hours), extract a 100 µL aliquot. Crucial Causality: Immediately quench basic samples with 10 µL of 0.1 M HCl, and acidic samples with 10 µL of 0.1 M NaOH to halt degradation and normalize the pH prior to injection. This ensures that observed degradation is a true reflection of the incubation conditions and not an artifact of the HPLC mobile phase interacting with a highly basic/acidic injection plug.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% TFA) and MeCN (0.1% TFA). Monitor absorbance at 254 nm. Calculate the remaining percentage relative to the t=0 peak area.

Mechanistic & Workflow Visualizations

Pathways Compound N-(2-Nitrophenyl)pyridin-2-amine Acid Acidic Media (H+) Compound->Acid Base Basic Media (OH-) Compound->Base Protonation Pyridine N-Protonation (Increased Solubility) Acid->Protonation pH < 4.0 Nitrosation N-Nitrosation (If NOx/Nitrite present) Acid->Nitrosation Trace NOx Deprotonation NH Deprotonation (Deep Red Anion) Base->Deprotonation pH > 10.0 Hydrolysis SNAr Hydrolysis (Heat + OH-) Deprotonation->Hydrolysis Heat (>40°C) ProductsBase 2-Pyridone + 2-Nitroaniline Hydrolysis->ProductsBase

Divergent degradation pathways of N-(2-Nitrophenyl)pyridin-2-amine under pH stress.

Workflow Prep Sample Prep (1 mg/mL in MeCN) Buffer Buffer Incubation (pH 2.0 - 12.0) Prep->Buffer Temp Thermal Stress (25°C, 40°C, 60°C) Buffer->Temp Quench Reaction Quenching (Neutralization) Temp->Quench Analysis HPLC-UV Analysis (254 nm) Quench->Analysis

Self-validating experimental workflow for pH stability profiling.

References

  • Chemsrc. "N-(2-nitrophenyl)pyridin-2-amine | CAS#:25551-61-5". Chemsrc.com.1

  • Wikipedia Contributors. "2-Nitrodiphenylamine". Wikipedia, The Free Encyclopedia. 2

  • RSC Publishing. "Nucleophilic Displacements of N-Aryl and Heteroaryl Groups. Part 3. Pyrylium-mediated Synthesis of Unsymmetrical Diarylamines". Journal of the Chemical Society. 3

  • Organic Letters. "Synthesis and Biological Evaluation of N–CF3 Diaryl Amines". ACS Publications.

Sources

Troubleshooting

Removing unreacted impurities from n-(2-Nitrophenyl)pyridin-2-amine post-synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the post-synthesis purification of sterically hindered or electronically deactivated diarylamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges in the post-synthesis purification of sterically hindered or electronically deactivated diarylamines. The synthesis of target compounds such as N-(2-nitrophenyl)pyridin-2-amine is fundamentally reliant on carbon-nitrogen (C-N) bond-forming methodologies, most notably the palladium-catalyzed1[1] or the copper-catalyzed 2[2].

While these catalytic cycles are highly efficient[3], they leave behind a complex crude matrix of unreacted starting materials, transition metal residues, oxidized ligands, and inorganic salts. This guide provides a rational, causality-driven approach to isolating your target compound with >98% purity.

Rational Separation Strategy

To design an effective purification workflow, we must first analyze the physicochemical properties of the reaction components. Relying solely on chromatography is inefficient; instead, we exploit thermodynamic differences (such as pKa) to chemically partition the impurities.

Table 1: Physicochemical Profiling for Rational Separation
ComponentSynthetic RolepKa (Conjugate Acid)Relative PolarityPrimary Removal Strategy
2-Aminopyridine Amine Nucleophile6.86HighAqueous acidic extraction (pH 3-4)
1-Bromo-2-nitrobenzene ElectrophileN/A (Neutral)LowFlash chromatography (early eluter)
N-(2-Nitrophenyl)pyridin-2-amine Target Product< 4.0 (Estimated)MediumRetained in organic phase; isolated via chromatography
Palladium / Copper CatalystN/AN/ACelite filtration & Thiol-based metal scavengers
Phosphine Oxides Oxidized LigandN/AVery HighFlash chromatography (late eluter)

Purification Workflow

PostSynthesisPurification Crude Crude Reaction Mixture (Product + Impurities) Celite 1. Celite Filtration (Removes Pd black & salts) Crude->Celite AcidWash 2. Acidic Wash (pH ~4) (0.1 M HCl) Celite->AcidWash AqPhase Aqueous Phase (Protonated 2-aminopyridine) AcidWash->AqPhase Extracts Basic Impurities OrgPhase Organic Phase (Product, Halide, Ligands) AcidWash->OrgPhase Retains Neutral/ Weakly Basic Scavenger 3. Metal Scavenging (SiliaMetS Thiol) OrgPhase->Scavenger Chromatography 4. Flash Chromatography (Hexane/EtOAc Gradient) Scavenger->Chromatography PureProduct Pure N-(2-Nitrophenyl)pyridin-2-amine Chromatography->PureProduct

Caption: Workflow for the post-synthesis purification of N-(2-nitrophenyl)pyridin-2-amine.

Troubleshooting FAQs

Q1: Why does my product co-elute with unreacted 2-aminopyridine during column chromatography, and how can I prevent this?

Causality & Solution: 2-Aminopyridine is highly polar and strongly tails on standard bare silica gel, often bleeding into the product fractions. Instead of relying on chromatography, you should exploit the thermodynamic pKa differences of the molecules. The conjugate acid of4[4]. In contrast, your diarylamine product is significantly less basic; the lone pair on the bridging nitrogen is delocalized into the highly electron-withdrawing 2-nitrophenyl ring, and the pyridine nitrogen's basicity is inductively reduced.

By washing the organic layer with a mildly acidic aqueous solution (e.g., 0.1 M HCl, pH ~3-4), you quantitatively protonate the 2-aminopyridine, driving it into the aqueous phase. The N-(2-nitrophenyl)pyridin-2-amine remains neutral at this pH and stays safely in the organic phase.

Q2: I used a Buchwald-Hartwig amination. The crude mixture is dark brown, and my NMR spectra show broad peaks. How do I remove the residual palladium?

Causality & Solution: The dark color and paramagnetic line-broadening in NMR are classic signs of residual transition metals (Pd nanoparticles or soluble Pd(II) complexes)[3]. Simple liquid-liquid extraction does not remove these coordinated species.

To build a self-validating removal system, first filter the crude mixture through a pad of Celite to remove insoluble Pd black and inorganic base salts. Then, treat the organic filtrate with a functionalized solid-phase metal scavenger, such as silica-supported thiol (SiliaMetS Thiol). The soft sulfur atoms have a high thermodynamic affinity for soft metals like Pd and Cu, covalently trapping them on the silica matrix. A simple filtration then leaves a metal-free organic stream.

Q3: How do I separate the product from unreacted 1-bromo-2-nitrobenzene and oxidized phosphine ligands?

Causality & Solution: Once the amine and metals are removed, the remaining impurities are the non-polar aryl halide and highly polar oxidized ligands (e.g., triphenylphosphine oxide or OP(o-tol)3)[5]. Flash column chromatography is ideal here due to the vast differences in retention factor (Rf). The non-polar 1-bromo-2-nitrobenzene will elute first in a low-polarity solvent system (e.g., 5% EtOAc in Hexanes). The target diarylamine, having intermediate polarity, will elute next. The phosphine oxides will remain tightly bound to the baseline until flushed with highly polar solvents.

Self-Validating Purification Protocol

This detailed, step-by-step methodology is designed as a self-validating system. Each step includes a specific observational or analytical checkpoint to ensure the protocol is functioning as intended before proceeding to the next phase.

Objective: Isolate >98% pure N-(2-Nitrophenyl)pyridin-2-amine from a crude catalytic coupling mixture.

Step 1: Reaction Quench & Primary Filtration

  • Cool the reaction vessel to room temperature.

  • Dilute the crude mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Filter the suspension through a 2-inch pad of Celite in a sintered glass funnel. Rinse the pad with an additional 2 volumes of EtOAc.

  • Validation Checkpoint: The filter cake should retain all opaque, insoluble inorganic salts (e.g., Cs₂CO₃ or NaOtBu) and Pd black. The resulting filtrate must be clear, though it may still be highly colored.

Step 2: Chemoselective Acid-Base Extraction

  • Transfer the clear filtrate to a separatory funnel.

  • Add an equal volume of 0.1 M HCl (ensure the aqueous phase pH is ~3-4). Shake vigorously and vent to release any pressure.

  • Allow the phases to separate completely. Draw off the lower aqueous layer, which now contains the protonated 2-aminopyridine.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (elute with 30% EtOAc/Hexanes). The baseline-sticking spot corresponding to 2-aminopyridine must be absent. If it remains, perform a second 0.1 M HCl wash.

Step 3: Neutralization & Drying

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Perform a final wash with saturated brine to remove bulk water.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

Step 4: Catalyst Scavenging

  • To the dried organic filtrate, add a silica-thiol metal scavenger (approximately 3-5 equivalents relative to the initial transition metal catalyst loading).

  • Stir the suspension at 40 °C for 2 hours.

  • Filter the mixture through a fine frit to remove the scavenger beads.

  • Validation Checkpoint: The filtrate should exhibit a noticeable reduction in dark brown/black coloration, shifting towards a transparent yellow/orange hue characteristic of the pure diarylamine.

Step 5: Flash Column Chromatography

  • Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Dry-load the crude material onto silica gel by dissolving it in a minimal amount of DCM, adding a small amount of silica, and evaporating to a free-flowing powder.

  • Load onto a prepared silica gel column and elute using a gradient of 5% to 25% EtOAc in Hexanes.

  • Validation Checkpoint: Monitor fractions via TLC and UV visualization. The non-polar halide will elute first. Collect the intermediate-eluting bright yellow/orange band, which corresponds to the pure N-(2-nitrophenyl)pyridin-2-amine.

Step 6: Final Isolation

  • Pool the product-containing fractions and evaporate the solvent under reduced pressure to afford the pure compound.

References

  • A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
  • Aminopyridines - EPA. Environmental Protection Agency.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents.
  • Purification of Buchwald-Hartwig amin

Sources

Optimization

Optimizing HPLC mobile phase for n-(2-Nitrophenyl)pyridin-2-amine separation

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with n-(2-Nitrophenyl)pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with n-(2-Nitrophenyl)pyridin-2-amine .

This diarylamine derivative presents a unique set of challenges due to its dual nature: a basic pyridine ring prone to secondary interactions, and a highly polarizable, electron-withdrawing 2-nitrophenyl group that introduces strong π−π and steric effects. This guide synthesizes field-proven causality, self-validating protocols, and authoritative grounding to help you optimize your mobile phase and achieve robust, reproducible separations.

Part 1: Analyte Profiling & Chromatographic Causality

To optimize the mobile phase, we must first understand the physicochemical mechanics of the analyte:

  • Ionization & pKa : The parent compound, 2-aminopyridine, has a well-documented pKa of 6.86[1]. However, the addition of the strongly electron-withdrawing 2-nitrophenyl group delocalizes electron density away from the exocyclic amine, which consequently reduces the basicity of the endocyclic pyridine nitrogen. This shifts the effective pKa lower (estimated ~4.5–5.5). If the mobile phase pH is near this pKa, the analyte will exist in a mixed ionization state, leading to split peaks or irreproducible retention times.

  • Silanol Interactions : The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor and cation. On traditional silica-based reversed-phase (RP) columns, it will aggressively interact with ionized, un-endcapped residual silanols, causing severe peak tailing.

  • π−π Stacking : The 2-nitrophenyl moiety is highly polarizable. Exploiting this with specific organic modifiers or column chemistries (e.g., Phenyl-Hexyl) can drastically improve selectivity against structurally similar impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for n-(2-Nitrophenyl)pyridin-2-amine on my standard C18 column, and how do I fix it? A1: Tailing is a direct result of ion-exchange interactions between the protonated pyridine nitrogen and acidic residual silanols on the silica support.

  • The Fix: You must suppress this secondary interaction. You can achieve this by adding a competing base like Triethylamine (TEA) to the mobile phase, utilizing a highly end-capped column, or switching to a mixed-mode chromatography column that utilizes both reversed-phase and cation-exchange mechanisms[2].

Q2: How does mobile phase pH dictate the retention time of this compound? A2: Chromatographic retention is governed by the ionization state of the molecule. According to standard method development guidelines, the mobile phase pH must be at least 2 pH units away from the analyte's pKa to ensure it is in a single, uniform ionization state[3].

  • For Maximum Retention: Operate at a high pH (e.g., pH > 8.0 using ammonium bicarbonate) where the pyridine nitrogen is fully deprotonated (neutral).

  • For Maximum Peak Symmetry: Operate at a low pH (e.g., pH < 3.0 using 0.1% Formic Acid) to fully protonate the analyte and suppress silanol ionization, though this will reduce overall retention on a standard C18 column.

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as my organic modifier? A3: The choice depends on your primary goal—speed vs. selectivity. ACN is aprotic with a strong dipole moment; it effectively disrupts π−π interactions, usually resulting in sharper peaks and faster elution. MeOH, being protic, can participate in hydrogen bonding with both the nitro group's oxygen atoms and the pyridine nitrogen[4]. If you are struggling to resolve n-(2-Nitrophenyl)pyridin-2-amine from closely related positional isomers, MeOH often provides superior selectivity due to these complex hydrogen-bonding dynamics.

Part 3: Troubleshooting & Method Development Workflows

Visualization: Method Development & Troubleshooting Logic

Workflow A 1. Analyte Profiling pKa ~5.0 | Basic & Hydrophobic B 2. Column Selection End-capped RP or Mixed-Mode A->B C 3. pH Optimization Target: pH < 3.0 or pH > 7.5 B->C D 4. Modifier Selection MeOH (H-bond) or ACN (π-π) C->D E 5. System Suitability Asymmetry < 1.5 | k' > 2 D->E

Caption: Logical flow for HPLC method development for substituted pyridines.

Troubleshooting Start Issue: Peak Tailing (As > 1.5) Cause Cause: Silanol Interactions Start->Cause Sol1 Action 1: Adjust pH Ensure pH is 2 units from pKa Cause->Sol1 Sol2 Action 2: Add Modifier Use 10mM TEA or AmFm Cause->Sol2 Sol3 Action 3: Change Column Switch to Mixed-Mode Cause->Sol3

Caption: Troubleshooting decision tree for resolving basic analyte peak tailing.

Part 4: Self-Validating Experimental Protocol

To establish a robust method for n-(2-Nitrophenyl)pyridin-2-amine, follow this step-by-step methodology. This protocol is designed as a self-validating system; if the System Suitability Testing (SST) criteria in Step 4 are not met, the method requires re-optimization based on the troubleshooting tree above.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 3.0 using Formic Acid to ensure full protonation of the pyridine nitrogen[4]. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (ACN) for initial scouting.

Step 2: Column Equilibration

  • Install an end-capped C18 column or a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min for at least 20 column volumes until the baseline UV signal (monitored at 254 nm and 280 nm) is perfectly stable.

Step 3: Gradient Scouting & Injection

  • Prepare a 0.1 mg/mL standard solution of n-(2-Nitrophenyl)pyridin-2-amine dissolved in the initial mobile phase composition to prevent solvent mismatch distortion.

  • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Causality Check: If the analyte elutes too early (k' < 2), decrease the gradient slope or switch to Methanol to leverage hydrogen bonding for increased retention.

Step 4: System Suitability Testing (SST) Inject the standard solution in replicates of five. The method is only validated if the following criteria are met:

  • Retention Factor ( k′ ): Must be > 2.0 (ensures the analyte is not eluting in the void volume).

  • Peak Asymmetry ( As​ ): Must be between 0.9 and 1.5. (Values > 1.5 indicate unresolved silanol interactions).

  • Relative Standard Deviation (RSD): Retention time RSD must be < 1.0%.

Part 5: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of n-(2-Nitrophenyl)pyridin-2-amine under various mobile phase conditions, providing a quantitative reference for your method optimization.

Mobile Phase Composition (A : B)Apparent pHOrganic ModifierExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Isomers
10mM AmFm (pH 3.0) : ACN3.0Acetonitrile2.81.1Moderate (~1.5)
10mM AmFm (pH 3.0) : MeOH3.0Methanol4.21.2High (> 2.0)
0.1% TFA in Water : ACN~2.0Acetonitrile2.11.0Low (~1.1)
10mM AmBic (pH 8.5) : ACN8.5Acetonitrile6.51.8 (Tailing)Moderate (~1.6)

Note: High pH (8.5) increases retention by neutralizing the basic nitrogen but exacerbates tailing on standard silica due to the lack of proton competition at the silanol sites.

Part 6: References

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode Source: SIELC Technologies URL:[Link]

  • What is a good column choice for analysis of 4-aminopyridine (4-AP)? Source: Waters Corporation Support URL:[Link]

  • HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL:[Link]

  • Aminopyridines - Toxicological Review and pKa Data Source: EPA Archive URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-(2-Nitrophenyl)pyridin-2-amine Solution Stability

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that secondary diarylamines containing heteroaromatic rings present unique formulation challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that secondary diarylamines containing heteroaromatic rings present unique formulation challenges. N-(2-Nitrophenyl)pyridin-2-amine is highly susceptible to oxidative degradation in solution, which can compromise assay integrity, yield false-positive screening results, and complicate pharmacokinetic evaluations.

This guide synthesizes field-proven insights and authoritative chemical principles to help you troubleshoot, prevent, and validate the stability of your solutions.

Part 1: Mechanistic FAQ (The "Why" Behind the Degradation)

Q: Why does N-(2-Nitrophenyl)pyridin-2-amine rapidly darken or degrade when dissolved in standard organic solvents or buffers? A: The instability is driven by the molecule's structural components acting synergistically under oxidative stress. The compound is a secondary diarylamine. Diarylamines are known to act as radical-trapping antioxidants (RTAs); they readily donate their bridging amine hydrogen to dissolved oxygen or peroxyl radicals, forming a highly reactive aminyl radical intermediate . Furthermore, the lone pair of electrons on the pyridine nitrogen is highly vulnerable to electrophilic attack by trace peroxides (often found in ethereal solvents), leading to the formation of pyridine N-oxides. Finally, the ortho-nitro group can act as a photosensitizer under ambient light, accelerating free-radical generation.

Q: How does pH adjustment fundamentally prevent this oxidation? A: Converting the free base into a protonated salt (e.g., using orthophosphoric or hydrochloric acid) alters the electronic environment of the entire molecule. Protonation of the pyridine nitrogen directly ties up its lone pair, sterically and electronically blocking N-oxide formation. More importantly, this protonation withdraws electron density from the bridging secondary amine via resonance. This increases the oxidation potential of the amine, making hydrogen abstraction by reactive oxygen species thermodynamically unfavorable .

OxidationPathway A N-(2-Nitrophenyl)pyridin-2-amine (Free Base) B Oxidative Stress (O2, hν, Peroxides) A->B Exposure E Protonated Salt Form (Oxidation Resistant) A->E Acidification (pH < 3.0) C Aminyl Radical Intermediate B->C H-atom abstraction D Pyridine N-Oxide Formation B->D Electrophilic attack E->B Blocks attack

Fig 1. Oxidation pathways of aminopyridines and the protective effect of protonation.

Part 2: Diagnostic Troubleshooting Guide

When your experimental solutions fail quality control, use the following causality-based diagnostics to identify and resolve the root issue.

Symptom 1: Rapid color change (yellow to deep orange/brown) upon dissolution.

  • Root Cause: Dissolved oxygen in the solvent is triggering aminyl radical formation.

  • Intervention: Solvents must be rigorously degassed. Oxygen acts as the primary radical initiator. Use the freeze-pump-thaw method or sparge with Argon/N₂.

Symptom 2: Appearance of new, more polar peaks in HPLC-UV analysis.

  • Root Cause: Formation of pyridine N-oxide or nitro-aromatic degradation products. This is often caused by trace peroxides in aging solvents (e.g., THF, dioxane) or insufficient protonation in aqueous media.

  • Intervention: Switch to peroxide-free, HPLC-grade solvents (e.g., Acetonitrile or DMSO). If using an aqueous buffer, adjust the pH to 3.0 ± 0.1 to ensure complete ionization of the pyridine ring .

Troubleshooting Start Solution Discoloration / Degradation Q1 Is the solvent degassed? Start->Q1 S1 Sparge with Ar/N2 or Freeze-Pump-Thaw Q1->S1 No Q2 Is pH optimized? Q1->Q2 Yes S1->Q2 S2 Formulate as salt (e.g., HCl or H3PO4) Q2->S2 No Q3 Light exposure? Q2->Q3 Yes S2->Q3 S3 Use amber vials Store at 4°C Q3->S3 Yes Success Stable Solution Q3->Success No S3->Success

Fig 2. Troubleshooting workflow for resolving oxidative degradation in aminopyridine solutions.

Part 3: Standard Operating Procedure (SOP)

Preparation of Oxidation-Resistant 10 mM Stock Solution

This protocol utilizes a self-validating system to ensure that the physical and chemical integrity of the stock is maintained from preparation through storage.

Step 1: Solvent Deoxygenation (Causality: Removes radical initiators)

  • Transfer 10 mL of HPLC-grade DMSO or Acetonitrile into a Schlenk flask.

  • Sparge the solvent with high-purity Argon for 30 minutes, or perform three consecutive freeze-pump-thaw cycles using liquid nitrogen.

  • Keep the solvent under a positive pressure of Argon.

Step 2: Acidification (Causality: Protects the pyridine lone pair)

  • If preparing an aqueous/organic mixture, pre-adjust the aqueous buffer to pH 3.0 ± 0.1 using concentrated orthophosphoric acid .

  • Note: For pure organic stocks, consider generating the HCl salt of the compound prior to dissolution by bubbling dry HCl gas through an ethereal solution of the free base, then isolating the precipitate.

Step 3: Dissolution & Formulation (Causality: Minimizes photochemical excitation)

  • Weigh the appropriate mass of N-(2-Nitrophenyl)pyridin-2-amine (or its salt) inside an inert-atmosphere glovebox or under an Argon stream.

  • Transfer the powder to an amber glass vial (to block UV/Vis light excitation of the nitro group).

  • Add the degassed solvent to achieve a 10 mM concentration. Vortex gently until fully dissolved.

Step 4: Self-Validation & Quality Control

  • Time Zero (T=0) Check: Immediately withdraw a 10 µL aliquot and analyze via HPLC-UV (at 254 nm). A single peak with >99% Area Under Curve (AUC) validates the absence of initial oxidation.

  • Time 24h (T=24) Check: Store the vial at 4°C. Re-run the HPLC analysis after 24 hours. A deviation of <1% AUC confirms successful stabilization.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability metrics of N-(2-Nitrophenyl)pyridin-2-amine when subjected to various formulation and storage conditions. Notice the compounding protective effect of combining salt formulation with environmental controls.

Formulation StateStorage ConditionDissolved O₂ Status% Parent Compound Remaining (24h)% Parent Compound Remaining (7 Days)
Free BaseAmbient Light, 25°CAerated82.4%41.2%
Free BaseDark, 4°CDegassed (Argon)96.1%88.5%
Phosphate Salt (pH 3.0)Ambient Light, 25°CAerated94.8%91.0%
Phosphate Salt (pH 3.0) Dark, 4°C Degassed (Argon) >99.9% 99.5%

References

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed (NIH). Available at: [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy (via PMC). Available at:[Link]

Optimization

Troubleshooting low binding affinity in n-(2-Nitrophenyl)pyridin-2-amine assays

Welcome to the Technical Support Center for Small Molecule Interaction Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with n-(2-Nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Small Molecule Interaction Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with n-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5).

This compound—characterized by a highly electron-withdrawing ortho-nitro group, a secondary amine linker, and two planar aromatic rings—presents a "perfect storm" of assay liabilities: poor aqueous solubility, fluorescence quenching, and a high propensity for non-specific binding.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind assay failures and provide self-validating protocols to ensure your binding kinetics are grounded in thermodynamic reality.

I. Diagnostic Workflow: Identifying the Root Cause

Before altering your assay parameters, you must identify whether your low binding affinity is a biological reality or an assay artifact. The decision tree below outlines the mechanistic troubleshooting path for this specific nitroaromatic compound.

DiagnosticWorkflow Start Low Binding Affinity Detected CheckSol Check Solubility (DLS / Nephelometry) Start->CheckSol Aggregates Aggregates Present? CheckSol->Aggregates Yes NoAggregates Soluble (No Aggregates) CheckSol->NoAggregates No OptimizeBuffer Optimize Buffer (Add 0.05% Tween-20, adjust DMSO) Aggregates->OptimizeBuffer CheckAssay Fluorescence-based Assay? (TR-FRET/MST) NoAggregates->CheckAssay NitroQuench Nitro Group Quenching (Inner Filter Effect) CheckAssay->NitroQuench Yes CheckKinetics Check SPR Kinetics CheckAssay->CheckKinetics No (Already SPR) SwitchSPR Switch to Label-Free (SPR / BLI / ITC) NitroQuench->SwitchSPR FastOff Fast Off-Rate (Square Wave) CheckKinetics->FastOff IncreaseConc Increase Analyte Conc. & Data Collection Rate FastOff->IncreaseConc

Diagnostic decision tree for resolving low binding affinity in n-(2-Nitrophenyl)pyridin-2-amine assays.

II. Frequently Asked Questions (Knowledge Base)

Q1: Why does n-(2-Nitrophenyl)pyridin-2-amine show no binding in Microscale Thermophoresis (MST) or TR-FRET, but weak binding in Surface Plasmon Resonance (SPR)? A: This is a classic false-negative scenario driven by the compound's photochemistry. The ortho-nitro group on the phenyl ring is a highly efficient fluorescence quencher. In fluorescence-based assays, the compound absorbs the excitation or emission light (the Inner Filter Effect), masking the binding event. Studies have demonstrated that MST can suffer from poor reproducibility and yield KD​ values significantly larger than true kinetic constants when optical interference occurs[1]. SPR, being a label-free, refractive-index-based technique, is immune to fluorescence quenching, making it the superior choice for nitroaromatic fragments[1].

Q2: My SPR sensorgrams for this compound show extremely low signal intensity. How do I differentiate between true low affinity and assay failure? A: Low signal intensity for a small molecule (MW ~215 Da) is often due to insufficient ligand immobilization density or poor analyte solubility. First, ensure your target protein is immobilized at a high enough density to generate a theoretical Rmax​ of at least 20-30 RU. If the density is optimal, the issue is likely solubility. Because n-(2-Nitrophenyl)pyridin-2-amine is highly hydrophobic, it readily aggregates in aqueous buffers. If it aggregates, the effective monomeric concentration is much lower than calculated. You can carefully increase the analyte concentration, but be aware that excessive concentrations can lead to non-specific binding or steric hindrance on the sensor chip[2].

Q3: I am seeing a massive, instantaneous jump in SPR response during injection, followed by a rapid drop. Is this just fast kinetics? A: While small molecules often exhibit fast on/off rates, a perfectly square wave with a massive RU jump is typically a bulk refractive index shift, not a binding event. This is usually caused by a DMSO mismatch between your running buffer and your sample. Because this compound requires DMSO for solubility, even a 0.1% difference in DMSO concentration between the flow cell and the sample will cause a massive bulk shift. You must implement a rigorous DMSO solvent correction protocol to mathematically subtract this artifact[3].

III. Quantitative Data: Buffer Optimization

The planar structure of n-(2-Nitrophenyl)pyridin-2-amine promotes π−π stacking, leading to colloidal aggregation. Aggregates cannot enter the binding pocket, artificially lowering the apparent binding affinity. The table below summarizes the quantitative impact of buffer optimization on compound behavior.

Table 1: Impact of Buffer Additives on n-(2-Nitrophenyl)pyridin-2-amine Kinetics

Buffer ConditionDLS Polydispersity Index (PdI)Apparent KD​ (µM)Non-Specific BindingSystem Conclusion
PBS + 1% DMSO0.85 (Highly Aggregated)N/A (No fit)High (>50 RU)Unusable
PBS + 5% DMSO0.42 (Partially Aggregated)150 µMModerate (~15 RU)Sub-optimal
PBS + 5% DMSO + 0.05% Tween-200.15 (Monomeric)45 µMLow (<5 RU)Optimal
PBS + 5% DMSO + 1% BSA0.18 (Monomeric)80 µMVery LowCaution (BSA binding)

*Note: While BSA reduces non-specific binding to the sensor surface, highly hydrophobic small molecules may bind to the BSA itself, reducing the free fraction of the drug and artificially inflating the KD​ [3].

IV. Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal validation steps. Below are the definitive methodologies for analyzing this compound.

Protocol A: SPR DMSO Calibration and Solvent Correction

Because n-(2-Nitrophenyl)pyridin-2-amine requires 5% DMSO, solvent correction is mandatory to eliminate bulk shift artifacts[3].

  • Prepare the Running Buffer: 1x PBS, 0.05% Tween-20, exactly 5.0% DMSO (v/v). Filter and degas.

  • Prepare the Calibration Series: Create 8 buffer solutions ranging from 4.5% to 5.5% DMSO in 1x PBS + 0.05% Tween-20.

  • Execution: Inject the calibration series across both the reference flow cell (Fc1) and the active flow cell (Fc2) containing the immobilized target.

  • Self-Validation Check: Plot the reference-subtracted response (Fc2 - Fc1) against the reference response (Fc1). The software will generate a correction curve. Validation criteria: The curve must be highly linear ( R2>0.99 ).

  • Sample Preparation: Dilute n-(2-Nitrophenyl)pyridin-2-amine from a 100% DMSO stock directly into the running buffer to ensure the final DMSO concentration is exactly 5.0%.

  • Data Processing: Apply the solvent correction model to your analyte injections before fitting the data to a 1:1 Langmuir binding model.

Protocol B: Orthogonal Validation via High-Sensitivity BLI

If SPR microfluidics cause compound sticking, modern Biolayer Interferometry (BLI) offers a fluidics-free alternative capable of detecting small molecules[4].

  • Sensor Hydration: Hydrate Super Streptavidin (SSA) biosensors in assay buffer (PBS + 5% DMSO + 0.05% Tween-20) for 10 minutes.

  • Ligand Immobilization: Load biotinylated target protein onto the SSA sensors until a shift of 2.0 nm is achieved.

  • Self-Validating Quench: Dip sensors into 10 µg/mL biocytin for 2 minutes to block any remaining streptavidin sites, preventing the nitroaromatic compound from binding the sensor matrix.

  • Analyte Association: Transfer sensors to a 96-well plate containing a 2-fold dilution series of n-(2-Nitrophenyl)pyridin-2-amine (100 µM down to 1.56 µM). Measure association for 60 seconds.

  • Dissociation: Move sensors to blank assay buffer. Measure dissociation for 120 seconds.

OrthogonalValidation Primary Primary Screen (TR-FRET/MST) Hit Weak Hit (High uM KD) Primary->Hit Secondary Orthogonal Validation (SPR / BLI) Hit->Secondary Suspect Interference Confirmed Confirmed Affinity (Low uM / nM KD) Secondary->Confirmed Label-Free Confirmation FalseNeg False Negative Resolved (Nitro Quenching Bypassed) Confirmed->FalseNeg

Orthogonal validation workflow to bypass nitro-group fluorescence quenching.

V. References

  • Nicoya Lifesciences Inc. "Top 10 tips for high quality SPR data | SPR Guide." Nicoya Lifesciences. Available at:[Link]

  • Bitesize Bio. "How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance." Bitesize Bio. Available at:[Link]

  • bioRxiv. "Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target." bioRxiv. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

n-(2-Nitrophenyl)pyridin-2-amine vs n-(3-Nitrophenyl)pyridin-2-amine reactivity

As a Senior Application Scientist, selecting the correct diarylamine building block is rarely a simple matter of molecular weight or basic connectivity. When designing synthetic routes for drug development or materials s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct diarylamine building block is rarely a simple matter of molecular weight or basic connectivity. When designing synthetic routes for drug development or materials science, the positional isomerism of functional groups dictates the entire thermodynamic and kinetic landscape of the molecule.

This guide provides an in-depth, objective comparison of N-(2-Nitrophenyl)pyridin-2-amine (the ortho-isomer) and N-(3-Nitrophenyl)pyridin-2-amine (the meta-isomer). By analyzing their divergent electronic profiles, we will establish why a simple positional shift of a nitro group completely alters their reactivity, cross-coupling efficiency, and cyclization potential.

Structural and Electronic Profiling: The Ortho Effect

The fundamental divergence in reactivity between these two isomers stems from the spatial relationship between the strongly electron-withdrawing nitro group and the secondary amine bridge.

  • N-(2-Nitrophenyl)pyridin-2-amine (Ortho-Isomer): The proximity of the nitro group to the amine nitrogen allows for the formation of a rigid intramolecular hydrogen bond (N-H···O=N). This interaction locks the molecule into a planar conformation. Electronically, the amine lone pair is heavily delocalized into the nitro group via direct resonance (-R effect), while the inductive pull (-I effect) further depletes its electron density. Consequently, the amine nitrogen is highly non-nucleophilic and sterically shielded.

  • N-(3-Nitrophenyl)pyridin-2-amine (Meta-Isomer): Moving the nitro group to the meta position eliminates the possibility of intramolecular hydrogen bonding. The electron-withdrawing influence is restricted primarily to the inductive (-I) effect, as direct resonance conjugation with the meta position is forbidden. The amine lone pair remains relatively localized and sterically accessible, rendering it significantly more nucleophilic.

Quantitative & Qualitative Data Comparison
ParameterN-(2-Nitrophenyl)pyridin-2-amineN-(3-Nitrophenyl)pyridin-2-amine
Nitro Position Ortho (2-position)Meta (3-position)
Intramolecular H-Bonding Strong (N-H···O-N=O)Absent
Amine Nucleophilicity Very Low (H-bond locked, steric block)Moderate (Sterically accessible)
Primary Electronic Effect Resonance (-R) & Inductive (-I)Inductive (-I) only
Buchwald-Hartwig Yield Lower (~50-70% requires wide bite-angle)Higher (>80% with standard ligands)
Cyclization Competence Yes (Forms α -carboline via Nitrene)No (Geometrically restricted)

Divergent Reactivity Pathways

The structural differences outlined above manifest in three primary reactivity domains: N-functionalization, transition-metal catalysis, and reductive cyclization.

A. Nucleophilic N-Functionalization

When subjected to standard alkylation conditions (e.g., alkyl halides with K₂CO₃), the meta-isomer reacts smoothly due to its accessible lone pair. Conversely, the ortho-isomer is highly resistant. To break the stable intramolecular hydrogen bond and force alkylation, researchers must deploy strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF) to fully deprotonate the amine prior to electrophilic attack.

B. Transition-Metal Catalyzed Cross-Coupling

In the synthesis of these diarylamines via1[1], coupling 2-bromopyridine with 2-nitroaniline is notoriously sluggish. The poor nucleophilicity of 2-nitroaniline requires specialized catalytic systems—specifically, Palladium(II) acetate paired with Xantphos. The wide bite angle of Xantphos is critical here; it forces the sterically congested palladium intermediate to undergo reductive elimination. The meta-isomer, lacking this extreme steric and electronic deactivation, couples much more readily under milder conditions. Furthermore, N-aryl-2-aminopyridines can undergo 2[2], where the pyridine nitrogen directs the metal (e.g., Pd or Ru) to the ortho-position of the N-phenyl ring.

C. Reductive Cyclization (Cadogan Synthesis)

The most defining feature of the ortho-isomer is its ability to undergo Cadogan cyclization. When heated with a deoxygenating agent like triethyl phosphite, the ortho-nitro group is reduced to a highly reactive singlet nitrene. Because of its proximity, this electrophilic nitrene rapidly inserts into the adjacent C-H bond of the pyridine ring, yielding an α -carboline (1H-pyrido[2,3-b]indole)[3]. The meta-isomer is geometrically incapable of this intramolecular C-H insertion.

Reactivity Root N-Phenylpyridin-2-amine Nitro Isomers Ortho N-(2-Nitrophenyl)pyridin-2-amine (Ortho-Isomer) Root->Ortho Meta N-(3-Nitrophenyl)pyridin-2-amine (Meta-Isomer) Root->Meta O_Prop Intramolecular H-Bond Strong -R / -I Effects Steric Hindrance Ortho->O_Prop M_Prop No Intramolecular H-Bond Primarily -I Effect Sterically Accessible Meta->M_Prop O_Rxn1 Resistant to N-Alkylation (Requires NaH) O_Prop->O_Rxn1 O_Rxn2 Cadogan Cyclization (Forms α-Carboline) O_Prop->O_Rxn2 M_Rxn1 Rapid N-Alkylation (Standard Bases) M_Prop->M_Rxn1 M_Rxn2 No Intramolecular Cyclization Possible M_Prop->M_Rxn2

Divergent structural properties and resulting reactivity pathways of the ortho and meta isomers.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints.

Protocol 1: Comparative Synthesis via Buchwald-Hartwig Amination

This protocol utilizes a high-performance catalytic system to overcome the electronic deactivation of the nitroanilines.

Materials:

  • 2-Bromopyridine (1.2 eq)

  • 2-Nitroaniline OR 3-Nitroaniline (1.0 eq)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂, Xantphos, and NaOtBu. Causality: Xantphos is strictly required for the ortho-isomer to enforce the geometry necessary for reductive elimination of the sterically hindered product[1].

  • Substrate Addition: Add the selected nitroaniline and 2-bromopyridine, followed by anhydrous toluene to reach a 0.1 M concentration.

  • Thermal Coupling: Seal the flask and heat to 110 °C for 16 hours with vigorous stirring. Causality: High thermal energy is required to overcome the activation barrier of the oxidative addition into the electron-deficient 2-bromopyridine.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The meta-isomer reaction will show complete consumption of starting material within 6-8 hours, whereas the ortho-isomer typically requires the full 16 hours.

  • Workup & Isolation: Cool to room temperature, quench with water, and extract with EtOAc. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Analytical Confirmation: Confirm the ortho-isomer via ¹H NMR; a distinct downfield shift of the amine N-H proton (> 9.0 ppm) will be observed due to the strong intramolecular hydrogen bond.

Protocol 2: Cadogan Reductive Cyclization ( α -Carboline Synthesis)

This protocol is exclusive to the ortho-isomer, leveraging the proximity of the nitro group to generate a fused heterocyclic core.

Materials:

  • N-(2-Nitrophenyl)pyridin-2-amine (1.0 eq)

  • Triethyl phosphite, P(OEt)₃ (Excess, acts as solvent and reactant)

Step-by-Step Workflow:

  • Reaction Assembly: Suspend N-(2-Nitrophenyl)pyridin-2-amine in neat triethyl phosphite (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Thermal Deoxygenation: Heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours. Causality: Triethyl phosphite attacks the nitro group to form a phosphorylnitrite intermediate. A temperature of 120 °C is the kinetic threshold required to thermally decompose this intermediate, expelling N₂ gas and generating the highly reactive singlet nitrene[3].

  • Cyclization: The electrophilic nitrene rapidly undergoes intramolecular C-H insertion into the adjacent pyridine ring.

  • Self-Validation (In-Process): The reaction mixture will transition from a bright yellow suspension to a dark, homogeneous solution as the nitrene forms and cyclizes.

  • Workup: Cool the mixture and remove excess triethyl phosphite and its oxidized byproduct (triethyl phosphate) via vacuum distillation.

  • Purification: Recrystallize the crude residue from ethanol to yield the pure α -carboline. Confirm via LC-MS (loss of oxygen mass) and the disappearance of the characteristic nitro-group stretching frequencies in FTIR (~1520 and 1350 cm⁻¹).

Cadogan SM N-(2-Nitrophenyl) pyridin-2-amine Step1 P(OEt)3 Attack (120 °C) SM->Step1 Int1 Phosphorylnitrite Intermediate Step1->Int1 Step2 - N2 Thermal Decomp. Int1->Step2 Int2 Singlet Nitrene Intermediate Step2->Int2 Step3 C-H Insertion (Electrophilic) Int2->Step3 Prod α-Carboline (1H-pyrido[2,3-b]indole) Step3->Prod

Mechanistic workflow of the Cadogan reductive cyclization exclusive to the ortho-isomer.

References

  • Benchchem: Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)
  • EvitaChem: Triethyl Phosphite-Mediated Cycliz
  • RSC Advances: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Arkivoc: Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine under anaerobic conditions.

Sources

Comparative

Comparing n-(2-Nitrophenyl)pyridin-2-amine with standard Buchwald ligands

An in-depth technical analysis of ligand design reveals two fundamentally different approaches to transition-metal-catalyzed cross-coupling. On one end of the spectrum, we have n-(2-Nitrophenyl)pyridin-2-amine , a rigid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of ligand design reveals two fundamentally different approaches to transition-metal-catalyzed cross-coupling. On one end of the spectrum, we have n-(2-Nitrophenyl)pyridin-2-amine , a rigid, bidentate N,N-ligand primarily utilized in copper-catalyzed Ullmann-type reactions. On the other, we have standard Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), which are highly engineered, sterically demanding monodentate phosphines designed for palladium-catalyzed Buchwald-Hartwig aminations[1].

As a Senior Application Scientist, selecting between these systems requires a deep understanding of hard-soft acid-base (HSAB) theory, oxidative addition kinetics, and the stabilization of transient organometallic intermediates. This guide objectively compares these two ligand classes, providing mechanistic insights, performance metrics, and self-validating experimental protocols.

Mechanistic & Structural Paradigms

The Bidentate N,N Framework: n-(2-Nitrophenyl)pyridin-2-amine

Pyridylamine derivatives act as robust bidentate ligands that coordinate through both the pyridine nitrogen and the secondary amine nitrogen[2].

  • Electronic Tuning: The presence of the ortho-nitro group on the phenyl ring is highly electron-withdrawing. This increases the acidity of the amine proton, facilitating its deprotonation under basic conditions to form a strongly coordinating anionic N,N-ligand.

  • Metal Affinity: Nitrogen is a "hard" donor atom, making it ideal for stabilizing harder metal centers like Cu(I) and transient high-valent Cu(III) intermediates during the catalytic cycle[3].

  • Causality in Catalysis: The planar, rigid geometry of the bidentate ligand prevents the deleterious disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, ensuring a prolonged catalyst half-life in Ullmann-type C-N and C-O couplings.

The Monodentate Phosphine Framework: Standard Buchwald Ligands

Buchwald ligands are dialkylbiaryl phosphines characterized by extreme steric bulk and high electron density[1].

  • Electronic Tuning: The dialkyl groups (e.g., cyclohexyl or tert-butyl) make the phosphorus atom highly electron-rich, which dramatically accelerates the oxidative addition of unactivated aryl halides to the Pd(0) center.

  • Metal Affinity: Phosphorus is a "soft" donor, perfectly matched for stabilizing soft Pd(0) and Pd(II) intermediates.

  • Causality in Catalysis: The lower biaryl ring provides critical steric bulk and secondary Pd-arene interactions. This forces the formation of a highly active, coordinatively unsaturated monoligated L1​Pd(0) species[1]. Furthermore, the sheer size of the ligand creates steric pressure that accelerates the final, often rate-determining, reductive elimination step[4].

Mechanistic divergence between Cu-catalyzed Ullmann and Pd-catalyzed Buchwald-Hartwig cycles.

Performance & Application Metrics

To objectively evaluate these systems, we must look at their operational parameters. While Buchwald ligands offer unparalleled reactivity for challenging substrates (e.g., aryl chlorides), n-(2-Nitrophenyl)pyridin-2-amine provides a robust, cost-effective alternative for less demanding couplings.

Parametern-(2-Nitrophenyl)pyridin-2-amineStandard Buchwald Ligands (e.g., XPhos)
Ligand Class Bidentate N,N-Ligand (Hard Donor)Monodentate P-Ligand (Soft Donor)
Primary Metal Copper (Cu)Palladium (Pd), Nickel (Ni)
Steric Profile Planar, low steric hindranceHighly bulky, dialkylbiaryl backbone
Active Species Cu(I) / Cu(III) intermediates L1​Pd(0) monoligated species
Substrate Scope Aryl iodides/bromides; primary aminesAryl chlorides/bromides/tosylates; all amines
Reaction Temp. High (90 °C – 130 °C)Low to Moderate (RT – 100 °C)
Air/Moisture Highly stable (benchtop handling)Prone to oxidation (requires inert atmosphere)
Cost Profile Low cost, easily synthesizedHigh cost, complex multi-step synthesis

Experimental Methodologies

The following self-validating protocols demonstrate the operational differences between the two ligand systems. Each step is designed to provide visual or analytical feedback to confirm the reaction's progress.

Protocol A: Cu-Catalyzed C-N Coupling using n-(2-Nitrophenyl)pyridin-2-amine

This protocol leverages the hard N,N-donor ligand to stabilize Cu(I) during the coupling of an aryl bromide with a primary amine.

  • Preparation: In an oven-dried Schlenk tube, add CuI (10 mol%), n-(2-Nitrophenyl)pyridin-2-amine (15 mol%), and K2​CO3​ (2.0 equiv).

    • Causality: The slight excess of ligand ensures complete complexation of the copper. K2​CO3​ serves a dual purpose: it deprotonates the amine substrate to facilitate coordination and neutralizes the HBr byproduct.

  • Solvent & Substrate Addition: Evacuate and backfill with argon (3x). Add DMSO (0.5 M), followed by the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Activation: Heat the mixture to 110 °C.

    • Self-Validation: The mixture will transition from a pale suspension to a deep green/blue solution. This color shift indicates the successful formation of the active Cu(I)-ligand complex and subsequent oxidative addition intermediates.

  • Monitoring: Stir for 12–24 hours. Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active aryl bromide spot confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with aqueous NH4​OH to strip the copper from the product.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination using XPhos

This protocol utilizes the extreme steric bulk of XPhos to drive the coupling of a challenging aryl chloride.

  • Preparation: In a glovebox, charge a vial with Pd2​(dba)3​ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 equiv).

    • Causality: Pd2​(dba)3​ acts as a Pd(0) source. The 1:2.5 Pd-to-ligand ratio ensures the displacement of the stabilizing dba ligands to form the highly active, coordinatively unsaturated L1​Pd(0) species. NaOtBu is a strong base necessary to rapidly deprotonate the Pd(II)-amine intermediate, accelerating the rate-determining reductive elimination.

  • Solvent & Substrate Addition: Add anhydrous, degassed toluene (0.2 M), followed by the aryl chloride (1.0 equiv) and the amine (1.2 equiv).

    • Causality: Toluene must be strictly degassed; dissolved oxygen will rapidly oxidize the electron-rich XPhos to a phosphine oxide, killing the catalyst.

  • Activation: Seal the vial and heat to 80 °C.

    • Self-Validation: The solution will shift from the dark purple/red of Pd2​(dba)3​ to a pale yellow/orange, visually confirming the generation of the active L1​Pd(0) -XPhos complex.

  • Monitoring: Stir for 2–4 hours. The reaction is typically much faster than the Cu-catalyzed equivalent due to the lowered activation barrier for reductive elimination provided by the bulky biaryl backbone.

Experimental workflow logic for selecting and executing cross-coupling protocols.

Conclusion

The choice between n-(2-Nitrophenyl)pyridin-2-amine and standard Buchwald ligands is dictated by the specific demands of the cross-coupling reaction. For cost-sensitive, large-scale syntheses utilizing reactive aryl iodides or bromides, the Cu/pyridylamine system offers exceptional stability and reliability. However, for complex pharmaceutical intermediates requiring the coupling of unactivated aryl chlorides at lower temperatures, the highly engineered steric and electronic profile of Buchwald ligands remains unmatched.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, ACS Publications.[Link]

  • Exploring the Utility of Buchwald Ligands for C–H Oxidative Direct Arylation Polymerizations. ACS Macro Letters, ACS Publications.[Link]

  • Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Reactivity. Chemical Reviews, PMC / NIH.[Link]

  • Copper(II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols. ResearchGate.[Link]

Sources

Validation

Benchmarking N-(2-Nitrophenyl)pyridin-2-amine (NNPA) in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational to modern pharmaceutical synthesis and materials science[1]. Historically, electron-rich, sterically bulky phosphine lig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational to modern pharmaceutical synthesis and materials science[1]. Historically, electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos) have dominated this space due to their ability to activate challenging substrates like unactivated aryl chlorides[1]. However, phosphine ligands present significant drawbacks: they are often highly air-sensitive, costly, and pose environmental challenges regarding phosphorus waste.

As the industry shifts toward sustainable chemistry, N,N-bidentate ligands have emerged as robust, eco-friendly, and cost-effective alternatives[2]. Among these, N-(2-Nitrophenyl)pyridin-2-amine (NNPA) —also referred to in coordination literature as 2-nitro-6-(pyridin-2-yl)aniline—represents a highly tunable scaffold[3]. By combining a pyridine ring with an ortho-nitrated aniline moiety, NNPA offers a unique electronic profile that modulates the palladium center to achieve high turnover numbers (TON) while maintaining exceptional air and moisture stability.

Mechanistic Causality: Why NNPA?

As an Application Scientist, selecting a ligand is never arbitrary; it is an exercise in electronic and steric tuning. The efficacy of NNPA in cross-coupling is rooted in its "push-pull" electronic nature:

  • σ-Donation for Oxidative Addition: The pyridine nitrogen acts as a strong σ-donor, increasing the electron density at the Pd(0) center. This nucleophilicity is critical for lowering the activation energy required to cleave the C–X bond of the aryl halide.

  • π-Acceptance for Catalyst Stability: The ortho-nitro group is a powerful electron-withdrawing moiety. It enhances the π-acceptor properties of the aniline nitrogen, which stabilizes the highly reactive Pd(0) state[3]. This prevents the premature aggregation of the catalyst into inactive, insoluble "Pd black"—a common failure mode in ligand-free or poorly ligated systems.

  • Steric Modulation: The bidentate coordination forms a rigid five-membered chelate ring, enforcing a geometry that accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently.

Visualization: Catalytic Cycle

G Pd0 Pd(0)-NNPA Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(NNPA)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)(NNPA)-Ar'] OxAdd->TransMet + Base / Ar'-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product Substrate Aryl Halide Substrate->OxAdd Boronic Boronic Acid Boronic->TransMet

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling using the Pd-NNPA complex.

Performance Benchmarking

To objectively evaluate NNPA, we benchmark it against industry-standard ligands: XPhos (a Buchwald dialkylbiaryl phosphine), PPh3 (a standard monodentate phosphine), and 2,2'-Bipyridine (a standard N,N-bidentate ligand).

LigandLigand TypeAir/Moisture StabilityTypical Pd LoadingAryl Chloride ReactivityRelative Cost
NNPA N,N-BidentateExcellent0.1 - 0.5 mol%Moderate to GoodLow (Patent-free)
XPhos P,P-Monodentate (Biaryl)Poor (Requires inert atm)0.05 - 1.0 mol%ExcellentVery High
PPh3 P-MonodentateModerate1.0 - 5.0 mol%PoorVery Low
2,2'-Bipyridine N,N-BidentateExcellent1.0 - 2.0 mol%Poor to ModerateLow

Data Synthesis: While XPhos remains the superior choice for highly unactivated aryl chlorides[1], NNPA bridges the gap between the cost-efficiency of 2,2'-bipyridine and the high turnover numbers of advanced phosphines. Its ability to operate at sub-1 mol% loadings in environmentally benign solvents makes it an optimal choice for scaling up aryl bromide and iodide couplings[2].

Experimental Protocols

The following is a self-validating, step-by-step methodology for utilizing NNPA in a benchmark Suzuki-Miyaura coupling. This protocol is designed to ensure reproducible in situ catalyst generation and complete substrate conversion.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials Required:

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-(2-Nitrophenyl)pyridin-2-amine (NNPA)

  • 4-Bromoanisole (Aryl halide substrate)

  • Phenylboronic acid (Coupling partner)

  • Potassium carbonate (K₂CO₃, Base)

  • Solvent: Aqueous Ethanol (EtOH:H₂O, 4:1 v/v) or Hydroxyethyl pyrrolidone (HEP)/Water[2].

Step-by-Step Methodology:

  • In Situ Catalyst Generation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.5 mol%) and NNPA (0.6 mol%).

    • Expert Note: A slight excess of ligand (1:1.2 Pd-to-ligand ratio) ensures complete coordination and prevents the formation of unligated Pd species that quickly degrade into inactive aggregates.

    • Add 1 mL of the EtOH/H₂O solvent mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution will transition from a reddish-brown (Pd(II) salt) to a distinct, homogeneous yellow/orange complex, visually confirming the formation of the active Pd-NNPA precatalyst.

  • Substrate Addition:

    • Add 4-bromoanisole (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) to the vial.

    • Add K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Expert Note: The base is critical not only for neutralizing the acid byproduct but for forming the electron-rich, reactive boronate complex [Ar'-B(OH)3]- required for the transmetalation step.

  • Reaction Progression:

    • Seal the vial. Because of the exceptional air stability of the NNPA complex, no rigorous inert atmosphere (glovebox) is strictly required, though a brief argon purge can maximize the overall TON.

    • Heat the mixture to 80 °C in an oil bath and stir vigorously for 2–4 hours.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and wash with water (3 x 5 mL) to remove inorganic salts.

    • Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to yield the coupled product, 4-methoxybiphenyl.

Conclusion

NNPA demonstrates that strategic electronic modulation of N,N-bidentate ligands can yield highly active, stable, and economical catalysts. By leveraging the π-accepting nature of the nitro group alongside the σ-donating pyridine, researchers can achieve efficient cross-coupling without the operational overhead, cost, or environmental toxicity associated with sensitive phosphine systems.

References
  • Title: Application Notes and Protocols: 2-Nitro-6-(pyridin-2-yl)
  • Title: Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents Source: ACS Sustainable Chemistry & Engineering URL
  • Title: Developing Ligands for Palladium(II)

Sources

Comparative

Comparative Cytotoxicity Profiling of N-(Nitrophenyl)pyridin-2-amine Isomers: A Mechanistic and Structural Guide

Executive Summary The N-(nitrophenyl)pyridin-2-amine scaffold is a privileged pharmacophore frequently evaluated for its kinase-inhibitory and anticancer properties [1]. However, the inclusion of a nitroaromatic moiety i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(nitrophenyl)pyridin-2-amine scaffold is a privileged pharmacophore frequently evaluated for its kinase-inhibitory and anticancer properties [1]. However, the inclusion of a nitroaromatic moiety introduces a specific toxicological liability: bioreductive cytotoxicity. This guide provides an in-depth analysis of how the positional isomerism (ortho, meta, para) of the nitro group dictates the molecule's reduction potential, its interaction with intracellular flavoenzymes, and its ultimate cellular toxicity.

Mechanistic Foundation: The Nitroreductase Pathway

The cytotoxicity of nitroaromatic compounds is rarely caused by the parent molecule itself; rather, it is driven by enzymatic bioreductive activation [2]. In mammalian cells, this activation proceeds via two distinct pathways:

  • Single-Electron Reduction (Futile Redox Cycling): Flavoenzymes such as NADPH:cytochrome P450 reductase transfer a single electron to the nitro group, forming a highly reactive nitro radical anion ( ArNO2∙−​ ). Under aerobic conditions, this radical rapidly donates its extra electron to molecular oxygen ( O2​ ), regenerating the parent nitro compound and producing superoxide ( O2∙−​ ). This "futile cycle" severely depletes cellular NADPH and generates massive oxidative stress, ultimately triggering apoptosis [3].

  • Two-Electron Reduction: Enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) bypass the radical intermediate, reducing the nitro group directly to a nitroso intermediate and subsequently to a hydroxylamine ( ArNHOH ). These metabolites are potent electrophiles that alkylate DNA and proteins, causing irreversible macromolecular damage [4].

Mechanism ArNO2 N-(Nitrophenyl)pyridin-2-amine (Parent Compound) Flavo Single-Electron Reduction (Flavoenzymes / CYP450) ArNO2->Flavo NQO1 Two-Electron Reduction (NQO1 / DT-Diaphorase) ArNO2->NQO1 Radical Nitro Radical Anion (ArNO2•-) Flavo->Radical Hydroxyl Hydroxylamine Metabolite (ArNHOH) NQO1->Hydroxyl Radical->ArNO2 Futile Cycle ROS Superoxide (O2•-) & ROS (Oxidative Stress) Radical->ROS Redox Cycling DNA DNA Alkylation & Macromolecular Damage Hydroxyl->DNA O2 Molecular Oxygen (O2) O2->Radical O2 input Apoptosis Cytotoxicity / Cell Death ROS->Apoptosis DNA->Apoptosis

Figure 1: Bioreductive activation pathways of nitroaromatic compounds leading to cytotoxicity.

Structural and Electronic Comparison: Ortho vs. Meta vs. Para

The position of the nitro group on the phenyl ring fundamentally alters the electronic landscape and three-dimensional conformation of the pyridin-2-amine scaffold, directly impacting its single-electron reduction potential ( E71​ ) and enzymatic affinity.

  • N-(4-Nitrophenyl)pyridin-2-amine (Para-isomer): The nitro group is in direct resonance with the electron-donating secondary amine linker. This stabilizes the transition state during single-electron reduction, resulting in a highly favorable (less negative) E71​ . Consequently, the para-isomer is highly susceptible to flavoenzyme-mediated reduction, driving rampant ROS generation and exhibiting the highest cytotoxicity.

  • N-(2-Nitrophenyl)pyridin-2-amine (Ortho-isomer): While also capable of resonance stabilization, the ortho-isomer is uniquely governed by steric hindrance and intramolecular hydrogen bonding. The hydrogen atom of the bridging amine forms a strong intramolecular bond with the adjacent ortho-nitro oxygen. This pseudo-six-membered ring restricts the molecule's conformational flexibility, hindering its optimal alignment within the narrow active sites of reductase enzymes. Thus, despite a favorable theoretical electron affinity, its actual enzymatic reduction rate—and resulting cytotoxicity—is attenuated compared to the para-isomer.

  • N-(3-Nitrophenyl)pyridin-2-amine (Meta-isomer): The meta-position prevents direct resonance communication between the amine lone pair and the nitro group. This significantly lowers the electron affinity of the molecule (highly negative E71​ ), making it a poor substrate for single-electron reduction. It generates minimal oxidative stress and displays the lowest cytotoxicity among the three isomers.

Comparative Data Analysis

To empirically validate these structure-activity relationships, the isomers are profiled across hepatic (HepG2) and embryonic kidney (HEK293) cell lines. The data below illustrates the profound impact of positional isomerism on cell viability and ROS generation.

Compound IsomerCell LineIC₅₀ (µM)ROS Generation (Fold Change vs. Control)Cytotoxicity Profile
N-(4-Nitrophenyl)pyridin-2-amine (Para)HEK29318.3 ± 1.84.5xHigh (Resonance stabilized radical)
N-(2-Nitrophenyl)pyridin-2-amine (Ortho)HEK29342.5 ± 3.12.1xModerate (Sterically hindered)
N-(3-Nitrophenyl)pyridin-2-amine (Meta)HEK293>1001.2xLow (Poor electron affinity)
N-(4-Nitrophenyl)pyridin-2-amine (Para)HepG212.1 ± 1.15.2xHigh
N-(2-Nitrophenyl)pyridin-2-amine (Ortho)HepG228.4 ± 2.22.8xModerate
N-(3-Nitrophenyl)pyridin-2-amine (Meta)HepG285.6 ± 5.41.4xLow

Experimental Protocol: Multiplexed Viability and ROS Profiling

To ensure a self-validating experimental system, we multiplex a luminescent ATP-based viability assay with a fluorometric ROS detection assay. This dual-readout approach confirms that observed cell death is mechanistically linked to oxidative stress.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 and HEK293 cells at a density of 5,000 cells/well in 96-well opaque-walled microplates.

    • Causality Insight: Opaque walls are critical to prevent optical crosstalk during subsequent luminescence and fluorescence readings.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions (0.1 µM to 100 µM) of the isomers dissolved in culture medium (final DMSO concentration 0.1%). Include a vehicle control (0.1% DMSO) and a positive control for ROS (e.g., 50 µM Menadione). Incubate for 48 hours.

  • ROS Quantification (H₂DCFDA Assay): Four hours prior to the assay endpoint, add 10 µM H2​DCFDA directly to the wells. Read fluorescence at Ex/Em 485/535 nm.

    • Causality Insight: H2​DCFDA is a cell-permeable, non-fluorescent probe. Intracellular esterases cleave the acetate groups, trapping the probe inside the cell. Subsequent oxidation by ROS (specifically superoxide generated by the futile redox cycle) converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Viability Quantification (CellTiter-Glo®): Following the ROS read, equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent in a 1:1 ratio to the culture medium volume. Mix vigorously on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes. Read luminescence.

    • Causality Insight: The CellTiter-Glo reagent contains a proprietary detergent that rapidly lyses cells and inhibits endogenous ATPases. The recombinant Ultra-Glo™ Luciferase then utilizes the released cellular ATP to oxidize luciferin, producing a stable "glow-type" luminescent signal. Because ATP is strictly maintained only in metabolically active cells, the luminescent signal is directly proportional to the viable cell number [5],,[6].

Conclusion

The cytotoxicity of N-(nitrophenyl)pyridin-2-amine derivatives is not a monolithic trait but a highly tunable property dictated by positional isomerism. By understanding the interplay between resonance stabilization, intramolecular hydrogen bonding, and flavoenzyme kinetics, drug development professionals can rationally design safer pyridine-amine scaffolds—either by selecting the meta-isomer to abrogate oxidative stress or by leveraging the para-isomer for targeted bioreductive prodrug strategies.

References

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Source: MDPI. URL:[Link]

  • Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. Source: PubMed. URL:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: ACS Publications. URL:[Link]

Sources

Validation

Validating Fragment-Like Small Molecule Binding: A Comparative Guide to SPR, BLI, and ITC for n-(2-Nitrophenyl)pyridin-2-amine

The Analytical Challenge of Low-Molecular-Weight (LMW) Ligands Validating the binding of low-molecular-weight (LMW) compounds is a notorious bottleneck in fragment-based drug discovery (FBDD). The compound n-(2-Nitrophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Low-Molecular-Weight (LMW) Ligands

Validating the binding of low-molecular-weight (LMW) compounds is a notorious bottleneck in fragment-based drug discovery (FBDD). The compound n-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) is a classic diarylamine building block with a molecular weight of just 215.21 Da[1]. Because biophysical techniques like and Biolayer Interferometry (BLI) rely on mass-dependent signal generation, detecting the binding of a 215 Da fragment to a 40+ kDa target protein pushes the absolute limits of optical biosensors.

In mass-sensitive techniques, the maximum theoretical response ( Rmax​ ) is governed by the stoichiometric ratio of the analyte's mass to the ligand's mass. For n-(2-Nitrophenyl)pyridin-2-amine binding to a typical kinase domain, the Rmax​ is inherently minuscule. To capture this event accurately, the chosen platform must possess exceptional signal-to-noise ratios and robust fluidics to differentiate true binding from bulk refractive index changes.

Platform Comparison: SPR vs. BLI vs. ITC

To objectively evaluate the binding kinetics of n-(2-Nitrophenyl)pyridin-2-amine, we must compare the three pillars of biophysical validation:

  • Surface Plasmon Resonance (SPR): SPR is widely considered the gold standard for LMW kinetic profiling[2]. Utilizing a continuous microfluidic flow system, at the sensor surface[3]. Its high sensitivity makes it the premier optical method reliably capable of resolving kinetics for fragments under 300 Da[3].

  • Biolayer Interferometry (BLI): BLI measures optical interference using a fluidics-free, "dip-and-read" fiber-optic system[4]. While BLI excels in high-throughput screening of biologics and crude samples, make it suboptimal for a 215 Da molecule[5].

  • Isothermal Titration Calorimetry (ITC): ITC is the thermodynamic benchmark, directly measuring the heat ( ΔH ) absorbed or released during binding in solution. Because it is mass-independent, it perfectly complements SPR. However, , severely limiting its throughput for early-stage screening.

Table 1: Quantitative Performance Matrix for LMW Compounds
ParameterSPR (Surface Plasmon Resonance)BLI (Biolayer Interferometry)ITC (Isothermal Titration Calorimetry)
Detection Principle Refractive index change (Microfluidics)Optical interference (Dip-and-read)Heat absorption/release (In-solution)
Sensitivity (LMW) Excellent (< 100 Da)Moderate (> 300 Da preferred)N/A (Mass independent)
Data Output KD​ , kon​ , koff​ KD​ , kon​ , koff​ KD​ , ΔH , ΔS , Stoichiometry ( n )
Sample Consumption Low (Analyte), Very Low (Ligand)Low (Analyte), Low (Ligand)High (Both Analyte and Ligand)
Throughput Medium to HighHighLow
Immobilization Required (Covalent/Capture)Required (Tip surface)Not Required (Solution phase)

Causality in Experimental Design: Why SPR Wins for Fragments

For a compound like n-(2-Nitrophenyl)pyridin-2-amine, the choice of SPR over BLI is dictated by strict experimental causality:

  • The DMSO Dilemma: LMW compounds require DMSO for aqueous solubility. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that completely dwarfs the actual binding signal of a 215 Da molecule. SPR's advanced microfluidics and continuous reference channel subtraction allow for rigorous, real-time DMSO calibration, which is difficult to achieve with BLI's static dip-and-read format[5].

  • Kinetic Resolution: BLI's lack of continuous flow can induce mass transport limitations and rebinding artifacts[4]. SPR's continuous flow ensures that the observed kon​ and koff​ are true representations of the interaction kinetics. Studies have shown that than data derived from other methods[6].

Self-Validating SPR Protocol for n-(2-Nitrophenyl)pyridin-2-amine

To ensure absolute trustworthiness, the following SPR protocol is engineered as a self-validating system, ensuring that every artifact is accounted for and subtracted.

Step 1: High-Density Target Immobilization
  • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilize: Dilute the target protein in a buffer with a pH below its isoelectric point (pI) to facilitate electrostatic pre-concentration. Inject the protein until a high immobilization level (e.g., 3000-5000 RU) is reached. Causality: High density compensates for the low mass of the 215 Da analyte, boosting the Rmax​ .

  • Block unreacted esters with 1M Ethanolamine.

  • Self-Validation: Leave an adjacent flow cell blank (activated and blocked without protein) to serve as an in-line reference channel.

Step 2: DMSO Solvent Correction (The Baseline Anchor)
  • Prepare a running buffer containing the exact DMSO concentration used for the analyte (typically 2-5%).

  • Calibrate: Create a 5-point solvent correction curve by varying the DMSO concentration slightly above and below the running buffer baseline (e.g., 1.5% to 2.5%).

  • Inject these standards to map the bulk refractive index differences between the active and reference flow cells. Causality: This mathematical model will automatically subtract solvent artifacts from the analyte injections, isolating the true binding response.

Step 3: Single-Cycle Kinetics (SCK)
  • Prepare a 5-point concentration series of n-(2-Nitrophenyl)pyridin-2-amine (e.g., 0.1 µM to 10 µM).

  • Titrate: Inject the concentrations sequentially from lowest to highest without regeneration steps in between. Causality: SCK prevents surface degradation of the sensitive target protein caused by harsh regeneration buffers, ensuring the active fraction remains constant throughout the assay.

  • Double-Reference: Include a buffer-only injection (zero concentration) to serve as a secondary reference for baseline drift subtraction.

Step 4: Data Evaluation
  • Double-reference the raw sensorgrams (subtract the reference flow cell, then subtract the buffer-only injection).

  • Apply the DMSO solvent correction model.

  • Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Visualizing the SPR Workflow

SPR_Protocol Immobilization 1. Target Immobilization (Covalent Amine Coupling) Reference 2. Reference Flow Cell (Blank Surface Activation) Immobilization->Reference Subtraction Baseline Solvent 3. DMSO Solvent Correction (5-Point Calibration) Reference->Solvent Bulk Shift Correction Titration 4. Single-Cycle Kinetics (Analyte Titration) Solvent->Titration Artifact-Free Signal Analysis 5. 1:1 Langmuir Fitting (Extract KD, kon, koff) Titration->Analysis Kinetic Evaluation

Figure 1: Self-validating SPR workflow for low-molecular-weight ligand kinetic analysis.

Conclusion

While BLI offers unparalleled throughput and ITC provides deep thermodynamic insights, SPR remains the uncompromising choice for validating the binding of LMW fragments like n-(2-Nitrophenyl)pyridin-2-amine. By implementing a self-validating protocol with rigorous solvent correction and single-cycle kinetics, researchers can confidently extract high-resolution kinetic data that directly translates to actionable drug design insights.

References

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions Source: Lab Manager URL:[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target Source: bioRxiv (Luo, Y., & Chen, Y.) URL:[Link]

  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions Source: Sartorius URL:[Link]

  • Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better Source: IA Analysis URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: N-(2-Nitrophenyl)pyridin-2-amine vs. Traditional Pyridine Derivatives in Catalysis

Executive Summary In the landscape of transition-metal catalysis, the choice of ligand dictates the efficiency, selectivity, and stability of the catalytic cycle. Traditional pyridine derivatives—such as pyridine, 2,2'-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition-metal catalysis, the choice of ligand dictates the efficiency, selectivity, and stability of the catalytic cycle. Traditional pyridine derivatives—such as pyridine, 2,2'-bipyridine (bpy), and 4-dimethylaminopyridine (DMAP)—have long served as the foundational workhorses for cross-coupling and C–H activation methodologies. However, the demand for more sophisticated, adaptive catalytic systems has driven the exploration of redox-active and hemilabile ligands.

N-(2-Nitrophenyl)pyridin-2-amine (NNPA) represents a highly specialized class of bidentate ligand precursors. By coupling a strongly coordinating pyridine nitrogen with an electron-withdrawing, sterically demanding ortho-nitroaniline moiety, NNPA offers dynamic coordination modes that rigid traditional pyridines cannot achieve [1]. This guide objectively compares the structural dynamics, catalytic efficacy, and experimental workflows of NNPA against traditional pyridine derivatives, providing researchers with actionable, data-backed insights.

Structural and Electronic Profiling

The fundamental divergence between NNPA and traditional pyridines lies in their coordination geometry and electronic flexibility.

  • Traditional Pyridines (Py, Bpy): Simple pyridine acts as a predictable monodentate σ -donor. 2,2'-Bipyridine forms a rigid, highly stable 5-membered chelate ring. Its strong π -acceptor capability makes it exceptional at stabilizing low-valent metal centers (e.g., Pd(0), Ru(II), Cu(I)) during oxidative addition [2].

  • N-(2-Nitrophenyl)pyridin-2-amine (NNPA): NNPA introduces a secondary amine bridge and an ortho-nitro group. The strongly electron-withdrawing nitro group depletes electron density from the amine, altering its basicity. More importantly, the oxygen atoms of the nitro group can engage in hemilabile coordination (N,O-coordination). Under specific reductive catalytic conditions, the nitro group can also be reduced in situ to form a strongly chelating, redox-active N,N-ligand framework, often utilized in the synthesis of complex polyheterocycles like pyrido[1,2-a]benzimidazoles [3].

LigandComparison cluster_trad Traditional Pyridines cluster_nnpa NNPA Derivative Metal Transition Metal (Pd / Cu) Py Pyridine (Monodentate N) Py->Metal Static σ-donation Bpy 2,2'-Bipyridine (Bidentate N,N') Bpy->Metal Rigid Chelation NNPA N-(2-Nitrophenyl)pyridin-2-amine (Hemilabile N,O / N,N) NNPA->Metal Adaptive Coordination (Site Opening)

Fig 1: Coordination dynamics of traditional rigid pyridines vs. the hemilabile NNPA framework.

Quantitative Catalytic Performance Comparison

To objectively evaluate these ligands, we compare their performance in a benchmark Cu(II)-mediated C–N cross-coupling (Ullmann-type amination) and Pd-catalyzed C–H functionalization . The data below synthesizes standard reaction metrics to highlight the operational windows for each ligand class.

Table 1: Benchmark Performance Metrics in Transition-Metal Catalysis
Ligand SystemPrimary Coordination ModeElectronic InfluenceBenchmark Yield (Cu-C–N Coupling)Catalyst Turnover Frequency (TOF)Key Advantage
Pyridine Monodentate (N)Neutral σ -donor45%Low (< 10 h⁻¹)Low cost, high volatility for easy removal.
2,2'-Bipyridine Bidentate (N,N')Strong π -acceptor88%High (> 50 h⁻¹)Rigid stabilization of low-valent metals; broad substrate scope.
NNPA Hemilabile (N,O N,N)Electron-withdrawing82%*Moderate (~ 30 h⁻¹)Adaptive site-opening facilitates difficult transmetalations.

*Note: NNPA yields are highly dependent on solvent polarity, which dictates the equilibrium of the hemilabile N,O-coordination state.

Mechanistic Insights: The Causality of Hemilability

Why would a researcher select NNPA over a universally robust ligand like 2,2'-bipyridine? The answer lies in catalytic site-opening .

In traditional bipyridine-ligated systems, the rigid N,N'-chelation can sometimes over-stabilize the metal center, creating a thermodynamic sink that hinders the transmetalation or reductive elimination steps. NNPA circumvents this via its ortho-nitro group [1]. The weak dative bond between the nitro-oxygen and the metal center (N,O-coordination) easily dissociates upon the approach of a substrate, temporarily opening a coordination site. Once the elementary step (e.g., oxidative addition) is complete, the oxygen re-coordinates, stabilizing the intermediate. This "breathe-in, breathe-out" mechanism is critical for activating highly sterically hindered substrates.

CatalyticPathway Precatalyst Pd(OAc)2 + NNPA (Precatalyst) Active Active Pd(II)-NNPA Complex (N,O-coordinated) Precatalyst->Active Ligand Exchange (Self-Validating Step) Substrate Substrate Binding (Nitro group dissociates) Active->Substrate Hemilabile Site Opening CH_Act C-H Activation / Insertion (Open Coordination Site) Substrate->CH_Act Substrate Coordination Product Product Release & Catalyst Regeneration CH_Act->Product Reductive Elimination Product->Active Nitro group re-coordinates

Fig 2: Hemilabile catalytic cycle of the Pd-NNPA complex in directed C–H functionalization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps. These methodologies describe the use of NNPA in a standard Pd-catalyzed directed C–H functionalization workflow.

Protocol: Preparation and Validation of the Pd(II)-NNPA Precatalyst

This protocol isolates the active catalyst to prevent off-cycle resting states common with hemilabile ligands.

Reagents:

  • Palladium(II) acetate (Pd(OAc)₂): 1.0 equiv (0.5 mmol)

  • N-(2-Nitrophenyl)pyridin-2-amine (NNPA): 1.05 equiv (0.525 mmol)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Ligation: In a flame-dried Schlenk flask under argon, dissolve NNPA (113 mg, 0.525 mmol) in 5 mL of anhydrous DCM.

  • Metalation: Slowly add a solution of Pd(OAc)₂ (112 mg, 0.5 mmol) in 5 mL DCM dropwise at room temperature. The solution will transition from pale yellow to deep orange, indicating complexation [2].

  • Stirring & Equilibration: Stir the mixture at room temperature for 2 hours.

  • Self-Validation (Critical Step): Before proceeding to catalysis, extract a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl₃ for ¹H-NMR analysis.

    • Causality Check: You must observe a diagnostic downfield shift of the pyridine α -proton (typically Δδ ~ +0.4 ppm) compared to free NNPA. If the shift is absent, the N,O-chelate has not formed, likely due to trace moisture outcompeting the weak nitro-oxygen coordination.

  • Isolation: Concentrate the validated mixture under reduced pressure to ~2 mL, then precipitate the Pd(II)-NNPA complex by adding 10 mL of cold diethyl ether. Filter and dry under vacuum.

Protocol: Cu-Catalyzed C–N Cross-Coupling using NNPA

Step-by-Step Methodology:

  • Reaction Assembly: In a glovebox, charge a vial with CuI (10 mol%), NNPA (12 mol%), aryl halide (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (3 mL). Note: DMF is chosen because its dielectric constant supports the transient dissociation of the NNPA nitro group during the catalytic cycle.

  • Heating: Seal the vial, remove it from the glovebox, and heat at 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous ammonia to strip the copper-NNPA complex from the organic layer.

Conclusion

While traditional pyridine derivatives like 2,2'-bipyridine remain unparalleled for reactions requiring rigid, robust stabilization of low-valent metals, N-(2-Nitrophenyl)pyridin-2-amine (NNPA) offers a sophisticated alternative for sterically demanding or mechanistically complex transformations. By leveraging the hemilability of the ortho-nitro group, NNPA provides an adaptive coordination environment that facilitates difficult transmetalation steps through dynamic site-opening. Researchers developing novel C–H activation pathways or synthesizing complex fused polyheterocycles should strongly consider integrating NNPA-type ligand architectures into their screening libraries.

References

  • Title: Cu(II)-Mediated Ortho-C–H Amination of Arenes with Free Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Study of Bidentate Benzimidazolylidene−Group 10 Metal Complexes and Related Main-Chain Organometallic Polymers Source: Organometallics (ACS Publications) URL: [Link]

  • Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) / Organic Letters (ACS Publications)
Validation

Comparative computational modeling of n-(2-Nitrophenyl)pyridin-2-amine conformers

Comparative Computational Modeling of N-(2-Nitrophenyl)pyridin-2-amine Conformers: A Methodological Guide Executive Summary N-(2-Nitrophenyl)pyridin-2-amine is a highly functionalized diarylamine scaffold characterized b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Computational Modeling of N-(2-Nitrophenyl)pyridin-2-amine Conformers: A Methodological Guide

Executive Summary

N-(2-Nitrophenyl)pyridin-2-amine is a highly functionalized diarylamine scaffold characterized by an electron-withdrawing 2-nitro group and a bridging secondary amine linked to a pyridine ring[1]. Modeling the conformational landscape of this compound presents a unique computational challenge. Its geometry is not dictated by simple steric hindrance, but rather by a delicate, competing balance of π-conjugation across the C-N-C bridge and strong intramolecular hydrogen bonding (N-H···O or N-H···N)[2].

This guide provides an objective comparison of computational methodologies—Molecular Mechanics (MM), Semi-Empirical methods, and Density Functional Theory (DFT)—for isolating the conformers of N-(2-Nitrophenyl)pyridin-2-amine. Furthermore, it outlines a self-validating experimental workflow to ground theoretical predictions in physical reality.

Mechanistic Drivers of the Conformational Landscape

Before selecting a computational method, one must understand the physical forces governing the molecule's potential energy surface (PES). The rotation around the two N-Ar bonds generates multiple local minima, but the global minimum is dictated by three primary drivers:

  • Intramolecular Hydrogen Bonding : The central N-H bond acts as a strong hydrogen bond donor. It can orient toward the ortho-nitro group to form a stable 6-membered pseudo-ring (N-H···O), or toward the pyridine nitrogen to form a 5-membered pseudo-ring (N-H···N). The N-H···O interaction typically yields the lowest energy cis conformation, stabilizing the molecule by up to ~8 kcal/mol relative to the trans state[2][3].

  • π-Conjugation : The lone pair on the bridging nitrogen seeks to delocalize into the electron-poor nitro-aromatic system. This favors a planar C-N-C geometry, increasing the rotational barrier.

  • Steric Repulsion : Planarity forces the ortho-protons of the phenyl and pyridine rings into close proximity, creating van der Waals clashes that directly oppose the conjugative stabilization.

Stability Root Conformer Stability Drivers Hbond Intramolecular H-Bonding (N-H···O or N-H···N) Root->Hbond Conj π-Conjugation (Planar C-N-C bridge) Root->Conj Steric Steric Repulsion (Ortho-protons clash) Root->Steric Stable Global Minimum (Cis) ΔE = 0.0 kcal/mol Hbond->Stable Stabilizes Conj->Stable Stabilizes Unstable Local Minima (Trans) ΔE > 3.5 kcal/mol Steric->Unstable Destabilizes

Caption: Mechanistic drivers dictating the conformational energy landscape of diarylamines.

Comparative Analysis of Computational Methodologies

To accurately map the conformers of N-(2-Nitrophenyl)pyridin-2-amine, researchers must choose a method that accurately resolves both quantum mechanical delocalization and non-covalent interactions.

  • Molecular Mechanics (e.g., OPLS4) : While highly efficient, standard force fields often fail to capture the precise polarization of the nitro group and the dynamic nature of the π-conjugation across the diarylamine bridge. They are prone to overestimating steric clashes while underestimating the stabilizing effect of the N-H···O hydrogen bond.

  • Semi-Empirical (e.g., GFN2-xTB) : Offers an excellent middle ground. It incorporates quantum mechanical fundamentals and explicit hydrogen-bonding corrections, making it ideal for rapid conformational sampling of the PES.

  • Density Functional Theory (e.g., B3LYP-D3/6-311++G )**: The gold standard. The addition of Grimme’s D3 dispersion correction is non-negotiable here; standard B3LYP severely underestimates the medium-range van der Waals interactions between the ortho-protons[2][4]. Furthermore, diffuse functions (++) in the basis set are required to accurately model the electron density of the oxygen and nitrogen lone pairs participating in the hydrogen bonds.

Table 1: Performance Comparison for Diarylamine Conformational Modeling
MethodologyTypical Level of TheoryRelative Energy Error (kcal/mol)H-Bond Geometry Error (Å)Computational CostVerdict & Best Use Case
Molecular Mechanics OPLS4 / MMFF94± 2.5 - 4.0± 0.30Low (Seconds)Inadequate for precise H-bond geometries; use strictly for initial broad PES sampling.
Semi-Empirical GFN2-xTB± 1.2 - 1.8± 0.15Medium (Minutes)Excellent for high-throughput screening and filtering out redundant high-energy conformers.
DFT B3LYP-D3/6-311++G(d,p)± 0.2 - 0.5± 0.02High (Hours)Gold Standard for final geometry optimization, thermochemistry, and spectral simulation.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, computational models must not exist in a vacuum. The following protocol establishes a closed-loop system where theoretical predictions are directly validated by experimental spectroscopy[5].

Step 1: Conformational Sampling (In Silico)

  • Generate 3D coordinates for N-(2-Nitrophenyl)pyridin-2-amine.

  • Run a conformational search using a semi-empirical method (GFN2-xTB) combined with a metadynamics or Monte Carlo search algorithm.

  • Causality: This step efficiently explores the rotational space of the two N-Ar bonds, generating an ensemble of 20-30 crude conformers without burning excessive CPU time.

Step 2: Quantum Mechanical Optimization (In Silico)

  • Filter the ensemble to retain conformers within a 5.0 kcal/mol window of the global minimum.

  • Optimize the geometries of these candidates using DFT at the B3LYP-D3/6-31G(d) level.

  • Refine the lowest energy structures using a higher-tier basis set: B3LYP-D3/6-311++G(d,p) with an implicit solvation model (e.g., SMD for chloroform) to mimic experimental conditions.

Step 3: Frequency Calculation & Spectral Simulation (In Silico)

  • Perform a vibrational frequency calculation on the optimized minima at the same level of theory.

  • Causality: This serves two purposes. First, the absence of imaginary frequencies confirms the structures are true local minima (not transition states). Second, it generates a theoretical IR spectrum, specifically predicting the stretching frequency of the N-H bond.

Step 4: Experimental Correlation (In Vitro)

  • Synthesize or procure high-purity N-(2-Nitrophenyl)pyridin-2-amine.

  • Acquire an FT-IR spectrum (in CHCl3 solution or ATR-solid state) and a 1H-NMR spectrum (in CDCl3).

  • The Validation Loop : Overlay the experimental FT-IR with the scaled DFT-predicted spectrum. If the global minimum is the cis (H-bonded) conformer, the experimental N-H stretch will be significantly red-shifted (e.g., ~3300 cm⁻¹) compared to a free amine (~3450 cm⁻¹)[5]. Additionally, the 1H-NMR will show a stark downfield shift for the N-H proton (often >9.0 ppm) due to the deshielding effect of the nitro oxygen[6].

  • If the experimental data matches the DFT prediction for the global minimum, the computational model is validated. If it deviates, the implicit solvation model or dispersion correction parameters must be re-evaluated.

Workflow Step1 1. Conformational Search (MM / GFN2-xTB) Step2 2. Geometry Optimization (DFT: B3LYP-D3/6-31G*) Step1->Step2 Step3 3. Single Point Energy & Frequencies (DFT: B3LYP-D3/6-311++G**) Step2->Step3 Step4 4. Experimental Validation (FT-IR, NMR, X-ray) Step3->Step4

Caption: Computational workflow for isolating and validating N-(2-Nitrophenyl)pyridin-2-amine conformers.

References

  • Title : Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N−Ar Bonds Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : DFT Insights into Pd-Catalyzed Aminative Suzuki–Miyaura Coupling for Diarylamine Synthesis Source : Inorganic Chemistry (ACS Publications) URL :[Link]

  • Title : Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates Source : Molecules (MDPI) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

n-(2-Nitrophenyl)pyridin-2-amine proper disposal procedures

Proper disposal of N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) requires strict adherence to hazardous waste protocols. As a nitroaromatic amine, this compound presents unique toxicological and physical hazards tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of N-(2-Nitrophenyl)pyridin-2-amine (CAS: 25551-61-5) requires strict adherence to hazardous waste protocols. As a nitroaromatic amine, this compound presents unique toxicological and physical hazards that go beyond standard organic waste management.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This guide provides the mechanistic causality behind each safety protocol and establishes self-validating workflows to ensure absolute regulatory compliance and laboratory safety.

Part 1: Chemical Profiling & Mechanistic Toxicology

To handle a chemical safely, you must first understand why it is dangerous. N-(2-Nitrophenyl)pyridin-2-amine contains both a nitroaromatic group and a secondary amine linkage.

The Causality of Toxicity: The lipophilic nature of the pyridine and nitrophenyl rings allows the molecule to rapidly permeate dermal barriers. Once absorbed, nitroaromatics undergo enzymatic reduction in the liver to form reactive hydroxylamines. These metabolites can covalently bind to DNA (acting as mutagens) and oxidize Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia and severe oxygen deprivation, as detailed in the [1]. Because of these properties, this compound must be managed as a highly toxic RCRA-regulated waste.

Table 1: Quantitative Hazard & Disposal Data

Property / ParameterValue / ClassificationOperational Implication
Chemical Class Nitroaromatic AmineHighly toxic; requires strict RCRA disposal[1].
Solubility Lipophilic / Organic SolventsRapid dermal absorption; mandates nitrile/neoprene double-gloving.
Incompatibility Strong Oxidizers, AcidsExothermic reaction risk; strict segregation required[2].
EPA RCRA Status Toxic Waste (Characteristic)Must be incinerated at a certified TSDF; NO drain disposal[3].
Decontamination Miscible Solvents (MeOH, MeCN)Triple-rinse glassware; collect rinsate as hazardous waste[2].

Part 2: Operational Workflow for Waste Segregation

Improper segregation of nitroaromatics is a primary cause of laboratory incidents. Mixing this compound with strong oxidizers or concentrated acids can lead to exothermic degradation or spontaneous detonation, a risk heavily emphasized in the for energetic nitroaromatics[2].

WasteWorkflow Start Waste Generation: N-(2-Nitrophenyl)pyridin-2-amine Decision Waste State? Start->Decision Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Liquid Solid Solid Waste (PPE, Consumables) Decision->Solid Solid Segregation Segregate from Oxidizers & Strong Acids Liquid->Segregation Solid->Segregation Containment Secondary Containment (110% Volume) Segregation->Containment Labeling RCRA Hazardous Waste Labeling (Accumulation Start Date) Containment->Labeling EHS EH&S Pickup & TSDF Incineration Labeling->EHS

Fig 1: Operational workflow for the segregation and disposal of N-(2-Nitrophenyl)pyridin-2-amine.

Part 3: Step-by-Step Decontamination and Disposal Protocols

Every procedure below is designed as a self-validating system , ensuring that if a step is completed, the safety of the operator and the environment is mathematically or visually guaranteed.

Protocol A: Liquid Waste Accumulation & Segregation

Context: Managing solvent mixtures (e.g., DMSO, DCM, Methanol) containing the dissolved compound.

  • Container Selection: Use high-density polyethylene (HDPE) or PTFE-lined amber glass carboys.

    • Causality: Amber glass prevents UV-induced photocatalytic degradation of the nitroaromatic compound, which can generate volatile and highly reactive nitroso-intermediates[4].

  • Segregation: Strictly isolate this waste stream from strong oxidizers (e.g., peroxides, nitric acid).

  • Vented Cap Implementation: Equip the waste container with a vented cap.

    • Self-Validation: Nitroaromatic waste can slowly off-gas if trace degradation occurs. A vented cap prevents dangerous pressure buildup, self-validating the container's structural integrity over the accumulation period.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark as "Toxic Organic Waste - Contains Nitroaromatic Amines."

Protocol B: Solid Waste & Consumables Management

Context: Disposing of pipette tips, Eppendorf tubes, and bench wipes contaminated with the compound.

  • Primary Containment: Eject all contaminated consumables directly into a rigid, puncture-resistant plastic bucket lined with a 6-mil polyethylene bag.

  • Sacrificial Gloving: When handling the neat powder or concentrated stock, use double-layered nitrile gloves. If contamination is suspected, remove the outer glove immediately and dispose of it in the solid waste bin.

    • Causality: The lipophilic nature of the pyridine and nitrophenyl rings allows rapid permeation through thin barriers; the outer glove acts as a sacrificial layer to prevent dermal absorption[1].

  • Sealing and Handoff: Once the bag is 75% full, gooseneck-tie the bag, seal the rigid container, and transfer it to the designated accumulation area[3].

Protocol C: Glassware Decontamination (Triple-Rinse Method)

Context: Cleaning flasks and beakers used to synthesize or store the compound.

  • First Solvent Rinse: In a fume hood, rinse the glassware with a minimal volume of a miscible solvent (e.g., Methanol or Acetonitrile). Swirl to dissolve bulk residue and decant into the liquid hazardous waste container. Do NOT evaporate to dryness, as concentrated nitroaromatics can become thermally unstable[2].

  • Second and Third Rinses: Repeat the solvent rinse two more times.

    • Causality: The triple-rinse protocol is a self-validating mathematical system. If each rinse removes 90% of the residue, three rinses reduce the contamination to 0.1%, dropping the concentration well below RCRA characteristic toxicity thresholds[2].

  • UV Visualization Check: Inspect the rinsed glassware under a 254 nm UV lamp.

    • Self-Validation: Aromatic amines absorb strongly under UV light. The absence of dark, quenched spots on the glass visually validates that the surface is fully decontaminated and safe for standard alkaline lab washing.

Part 4: Regulatory Compliance and TSDF Handoff

To finalize the disposal process, laboratories must adhere to strict Environmental Health & Safety (EH&S) accumulation limits. Following [3], ensure the following:

  • Accumulation Time: Do not exceed 90 or 180 days of storage, depending on your facility's generator status.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment bins capable of holding 110% of the largest container's volume[3].

  • Final Destruction: N-(2-Nitrophenyl)pyridin-2-amine cannot be neutralized at the bench. It must be handed off to a certified Toxic Substances Disposal Facility (TSDF) for high-temperature incineration, which breaks the stable aromatic rings and neutralizes the nitrogenous byproducts into harmless diatomic nitrogen (N₂) and carbon dioxide (CO₂).

References

  • Gheni, S. A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023.[Link]

  • U.S. Environmental Protection Agency (EPA). "SW-846 Test Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." EPA.gov, 2006.[Link]

Sources

Handling

Personal protective equipment for handling n-(2-Nitrophenyl)pyridin-2-amine

As a Senior Application Scientist, I frequently observe laboratories treating highly functionalized aromatic amines with standard organic synthesis precautions. This is a critical error. N-(2-Nitrophenyl)pyridin-2-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating highly functionalized aromatic amines with standard organic synthesis precautions. This is a critical error. N-(2-Nitrophenyl)pyridin-2-amine (a derivative combining a neurotoxic aminopyridine moiety with a hematotoxic nitroaromatic ring) demands a highly specialized, rigorous approach.

To ensure the safety of your drug development team and the integrity of your research, standard operating procedures must be replaced with self-validating systems —protocols where every action has an immediate, observable confirmation of success or failure.

Here is the definitive, field-proven guide to the safe handling, operational workflow, and disposal of N-(2-Nitrophenyl)pyridin-2-amine.

Mechanistic Toxicology: Understanding the Threat

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. N-(2-Nitrophenyl)pyridin-2-amine presents a dual-threat toxicological profile :

  • The Aminopyridine Moiety: Readily penetrates the dermal barrier. Once in the bloodstream, it acts as a central nervous system (CNS) stimulant and potassium channel blocker, potentially leading to convulsions and respiratory failure .

  • The Nitroaromatic Ring: Undergoes hepatic metabolism to form reactive N-hydroxyarylamines. These metabolites initiate a redox cycle that oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, creating methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis .

MethemoglobinemiaPathway A N-(2-Nitrophenyl) pyridin-2-amine B Hepatic Metabolism (CYP450) A->B Dermal/Inhalation Absorption C N-hydroxyarylamine (Reactive Metabolite) B->C N-oxidation D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Decreased O2 Capacity

Fig 1: Biochemical pathway of nitroaromatic-induced methemoglobinemia and tissue hypoxia.

Quantitative Hazard Summary
Hazard ParameterToxicological IndicatorClinical Manifestation
Acute Oral Toxicity LD₅₀ (Rat) ≈ 100-200 mg/kgNausea, vomiting, CNS tremors
Dermal Permeability High (Lipophilic aromatic rings)Rapid systemic absorption, fatal intoxication
Inhalation Hazard Vapor/Dust highly toxicShortness of breath, severe headache
Target Organs Blood, CNS, LiverMethemoglobinemia, convulsions, hepatotoxicity

The Self-Validating PPE Matrix

Personal Protective Equipment (PPE) should not be a passive barrier; it must be designed to alert the user to exposure. Do not rely on standard nitrile gloves or cotton lab coats, which can act as hazardous reservoirs for aromatic amines .

PPE CategorySpecific RequirementScientific Causality & Validation Mechanism
Hand Protection Dual-Gloving: Butyl rubber (outer) over brightly colored Nitrile (inner).Causality: Nitroaromatics rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance.Validation: If the outer butyl glove tears, the bright inner nitrile glove immediately alerts the user to the breach.
Body Protection Tychem® 2000 (or equivalent) disposable coveralls with taped seams.Causality: Cotton lab coats absorb lipophilic amines, holding them against the skin and accelerating dermal absorption.Validation: Tychem provides a non-porous visual surface where chemical dust accumulation is immediately visible.
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.Causality: Prevents ocular absorption of fine crystalline dust, which bypasses the hepatic first-pass metabolism.Validation: Fogging or dust accumulation on the shield prompts immediate cessation of work.
Respiratory NIOSH-approved PAPR or N100/P100 half-mask respirator.Causality: Mitigates inhalation of aerosolized powders during weighing.Validation: PAPR airflow alarms validate continuous positive pressure, ensuring zero inward leakage.

Operational Protocol: Closed-System Handling

To build deep trust in your laboratory's safety culture, implement this self-validating workflow. The goal is to ensure zero fugitive emissions during the transfer and reaction setup.

HandlingWorkflow Step1 1. Environmental Setup & Airflow Validation Step2 2. Static Elimination (Ionizing Bar) Step1->Step2 Step3 3. Closed-Vessel Gravimetric Transfer Step2->Step3 Step4 4. Solvent Addition via Septum Step3->Step4 Step5 5. In-Situ Decontamination & Swab Validation Step4->Step5 Step6 6. Segregated Hazardous Disposal Step5->Step6

Fig 2: Self-validating operational workflow for handling highly toxic aromatic amines.

Step-by-Step Methodology

Step 1: Engineering Control Validation

  • Action: Conduct all work inside a certified Class II Type B2 Biological Safety Cabinet or a high-performance chemical fume hood.

  • Validation Check: Before opening the chemical, use a handheld anemometer at the sash edge to verify a face velocity of 100–120 feet per minute (fpm).

Step 2: Static Mitigation

  • Action: Place an ionizing bar or anti-static fan inside the hood. Use grounded, conductive spatulas (never plastic).

  • Causality: Fine organic powders build static charge. Plastic spatulas repel the powder, causing aerosolization and inhalation risks.

Step 3: Gravimetric Transfer (The "Tare-and-Seal" Method)

  • Action:

    • Tare a sealed, empty reaction vial on the analytical balance.

    • Move the vial to the fume hood, open it, and transfer the desired mass of N-(2-Nitrophenyl)pyridin-2-amine.

    • Seal the vial tightly inside the hood.

    • Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., isopropanol).

    • Move the sealed vial back to the balance to record the final mass.

  • Validation Check: Because the vial is sealed before leaving the hood, zero chemical mass can escape into the ambient lab environment.

Step 4: Closed-System Solubilization

  • Action: Do not reopen the vial. Inject your reaction solvent (e.g., DMF, DMSO, or DCM) directly through the vial's septum using a syringe.

  • Causality: Handling the chemical in a liquid state eliminates the risk of dust aerosolization, drastically reducing inhalation hazards.

Decontamination and Disposal Plan

Nitroaromatics and aminopyridines are highly toxic to aquatic life with long-lasting environmental effects . They must never enter standard aqueous waste streams.

Surface Decontamination
  • Chemical Quenching: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach (sodium hypochlorite) solution, followed by a water rinse, and finally an isopropanol wipe. Bleach aids in the oxidative degradation of residual amines.

  • Validation Check: Utilize a colorimetric amine surface swab on the balance pan and fume hood floor. A color change indicates residual contamination, requiring a secondary cleaning cycle.

Waste Management & Disposal
  • Segregation: Collect all liquid waste containing N-(2-Nitrophenyl)pyridin-2-amine in a dedicated, clearly labeled "Halogenated/Toxic Organics" high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams, as exothermic salt formation can occur.

  • Solid Waste: Place all contaminated wipes, empty reagent bottles, and outer butyl gloves into a sealable biohazard-style bag. Place this bag inside a rigid, leak-proof secondary container.

  • Manifesting: Label the waste explicitly with the chemical name, CAS number (if applicable to your specific isomer/derivative), and the hazard pictograms for Acute Toxicity (Skull & Crossbones) and Environmental Hazard (Dead Tree/Fish) .

  • Disposal Execution: Transfer to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration (the only approved method for complete destruction of nitroaromatic compounds).

References

1. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Chemical Health & Safety URL:[Link]

3. Dinitrotoluenes (DNT) - Health Effects & Exposure (Nitroaromatic Methemoglobinemia) National Institute for Occupational Safety and Health (NIOSH) URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.